molecular formula C10H11ClN2O2 B1598219 N,N'-(2-Chloro-1,4-phenylene)bisacetamide CAS No. 50610-32-7

N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Cat. No.: B1598219
CAS No.: 50610-32-7
M. Wt: 226.66 g/mol
InChI Key: WGHROLNIFFZEQJ-UHFFFAOYSA-N
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Description

N,N'-(2-Chloro-1,4-phenylene)bisacetamide, with the CAS Registry Number 50610-32-7, is a high-purity chemical compound supplied for scientific and research applications. This molecule has a molecular formula of C 10 H 11 ClN 2 O 2 and a molecular weight of 226.66 g/mol . Its structure is characterized by a chloro- and acetamide-substituted benzene ring, with the canonical SMILES representation of CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl . This compound is characterized for use in reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) analysis and method development . The method can be scaled and is also suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies . For mass spectrometry (MS) compatible applications, method adjustments are available . Researchers can utilize this compound with newer 3µm particle columns for fast UPLC applications to enhance analytical efficiency . While the specific biological mechanism of action for this compound is not fully delineated, related chloroacetamide compounds demonstrate significant antimicrobial potential. Quantitative Structure-Activity Relationship (QSAR) analyses indicate that such compounds often comply with Lipinski's Rule of Five, suggesting good drug-likeness and potential for oral bioavailability . Studies on analogous molecules show that the biological activity is strongly influenced by the position and nature of substituents on the phenyl ring, with halogenated derivatives often exhibiting enhanced activity due to favorable lipophilicity that facilitates passage through cell membranes . This makes structural analogs promising candidates for further investigation against pathogens like Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Please Note: This product is intended for research and scientific purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHROLNIFFZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198661
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
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Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50610-32-7
Record name N,N′-(2-Chloro-1,4-phenylene)bis[acetamide]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
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Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Source EPA DSSTox
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Record name N,N'-(2-chloro-1,4-phenylene)bisacetamide
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Foundational & Exploratory

An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a molecule of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of closely related analogs and isomers to provide a robust predictive profile. This approach is grounded in fundamental chemical principles and aims to empower researchers with the necessary information for its synthesis, characterization, and exploration of its potential applications.

Molecular and Physicochemical Profile

This compound is a disubstituted aromatic compound. Its core structure consists of a 1,4-phenylenediamine ring chlorinated at the 2-position, with both amino groups acylated to form acetamides.

Table 1: Chemical Identifiers and Calculated Properties
PropertyValueSource
CAS Number 50610-32-7[1]
Molecular Formula C₁₀H₁₁ClN₂O₂[1]
Molecular Weight 226.66 g/mol [1]
IUPAC Name N,N'-(2-chloro-1,4-phenylene)diacetamide[1]
Synonyms This compound; Acetamide, N,N'-(2-chloro-1,4-phenylene)bis-[1]
Calculated LogP 0.550[1]
Predicted Physical Properties
  • Melting Point: The isomeric compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), has a reported melting point of 198 °C (471.15 K).[2] It is anticipated that this compound will have a similarly high melting point, characteristic of a solid, crystalline substance with the potential for strong intermolecular hydrogen bonding.

  • Solubility: Given the presence of two polar amide groups, the molecule is expected to have limited solubility in water but should be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is predicted to be low. The related compound, N-(2,6-dichlorophenyl)-N-phenylacetamide, is noted to be moderately soluble in organic solvents.[3]

  • Appearance: By analogy with other purified bis-acetamide compounds, it is expected to be an off-white to light-colored crystalline solid.

Synthesis and Mechanism

A robust and reliable synthesis of this compound can be achieved through the diacylation of 2-chloro-1,4-phenylenediamine. This method is a standard and widely practiced procedure for the formation of amides from primary amines.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino groups of 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_products Products cluster_process 2_chloro_1_4_phenylenediamine 2-Chloro-1,4-phenylenediamine reaction_arrow + acetyl_chloride Acetyl Chloride (2 eq.) target_molecule This compound plus_sign + hcl HCl (2 eq.) reaction_arrow->target_molecule Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Chloroform or THF) Cooling (e.g., 0-5 °C)

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric N,N′-(1,2-phenylene)bis(2-chloroacetamide) and is expected to yield the desired product with high efficiency.[2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-chloro-1,4-phenylenediamine in a suitable anhydrous solvent (e.g., chloroform, tetrahydrofuran, or dichloromethane).

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This is to control the exothermic nature of the acylation reaction.

  • Acetyl Chloride Addition: Slowly add a solution of 2.1 equivalents of acetyl chloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. The slow addition is necessary to maintain the low temperature and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Isolation and Purification: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound as a crystalline solid.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by the base to form the stable amide bond. This process occurs sequentially on both amino groups.

Spectroscopic Characterization (Predictive)

While experimental spectra for this compound are not available, a predictive analysis based on established spectroscopic principles and data from analogous structures can provide a reliable guide for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide groups.

  • Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets due to their different chemical environments and spin-spin coupling. The proton ortho to the chlorine atom is expected to be the most downfield.

  • Amide Protons (N-H) (δ 8.0-10.0 ppm): The two N-H protons are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons (CH₃) (δ 2.0-2.3 ppm): The six protons of the two methyl groups are expected to appear as two distinct singlets, as the two acetamide groups are not chemically equivalent due to the chlorine substituent on the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons (C=O) (δ 168-172 ppm): The two carbonyl carbons of the amide groups are expected to appear in this region.

  • Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon atom attached to the chlorine will be shifted downfield.

  • Methyl Carbons (CH₃) (δ 20-25 ppm): Two signals are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3200-3400 cm⁻¹): A sharp to moderately broad absorption band in this region is characteristic of the N-H bond in the secondary amide.[4]

  • C=O Stretching (Amide I) (1650-1690 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the amide.[4]

  • N-H Bending (Amide II) (1510-1570 cm⁻¹): A medium to strong absorption band in this region is also characteristic of secondary amides.[5]

  • C-N Stretching (1200-1350 cm⁻¹): This absorption will also be present.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of variable intensity will be observed in this region.[4]

  • C-Cl Stretching (600-800 cm⁻¹): A moderate to strong absorption in this region will indicate the presence of the carbon-chlorine bond.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 226. A characteristic isotopic peak (M+2) at m/z 228 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[6]

  • Fragmentation: Common fragmentation pathways for amides include the cleavage of the C-C bond alpha to the carbonyl group and the McLafferty rearrangement if an appropriate gamma-hydrogen is present. For this molecule, fragmentation is likely to involve the loss of an acetyl group (CH₃CO•, 43 Da) or an acetamido group (CH₃CONH•, 58 Da).

Potential Applications and Fields of Interest

While specific biological activities for this compound have not been reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug development.

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated that acetamide derivatives possess significant antimicrobial and antifungal properties.[7] The combination of the acetamide functionality with a halogenated aromatic ring in this compound makes it a candidate for screening against various bacterial and fungal strains.

Anticancer Research

Substituted phenylenediamines and their derivatives have been investigated for their potential as anticancer agents. Some studies have shown that these compounds can induce apoptosis and inhibit cell migration in cancer cell lines.[8] The specific substitution pattern of this compound may confer unique biological activities that warrant investigation in this area.

Enzyme Inhibition

The amide linkages and the aromatic ring system provide a scaffold that could potentially interact with the active sites of various enzymes. For instance, related N-phenylacetamide derivatives have been explored as carbonic anhydrase inhibitors.[9]

Chemical Synthesis Intermediate

This compound can serve as a versatile intermediate in organic synthesis. The amide groups can be hydrolyzed to regenerate the diamine, and the chlorine atom on the aromatic ring can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Safety and Handling

This compound is classified as a hazardous chemical.[10] Based on data for related chloroacetamides, it is expected to be toxic if swallowed and may cause skin and eye irritation.[11] It may also cause an allergic skin reaction.[11]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a readily synthesizable compound with a chemical profile that suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide, by consolidating known data on its chemical identity and providing robust predictions for its properties and characterization based on closely related compounds, serves as a valuable resource for researchers. The proposed synthesis protocol is straightforward and based on well-established chemical transformations. The predictive spectroscopic data provides a solid foundation for the identification and characterization of this molecule. Future experimental studies are warranted to confirm these predictions and to explore the potential biological activities of this and related compounds.

References

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (2019, March 1). Safety Data Sheet: N,N'-(1,4-Phenylene)bis(acetoacetamide).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • ECHEMI. (n.d.). N-Chloroacetamide SDS, 598-49-2 Safety Data Sheets.
  • GSRS. N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetanilide. Retrieved from [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-16. [Link]

  • Singh, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 189-193.
  • KGROUP, University of Washington. (2010). NMR Chemical Shifts of Trace Impurities. [Link] (This is a general reference for NMR shifts of common impurities and solvent residuals).

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. Molecules, 18(7), 8415-8432. [Link]

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  • Benchchem. (n.d.). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.
  • ResearchGate. (n.d.). 13C-NMR spectrum of N,N'-(3,3'-(1,4-phenylene)bis(acrylo yl))bis(4,1-phenylene))dimethanesulfonamide (1a).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. (This is a classic reference for organic synthesis reagents and methods).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Patra, G., & Bhowmick, M. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-756. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman. (A classic organic chemistry textbook).
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  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. Retrieved from [Link] (An example of a complex molecule entry in PubChem).

  • ChemBK. (n.d.). Butanamide, N,N'-(2-chloro-1,4-phenylene)bis[3-oxo-. Retrieved from [Link]bis)

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.
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An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide (CAS 50610-32-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is curated to empower researchers with the foundational knowledge required to explore the therapeutic and functional potential of this compound.

Introduction: The Chloroacetamide Scaffold in Modern Research

The N-aryl-2-chloroacetamide scaffold is a cornerstone in the design of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The presence of a reactive chlorine atom on the acetyl group provides a versatile handle for further chemical modifications, making this class of compounds a fertile ground for the development of novel therapeutic agents.[1] this compound, with its bis-acetamide substitution on a chlorinated phenylenediamine core, presents a unique molecular architecture that warrants detailed investigation for its potential contributions to drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 50610-32-7[2]
Molecular Formula C₁₀H₁₁ClN₂O₂[3]
Molecular Weight 226.66 g/mol [3]
IUPAC Name N,N'-(2-chloro-1,4-phenylene)diacetamide[2]
SMILES CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl[3]
Appearance White to gray to brown powder/crystalTCI America
Melting Point 63.0 to 67.0 °CTCI America
Storage Sealed in dry, 2-8°C[3]

Analytical Characterization:

The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and for preparative separation.[2] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water is effective. For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2-chloro-1,4-phenylenediamine with an appropriate acylating agent. A general and effective method involves the reaction with chloroacetyl chloride. The following protocol is adapted from the synthesis of a structurally similar compound, N,N'-(1,2-phenylene)bis(2-chloroacetamide).[5]

Proposed Synthetic Pathway:

Synthesis of this compound reactant1 2-Chloro-1,4-phenylenediamine reaction Acylation reactant1->reaction reactant2 Chloroacetyl Chloride (2 eq.) reactant2->reaction product This compound solvent Solvent (e.g., Chloroform) solvent->reaction base Base (e.g., Pyridine) base->reaction reaction->product

A proposed synthetic route for this compound.

Experimental Protocol:

  • Dissolution of Starting Material: Dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (2.1 equivalents), dissolved in the same solvent, dropwise to the cooled reaction mixture with continuous stirring. The slow addition is crucial to prevent side reactions and control the temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation and Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the pure this compound.

Potential Applications in Drug Discovery and Development

The chloroacetamide moiety is a well-established pharmacophore with a diverse range of biological activities. While direct biological data for this compound is limited in the public domain, the extensive research on analogous compounds provides a strong rationale for its investigation in several therapeutic areas.

4.1. Anticancer Potential:

Numerous studies have highlighted the cytotoxic effects of N-(substituted phenyl)-2-chloroacetamide analogs against various cancer cell lines.[1] The anticancer activity is often influenced by the nature and position of substituents on the phenyl ring. The proposed mechanism for some chloroacetamide analogs involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Given the presence of two reactive chloroacetamide groups, this compound could potentially act as a bifunctional alkylating agent, capable of cross-linking biological macromolecules, a mechanism employed by several established anticancer drugs. Further investigation into its efficacy against a panel of cancer cell lines is warranted.

Workflow for Anticancer Activity Screening:

Anticancer_Activity_Workflow start This compound cell_lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) start->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay ros_detection ROS Detection Assay mechanism_studies->ros_detection cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle in_vivo In Vivo Animal Models mechanism_studies->in_vivo

Sources

Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide from 2-chloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its precursor, 2-chloro-1,4-phenylenediamine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a key chemical intermediate whose structural motifs are relevant in the development of various functional materials and pharmaceutical compounds. The synthesis detailed herein is a classic example of N-acylation, a fundamental transformation in organic chemistry. Specifically, it involves the diacetylation of the primary aromatic amine, 2-chloro-1,4-phenylenediamine.

The strategic choice of acetic anhydride as the acetylating agent is predicated on its optimal reactivity and ease of handling compared to the more aggressive acetyl chloride. The reaction proceeds efficiently under mild conditions, often facilitated by a weak base to neutralize the acetic acid byproduct, thereby driving the equilibrium towards product formation. This guide presents a robust protocol that has been optimized for high yield and purity.

Reaction Principles and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction. The nitrogen atoms of the two primary amine groups in 2-chloro-1,4-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Mechanism Breakdown:

  • Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of an amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion, acting as a base, abstracts a proton from the now positively charged nitrogen atom, yielding the mono-acetylated product and a molecule of acetic acid.

  • Second Acetylation: The process repeats on the second amino group to form the final diacetylated product, this compound.

The presence of a base like sodium acetate is crucial. It neutralizes the acetic acid formed during the reaction, preventing the protonation of the unreacted amine groups. Protonated amines are no longer nucleophilic and would halt the reaction.[1][2]

Reaction_Mechanism Fig. 1: Reaction Mechanism for Diacetylation cluster_reactants Reactants cluster_intermediate Key Step: Nucleophilic Attack cluster_products Products R1 2-Chloro-1,4-phenylenediamine INT Tetrahedral Intermediate R1->INT Nucleophilic Attack by Amine R2 Acetic Anhydride (2 eq.) R2->INT P1 This compound INT->P1 Collapse & Deprotonation (x2) P2 Acetic Acid (2 eq.) INT->P2

Caption: Fig. 1: Reaction Mechanism for Diacetylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step logically following the last to ensure optimal outcomes.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityRole
2-Chloro-1,4-phenylenediamineC₆H₇ClN₂142.59Solid10.0 gStarting Material
Acetic AnhydrideC₄H₆O₃102.0998%15.0 mLAcetylating Agent
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03Solid12.0 gBase/Catalyst
Deionized WaterH₂O18.02Liquid300 mLSolvent/Quenching
EthanolC₂H₅OH46.0795%~100 mLRecrystallization Solvent
Hydrochloric AcidHCl36.46Conc. (37%)~5 mLSolubilizing Agent
Step-by-Step Synthesis Workflow
  • Preparation of Amine Salt Solution: In a 500 mL Erlenmeyer flask, suspend 10.0 g of 2-chloro-1,4-phenylenediamine in 150 mL of deionized water. Add approximately 5 mL of concentrated hydrochloric acid dropwise while stirring until the solid completely dissolves, forming the hydrochloride salt. This enhances its solubility in the aqueous medium.[3][4]

  • Preparation of Base Solution: In a separate 250 mL beaker, dissolve 12.0 g of anhydrous sodium acetate in 50 mL of deionized water. Gentle warming may be required.

  • Acetylation Reaction: To the stirred amine salt solution, add 15.0 mL of acetic anhydride in one portion. Immediately follow this with the rapid addition of the prepared sodium acetate solution.[3]

  • Precipitation and Isolation: A voluminous precipitate of the crude product, this compound, should form almost instantly. Cool the mixture in an ice-water bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted salts and acetic acid.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in an oven at 80-100 °C until a constant weight is achieved.

Purification by Recrystallization
  • Transfer the dried crude product to a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution on a hot plate and bring it to a gentle boil.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Experimental_Workflow Fig. 2: Experimental Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dissolve 2-chloro-1,4-phenylenediamine in Water + HCl B Add Acetic Anhydride, then Sodium Acetate Solution A->B Reaction C Cool in Ice Bath to Precipitate Product B->C Precipitation D Isolate via Vacuum Filtration & Wash with Cold Water C->D Isolation E Recrystallize from Hot Ethanol D->E Purification F Collect Purified Crystals by Filtration & Dry E->F Final Isolation G Characterize Product (MP, FTIR, NMR) F->G Verification

Caption: Fig. 2: Experimental Synthesis Workflow.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analysis TechniqueExpected ResultPurpose
Melting Point ~225-230 °C (literature values may vary)Purity Assessment
FTIR (KBr Pellet) 3280-3300 cm⁻¹ (N-H stretch), 1660-1680 cm⁻¹ (C=O, Amide I), 1530-1550 cm⁻¹ (N-H bend, Amide II), ~750 cm⁻¹ (C-Cl stretch)Functional Group ID
¹H NMR (DMSO-d₆) δ ~9.8-10.2 (s, 2H, NH), δ ~7.5-7.8 (m, 3H, Ar-H), δ ~2.1 (s, 6H, COCH₃)Structural Confirmation
¹³C NMR (DMSO-d₆) δ ~168-170 (C=O), δ ~120-135 (Ar-C), δ ~24 (CH₃)Carbon Skeleton ID
TLC Single spot with R_f distinct from starting materialPurity & Reaction Monitoring

Expert Insights on Characterization:

  • FTIR: The disappearance of the characteristic primary amine N-H stretching bands (typically a doublet around 3350-3450 cm⁻¹) from the starting material and the appearance of a single, sharp secondary amide N-H stretch is a definitive indicator of a successful reaction.[5][6]

  • ¹H NMR: In a deuterated solvent like DMSO-d₆, the two amide protons (NH) should be visible as sharp singlets at a downfield chemical shift. The integration of the methyl proton signal (6H) relative to the aromatic protons (3H) provides a quick check of the structure's integrity.[7]

Safety, Handling, and Waste Management

Adherence to strict safety protocols is non-negotiable.

  • 2-Chloro-1,4-phenylenediamine: This compound is harmful if inhaled, swallowed, or absorbed through the skin.[8][9] It is a suspected carcinogen and causes skin and eye irritation.[10] Always handle in a certified chemical fume hood.[9]

  • Acetic Anhydride: Highly corrosive and causes severe skin and eye burns.[11] It is a lachrymator and reacts violently with water. Handle with extreme care.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[9][11][12]

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any chemical waste down the drain.

By following this comprehensive guide, researchers can reliably synthesize and validate this compound with a high degree of confidence in the final product's quality and purity.

References

  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Razavi, H., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

  • Loba Chemie. (2019). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. [Link]

  • National Institutes of Health. (n.d.). N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). [Link]

  • Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.
  • ResearchGate. (n.d.). Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). [Link]

  • National Institutes of Health. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a substituted aromatic diamide. Its molecular framework, characterized by a chlorinated phenylenediamine core bis-acetylated at the amino groups, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of amide functionalities, a chlorine substituent, and an aromatic ring provides multiple sites for molecular interactions and further chemical modifications. This guide offers a comprehensive analysis of its molecular structure, a validated protocol for its synthesis, and a discussion of the analytical techniques pivotal for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 50610-32-7[1][2]
Molecular Formula C10H11ClN2O2[1]
Molecular Weight 226.661 g/mol [1]
Synonyms N,N'-(2-Chloro-1,4-phenylene)diacetamide, Acetamide, N,N'-(2-chloro-1,4-phenylene)bis-[1]

Molecular Structure and Conformation

The molecular structure of this compound is depicted below. The central feature is a 1,4-phenylene ring, substituted with a chlorine atom at the 2-position and two acetamide groups at the 1- and 4-positions.

Caption: 2D Molecular Structure of this compound.

The rotational freedom around the C-N bonds of the amide groups allows for different conformations. The dihedral angles between the plane of the phenyl ring and the planes of the two amide groups will be influenced by steric hindrance from the chlorine atom and potential intramolecular hydrogen bonding. In similar structures, such as N,N'-(1,2-phenylene)bis(2-chloroacetamide), the amide groups are observed to be twisted relative to the benzene ring.[3][4][5]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 2-chloro-1,4-phenylenediamine with an acetylating agent. A reliable and straightforward method involves the use of acetyl chloride or acetic anhydride.

Starting Material: 2-Chloro-1,4-phenylenediamine

The primary precursor for the synthesis is 2-chloro-1,4-phenylenediamine (CAS No: 615-66-7).[6][7][] This compound is a stable solid at room temperature and is commercially available.[6][7][9]

PropertyValueSource
Molecular Formula C6H7ClN2[6]
Molecular Weight 142.586 g/mol [6]
Appearance White to gray crystalline powder[7]
Melting Point 62-66 °C[6][]
Boiling Point 287.9 °C at 760 mmHg[6][]
Experimental Protocol: Acetylation of 2-Chloro-1,4-phenylenediamine

This protocol is based on established methods for the N-acetylation of aromatic amines.[10]

Materials:

  • 2-Chloro-1,4-phenylenediamine

  • Acetyl chloride (or acetic anhydride)

  • A suitable aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) in the chosen aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification Start 2-Chloro-1,4-phenylenediamine in aprotic solvent Add_Base Add Triethylamine (2.2 eq) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_AcCl Add Acetyl Chloride (2.2 eq) dropwise Cool->Add_AcCl React Stir at RT for 2-4h (Monitor by TLC) Add_AcCl->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amide groups, and the methyl protons of the acetyl groups. The aromatic region should display a complex splitting pattern due to the substitution on the phenyl ring. The N-H protons will likely appear as broad singlets, and their chemical shift may be concentration and solvent-dependent. The methyl protons should give rise to two singlets, potentially with slightly different chemical shifts due to the different electronic environments of the two acetamide groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Signals corresponding to the carbonyl carbons of the amide groups, the aromatic carbons, and the methyl carbons are expected. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the amide groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II): A band of moderate intensity in the region of 1510-1570 cm⁻¹.

  • C-N stretching: A band in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (226.661 g/mol ). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purification of this compound. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) has been shown to be effective.[1] This technique is also suitable for pharmacokinetic studies and for the isolation of impurities in preparative separations.[1]

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediates: The presence of amide linkages is a common feature in many drug molecules.[3] This compound could serve as a scaffold for the synthesis of novel bioactive compounds.

  • Polymer Science: The diamide structure could be utilized in the synthesis of specialty polyamides with tailored properties.

  • Ligand Design: The nitrogen and oxygen atoms of the amide groups can act as coordination sites for metal ions, making it a candidate for the design of novel ligands.

Conclusion

This technical guide provides a detailed overview of the molecular structure, synthesis, and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined analytical techniques are essential for its structural verification. As a versatile chemical entity, this compound holds promise for future applications in various scientific disciplines.

References

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-p-phenylenediamine. Retrieved from [Link]

  • PubMed. (2015). Crystal structure of N,N'-(1,2-phenyl-ene)bis-(2-chloro-acetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • Sarna Chemicals. (n.d.). 1,4-Diamino-2-Chlorobenzene (Chloro-PPD). Retrieved from [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

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N,N'-(2-Chloro-1,4-phenylene)bisacetamide physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Introduction and Scope

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's properties, structure, synthesis, and handling. This compound, identified by CAS Number 50610-32-7, is a disubstituted acetamide derivative of chlorophenylenediamine. Understanding its fundamental properties is critical for its application in research and development, particularly as an intermediate or a scaffold in the synthesis of more complex molecules. This guide aims to provide both foundational data and the causal reasoning behind its characterization and synthesis methodologies.

Molecular Structure and Core Identifiers

The structural identity of a compound is the cornerstone of its chemical behavior. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 50610-32-7[1][2][3]
Molecular Formula C₁₀H₁₁ClN₂O₂[1][3]
Molecular Weight 226.661 g/mol [1]
InChI Key WGHROLNIFFZEQJ-UHFFFAOYSA-N[1]
Synonyms N,N'-(2-Chloro-1,4-phenylene)diacetamide; Acetamide, N,N'-(2-chloro-1,4-phenylene)bis-[1][3]

The molecule consists of a central 1,4-phenylene diamine ring, substituted with a chlorine atom at the 2-position. Both amine groups are acetylated, resulting in two acetamide functionalities. The presence of the electronegative chlorine atom and the hydrogen-bonding capabilities of the amide groups are expected to significantly influence the compound's physical properties, such as melting point, solubility, and chromatographic behavior.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 NH1 NH C1->NH1 C3 C C2->C3 C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C4->C5 NH2 NH C4->NH2 C5->C6 C6->C1 CO1 C=O NH1->CO1 CO2 C=O NH2->CO2 CH3_1 CH₃ CO1->CH3_1 CH3_2 CH₃ CO2->CH3_2 pos_C1 1 pos_C2 2 pos_C3 3 pos_C4 4 pos_C5 5 pos_C6 6

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of the compound dictate its behavior in various experimental settings, from reaction conditions to analytical separations.

PropertyValue/DescriptionSource
LogP 0.550[1]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Appearance Likely an off-white or brownish powder, based on similar compounds.[4]
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like acetonitrile, chloroform, and ethanol.[1][5]
Melting Point Not explicitly found for this specific isomer. A related compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), has a melting point of 471.15 K (198°C).[5][6] Another analogue, N,N′-(2-Chloro-5-methyl-1,4-phenylene)bis[3-oxobutanamide], melts at 195-196 °C.[4]

The LogP value of 0.550 suggests a relatively low lipophilicity, indicating some degree of polarity conferred by the two amide groups, which counteracts the hydrophobicity of the chlorinated benzene ring.[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound was not found in the initial search, a logical and standard synthetic route can be reliably inferred from established organic chemistry principles and published methods for analogous compounds.[5][7][8] The most direct method is the di-acetylation of 2-chloro-1,4-phenylenediamine.

synthesis_workflow Start 2-Chloro-1,4-phenylenediamine + Acetic Anhydride (or Acetyl Chloride) Reaction Reaction Step: Acetylation of Amine Groups (Stirring, controlled temperature) Start->Reaction Solvent Solvent System (e.g., Glacial Acetic Acid, Chloroform) Solvent->Reaction Base Base (optional, if using Acetyl Chloride) (e.g., Pyridine, Triethylamine) Base->Reaction Workup Workup: - Quench with water/ice - Neutralization - Extraction with organic solvent Reaction->Workup Purification Purification: Recrystallization from a suitable solvent (e.g., Ethanol, Chloroform) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is based on general methods for the acylation of aromatic amines.[7][8]

  • Dissolution: Dissolve 1.0 equivalent of 2-chloro-1,4-phenylenediamine in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the mixture in an ice-water bath (0-5 °C). Slowly add 2.2 equivalents of the acetylating agent (e.g., acetic anhydride or chloroacetyl chloride) dropwise to the stirred solution.[5] Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. If using an acid chloride, a non-nucleophilic base like pyridine or triethylamine (2.2 equivalents) is added to neutralize the HCl byproduct that is formed.

  • Reaction: Allow the mixture to stir for several hours (typically 2-4 hours), gradually warming to room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid residue.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or chloroform, to yield the purified this compound.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[1] A typical method would involve a C18 column (like Newcrom R1) with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[1] This technique is effective for assessing purity and can be scaled for preparative separation to isolate impurities.[1]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3200-3300 cm⁻¹), the C=O stretch of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations (around 700-800 cm⁻¹).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show distinct signals for the aromatic protons on the phenyl ring, the N-H protons of the amide groups, and the methyl protons of the acetyl groups. ¹³C-NMR would confirm the number of unique carbon environments, including the carbonyl carbons of the amide groups.[9]

    • Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M+).[8][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, hazard information can be inferred from its structural class (chloroacetamides) and available data for related compounds.[3]

  • Hazard Statements (Anticipated): Based on related compounds, it may be associated with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Some chloroacetamides are also listed as causing severe skin burns and eye damage.[10]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[3][11]

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid generation of dust.

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][11][12] Keep locked up.[11]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11][12] If dust is generated, a NIOSH/MSHA-approved respirator should be worn.[11]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11]

References

Spectral Data Deep Dive: A Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectral Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization, providing a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectral data for N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a compound of interest for its potential applications in medicinal chemistry. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted data, grounded in the analysis of structurally analogous compounds and established spectroscopic principles. This predictive approach is designed to empower researchers by providing a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . The structure features a 1,4-phenylenediamine core, substituted with a chlorine atom at the 2-position and acetamide groups at the 1- and 4-amino positions. This unique arrangement of functional groups gives rise to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework with high precision.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the amide N-H protons, and the methyl protons of the acetamide groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~9.5 - 10.5Singlet (broad)2HN-H (amide)The deshielding effect of the adjacent carbonyl group and potential for hydrogen bonding typically places amide protons in this downfield region.
~7.8 - 8.0Doublet1HAr-HThis proton is ortho to the chloro group and ortho to an acetamido group, leading to significant deshielding.
~7.4 - 7.6Doublet of Doublets1HAr-HThis proton is meta to the chloro group and ortho to an acetamido group.
~7.2 - 7.4Doublet1HAr-HThis proton is para to the chloro group and ortho to an acetamido group.
~2.1Singlet6H-CH₃ (acetamide)The methyl protons of the two acetamide groups are chemically equivalent and appear as a sharp singlet in the aliphatic region.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the symmetry of the molecule, some carbon signals may be equivalent.

Predicted Chemical Shift (ppm) Assignment Justification
~168 - 170C=O (amide)The carbonyl carbons of the amide groups are highly deshielded and appear in the characteristic downfield region for amides.
~135 - 140Ar-C (C-NH)The aromatic carbons directly attached to the nitrogen atoms are deshielded by the electron-withdrawing amide groups.
~125 - 130Ar-C (C-Cl)The carbon atom bearing the chlorine atom will be deshielded.
~120 - 128Ar-C (C-H)The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the positions of the chloro and acetamido substituents.
~24-CH₃ (acetamide)The methyl carbons of the acetamide groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the amide and aromatic moieties.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3300 - 3250MediumN-HStretching
~3100 - 3000Medium to WeakC-H (aromatic)Stretching
~1680 - 1650StrongC=O (amide)Stretching (Amide I band)
~1550 - 1520Medium to StrongN-HBending (Amide II band)
~1600, ~1480MediumC=C (aromatic)Stretching
~1300 - 1250MediumC-NStretching
~850 - 750StrongC-H (aromatic)Out-of-plane bending
~750 - 650Medium to StrongC-ClStretching

The presence of a strong absorption band around 1670 cm⁻¹ (Amide I) and another significant band around 1540 cm⁻¹ (Amide II) would be highly characteristic of the secondary amide groups in the molecule.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 226, with a prominent M+2 peak at m/z 228 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom.[2][3]

  • Key Fragmentation Pathways:

    • Loss of an acetyl group (-COCH₃, 43 Da) to give a fragment at m/z 183.

    • Loss of an acetamide group (-NHCOCH₃, 58 Da) to give a fragment at m/z 168.

    • Cleavage of the C-N amide bond to yield a chlorophenylamino radical cation or related fragments.

    • Loss of the chlorine atom (-Cl, 35/37 Da) from the molecular ion or fragment ions.

Illustrative Fragmentation Pathway

G M [M]⁺˙ m/z 226/228 F1 [M - COCH₃]⁺ m/z 183/185 M->F1 - 43 Da F2 [M - NHCOCH₃]⁺˙ m/z 168/170 M->F2 - 58 Da F3 [C₆H₄ClN₂H₂]⁺˙ m/z 142/144 F1->F3 - 41 Da

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for compounds like this compound, adherence to standardized experimental protocols is essential.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have constructed a comprehensive spectral profile that can guide researchers in their synthetic and analytical endeavors. The methodologies and interpretations presented herein are intended to serve as a valuable resource for the scientific community, facilitating the efficient and accurate characterization of novel compounds in the pursuit of new therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

Sources

N,N'-(2-Chloro-1,4-phenylene)bisacetamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N,N'-(2-Chloro-1,4-phenylene)bisacetamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its journey through discovery, development, and formulation. Poor solubility can impede absorption, limit bioavailability, and create significant challenges in manufacturing and drug delivery.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a molecule of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer expert insights into the interpretation of solubility data for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility

This compound is a substituted aromatic diamide. While specific applications are context-dependent, its structure suggests potential utility as a building block in the synthesis of more complex molecules, including APIs or functional materials. Understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a foundational requirement for several critical downstream applications:

  • Reaction Chemistry: Selecting an appropriate solvent system that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification: Solubility differences are the cornerstone of purification techniques like crystallization and chromatography. A detailed solubility profile enables the rational design of efficient purification protocols.

  • Formulation Development: For a compound intended for pharmaceutical use, solubility dictates the choice of delivery vehicle, impacting everything from oral bioavailability to the feasibility of parenteral formulations.[2] Low aqueous solubility is a primary hurdle in modern drug development.[1]

  • Analytical Method Development: Creating reliable analytical methods, particularly using techniques like High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is freely soluble.

This guide will equip the researcher with the necessary knowledge to experimentally determine and intelligently apply solubility data for this compound.

Theoretical Framework: The Physicochemical Drivers of Solubility

Solubility is the result of a complex interplay between the intermolecular forces of the solute (the compound) and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific molecular characteristics of this compound and the potential solvents.[3]

Key Factors Influencing Solubility:

  • Polarity: The presence of two amide linkages introduces polar character, with hydrogen bond donor (N-H) and acceptor (C=O) sites. The chloro-substituted phenylenediamine core is largely nonpolar. The overall solubility will depend on the balance between these polar and nonpolar regions and the polarity of the solvent.

  • Hydrogen Bonding: The ability of the amide groups to form hydrogen bonds is a dominant factor. Solvents that are strong hydrogen bond acceptors (e.g., Dimethyl Sulfoxide - DMSO) or donors/acceptors (e.g., alcohols) are likely to be effective.

  • Molecular Structure and Crystal Lattice Energy: The planarity of the benzene ring and the potential for intermolecular hydrogen bonding and π-stacking in the solid state can lead to a stable crystal lattice. A solvent must provide sufficient energy through solvation to overcome this lattice energy. Compounds with high melting points often have high lattice energies and, consequently, lower solubilities.[4]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[2] This relationship is crucial for techniques like recrystallization.

cluster_solute Solute Properties This compound cluster_conditions System Conditions solute_polarity Molecular Polarity (Amide Groups vs. Aromatic Core) solubility Resulting Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond Hydrogen Bonding Capacity (N-H donors, C=O acceptors) solute_hbond->solubility 'Like Dissolves Like' solute_crystal Crystal Lattice Energy (Intermolecular Forces) solute_crystal->solubility Overcome Energy Barrier solvent_polarity Solvent Polarity (Dielectric Constant) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Ability solvent_hbond->solubility temp Temperature temp->solubility Modulates Equilibrium pressure Pressure (Minor effect for solids)

Caption: Key factors governing the solubility of a solid solute in an organic solvent.

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening, determining the thermodynamic (equilibrium) solubility provides the most reliable and fundamental data.[5][6] The gold-standard technique is the Shake-Flask Method .[7] This protocol is designed to be a self-validating system by ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved and accurately measured.

Required Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other sealable glass containers

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key here is "excess"—a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated. Record the exact mass added.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance).[8] Allow the mixture to shake for a sufficient period to reach equilibrium.

    • Expert Insight: The time to reach equilibrium can vary significantly. While 24 hours is a common starting point, a robust protocol would involve sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between successive time points.[7] This is a critical self-validation step.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the saturated solution) into a syringe.

  • Filtration: Immediately filter the supernatant through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial.

    • Expert Insight: This step is crucial to remove all undissolved microscopic particles. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Dilution and Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound in the saturated solution. The solubility is then calculated by factoring in the dilution factor.

start Start prep Step 1: Preparation Add excess solid solute to a vial start->prep solvent Step 2: Solvent Addition Add known volume of solvent and seal vial prep->solvent equilibrate Step 3: Equilibration Shake at constant temperature (e.g., 24-72h) solvent->equilibrate check Is Equilibrium Reached? equilibrate->check check->equilibrate No (continue shaking) settle Step 4: Phase Separation Allow excess solid to settle check->settle Yes (concentration is stable) filter Step 5: Filtration Filter supernatant with 0.22 µm syringe filter settle->filter analyze Step 6 & 7: Dilution & Analysis Dilute filtrate and quantify concentration via HPLC filter->analyze end End (Solubility Value) analyze->end

Sources

An In-depth Technical Guide to the Biological Activity of Chloroacetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chloroacetamide Moiety - A Reactive Scaffold for Biological Intervention

Chloroacetamide (ClCH₂CONH₂) is a seemingly simple organic compound, yet its inherent chemical reactivity makes it a powerful "warhead" for designing biologically active molecules.[1] The core of its activity lies in the α-chloro substituted amide group, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This fundamental chemical property is the cornerstone of the diverse biological activities exhibited by the vast family of chloroacetamide derivatives, ranging from widely used herbicides to promising candidates in drug discovery.[2][3]

This guide provides a comprehensive technical overview of the biological activities of chloroacetamide compounds. We will delve into their primary mechanism of action, explore their applications across different biological systems, and provide detailed experimental protocols for researchers aiming to evaluate these compounds. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to design, execute, and interpret their experiments with confidence.

Part 1: The Core Mechanism - Covalent Alkylation of Biological Nucleophiles

The unifying mechanism of action for most chloroacetamide compounds is irreversible covalent modification of proteins.[2] The electrophilic carbon of the chloroacetyl group is a prime target for nucleophilic amino acid residues within proteins, most notably the thiol group (-SH) of cysteine.[4][5] This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a stable thioether bond, effectively alkylating the protein.[6][7]

This covalent and often irreversible binding can have profound biological consequences:

  • Enzyme Inhibition: If the targeted cysteine residue is in the active site of an enzyme, alkylation can lead to complete and irreversible inactivation.[5]

  • Disruption of Protein-Protein Interactions: Covalent modification can alter a protein's conformation, preventing it from interacting with its binding partners.[8]

  • Induction of Cellular Stress: Widespread, non-specific protein alkylation can lead to cellular stress, triggering pathways like apoptosis.[9]

The specificity of a chloroacetamide derivative for a particular protein target is determined by the rest of the molecule's structure, which governs its ability to bind non-covalently to a specific pocket on the target protein, positioning the chloroacetamide "warhead" for optimal reaction with a nearby nucleophile.

G cluster_0 Mechanism: S-Alkylation cluster_1 Biological Consequence COMPOUND Chloroacetamide Derivative R-NH-CO-CH₂-Cl PRODUCT Alkylated Protein (Irreversible Thioether Bond) R-NH-CO-CH₂-S-Cys COMPOUND->PRODUCT SN2 Attack PROTEIN Protein with Nucleophilic Cysteine (Cys-SH) PROTEIN->PRODUCT HCl HCl PRODUCT->HCl Byproduct NODE_CONSEQUENCE Loss of Protein Function (e.g., Enzyme Inactivation) PRODUCT->NODE_CONSEQUENCE

Caption: Covalent modification of a protein's cysteine residue by a chloroacetamide compound.

Part 2: A Spectrum of Biological Activities

The ability to covalently modify key proteins translates into a wide array of biological effects.

Herbicidal Activity

Chloroacetamides are among the most widely used herbicides globally, valued for their efficacy against annual grasses and certain broadleaf weeds.[10] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[10][11]

  • Mechanism: VLCFAs (fatty acids with more than 18 carbons) are crucial for plant development, forming components of cell membranes, waxes, and signaling lipids.[11] Chloroacetamide herbicides irreversibly bind to and inhibit the condensing enzyme (VLCFA synthase) that catalyzes the first step of fatty acid elongation.[5][10] This depletion of VLCFAs disrupts cell division and expansion, ultimately leading to seedling death.[11] Direct evidence shows that herbicides like metazachlor covalently bind to the active site cysteine of the condensing enzyme.[5]

G cluster_pathway VLCFA Elongation Pathway (in Endoplasmic Reticulum) ACYL_COA Acyl-CoA (C18) CONDENSATION Condensation (VLCFA Synthase) ACYL_COA->CONDENSATION MALONYL_COA Malonyl-CoA MALONYL_COA->CONDENSATION REDUCTION1 Reduction CONDENSATION->REDUCTION1 DEHYDRATION Dehydration REDUCTION1->DEHYDRATION REDUCTION2 Reduction DEHYDRATION->REDUCTION2 VLCFA Elongated Acyl-CoA (C20) REDUCTION2->VLCFA INHIBITOR Chloroacetamide Herbicide INHIBITOR->CONDENSATION Irreversible Inhibition

Caption: Inhibition of the VLCFA synthesis pathway by chloroacetamide herbicides.

Antimicrobial Activity

Derivatives of chloroacetamide have demonstrated significant potential as antibacterial and antifungal agents, addressing the urgent need for new antimicrobial therapies.

  • Antifungal: Certain chloroacetamide derivatives are effective against pathogenic fungi like Fusarium, Candida, and Aspergillus flavus.[12][13][14] The proposed mechanisms are multifaceted. One key pathway appears to be binding to ergosterol in the fungal plasma membrane, disrupting its integrity.[14] Additionally, molecular docking studies suggest that these compounds may inhibit DNA synthesis by targeting enzymes like thymidylate synthase.[14] The presence of the chloro atom is critical; studies have shown that non-chlorinated analogues lack significant antifungal activity.[15]

  • Antibacterial: The antibacterial action of chloroacetamides has been linked to the inhibition of essential bacterial enzymes involved in DNA replication and transcription, such as DNA gyrase and Topoisomerase II.[16] Various derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[16][17][18]

Anticancer Activity

The irreversible, covalent mechanism of action makes chloroacetamides attractive for developing anticancer agents, particularly for overcoming drug resistance.

  • Enzyme Inhibition: Chloroacetamide "warheads" have been incorporated into molecules designed to irreversibly inhibit key cancer-driving proteins. For example, UPR1376, a chloroacetamide derivative, acts as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a protein often amplified in lung cancer.[19] It is designed to covalently bind to a cysteine residue in the receptor's P-loop, potently inhibiting downstream signaling through MAPK and AKT/mTOR pathways.[19]

  • Disruption of Protein-Protein Interactions: The interaction between the TEAD transcription factor and its co-activator YAP1 is a critical driver in the Hippo signaling pathway, which is often dysregulated in cancer. Fragment screening of a chloroacetamide library identified new scaffolds that covalently bind to a conserved cysteine in TEAD's palmitate-binding pocket, thereby disrupting the TEAD-YAP1 interaction.[8]

  • Inhibition of Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells responsible for chemoresistance and relapse. Several substituted chloroacetamides have been identified that inhibit the self-renewal capacity of CSCs in breast, prostate, and oral cancers, with minimal toxicity to normal cells.[20]

Part 3: Toxicology and Safety Considerations

The same reactivity that makes chloroacetamides biologically active also underlies their toxicity. It is crucial for any researcher in this field to be aware of the associated hazards.

  • Acute Toxicity: Chloroacetamide itself is toxic if swallowed, inhaled, or absorbed through the skin, causing irritation to the eyes, skin, and respiratory tract.[1][21][22]

  • Sensitization: Repeated contact may lead to skin sensitization, an allergic reaction upon re-exposure.[22][23]

  • Systemic and Chronic Effects: Animal studies suggest that chloroacetamide compounds may pose a risk of impaired fertility and developmental toxicity.[1][22] Some chloroacetamide herbicides, like alachlor and acetochlor, are classified as possible or probable human carcinogens.[24] The proposed mechanism involves metabolic bioactivation to DNA-reactive metabolites, leading to genotoxicity.[9][24] Exposure has been shown to induce oxidative stress and apoptosis both in vitro and in vivo.[9]

Part 4: Experimental Assessment of Biological Activity

This section provides standardized, self-validating protocols for assessing the biological activity of novel chloroacetamide compounds.

Workflow for Compound Evaluation

A logical progression of experiments is key to characterizing a new compound. The workflow should move from broad cytotoxicity screening to specific mechanism-of-action studies.

G A Synthesize & Purify Chloroacetamide Derivative B Initial Cytotoxicity Screen (e.g., MTT Assay) Determine IC50 across cell lines A->B C Toxic vs. Cytostatic? (Live/Dead Cell Counting) B->C D Mechanism of Action Study (Hypothesis-Driven) C->D E Enzyme Inhibition Assay (e.g., Kinase, Protease) D->E F Protein Alkylation Assay (e.g., Mass Spectrometry) D->F G Phenotypic Assay (e.g., Sphere Formation for CSCs) D->G H Confirm Covalent Binding (e.g., Washout Experiment) E->H F->H G->H I Lead Optimization H->I

Caption: General experimental workflow for evaluating a novel chloroacetamide compound.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[25] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[25]

A. Rationale for Controls:

  • No-Cell Control (Medium + MTT): Establishes the background absorbance.

  • Vehicle Control (Cells + Vehicle): Represents 100% cell viability (baseline metabolic activity). The vehicle is the solvent used to dissolve the test compound (e.g., DMSO).

  • Positive Control (Cells + Known Toxin): Validates that the assay can detect a cytotoxic effect.

B. Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the chloroacetamide test compound. Remove the old medium from the cells and add fresh medium containing the different concentrations of the compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculation:

    • Correct all readings by subtracting the average absorbance of the no-cell control.

    • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot % Viability against compound concentration (on a log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining if a chloroacetamide compound inhibits a specific target enzyme.[26][27]

A. Rationale for Controls:

  • No-Inhibitor Control: Determines the uninhibited (100%) enzyme activity.

  • No-Enzyme Control: Ensures that the observed signal is due to enzymatic activity and not spontaneous substrate degradation.

B. Step-by-Step Protocol:

  • Pre-incubation (Critical for Covalent Inhibitors): In separate wells of a microplate, incubate the target enzyme with various concentrations of the chloroacetamide inhibitor (or vehicle) for different periods (e.g., 0, 15, 30, 60 minutes) in the assay buffer. This step is crucial because the extent of inhibition by an irreversible inhibitor is time-dependent.[26]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate. For many assays, the substrate is a molecule that becomes fluorescent or colored upon enzymatic conversion.

  • Kinetic Measurement: Immediately place the plate in a reader and measure the signal (e.g., fluorescence or absorbance) at regular intervals. The rate of the reaction is the slope of the signal vs. time plot.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration and pre-incubation time.

    • Plot the remaining enzyme activity (%) against the inhibitor concentration for each pre-incubation time point to determine the IC50. For irreversible inhibitors, the IC50 value will decrease with longer pre-incubation times.

    • To confirm irreversibility, a "jump-dilution" experiment can be performed where the pre-incubated enzyme-inhibitor mix is diluted significantly before substrate addition. A reversible inhibitor will dissociate, restoring enzyme activity, while an irreversible one will not.[28]

Protocol: Protein Alkylation Confirmation by Mass Spectrometry

This protocol confirms the covalent binding of a chloroacetamide compound to its target protein.[7][29]

A. Rationale: Mass spectrometry (MS) can detect the mass shift in a peptide that occurs when a compound covalently attaches to it. By comparing tryptic digests of a protein treated with the compound versus a vehicle control, the specific site of alkylation can be identified.

B. Step-by-Step Protocol:

  • Protein Incubation: Incubate the purified target protein with an excess of the chloroacetamide compound for a sufficient time to ensure reaction completion. A parallel control incubation with vehicle (e.g., DMSO) is essential.

  • Removal of Excess Compound: Remove the unreacted compound using a desalting column or dialysis.

  • Denaturation, Reduction, and Alkylation (of remaining free cysteines): Denature the protein (e.g., with urea). Reduce any remaining disulfide bonds with a reducing agent like DTT. Then, alkylate the newly freed cysteine residues with a standard alkylating agent like iodoacetamide (IAA). This step is crucial to prevent disulfide bond scrambling and ensures that only the cysteines originally modified by the test compound remain unlabeled by IAA.

  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein's sequence. Look for peptides that have a mass corresponding to the peptide sequence plus the mass of the covalently attached chloroacetamide derivative. The MS/MS fragmentation pattern will confirm the identity of the peptide and pinpoint the modified amino acid residue.

Part 5: Summary and Future Perspectives

Chloroacetamide compounds represent a versatile and powerful class of biologically active molecules. Their activity is rooted in the fundamental chemical principle of covalent alkylation, a mechanism that has been successfully exploited in herbicide development and shows immense promise in the design of next-generation therapeutics for cancer and infectious diseases.

The key challenge and opportunity in this field lie in achieving target specificity. While the chloroacetamide "warhead" provides potency and irreversibility, the rest of the molecular scaffold must be meticulously designed to guide it to the intended biological target, minimizing off-target effects and associated toxicity. Future research will undoubtedly focus on combining sophisticated computational docking with innovative synthetic chemistry to create highly selective covalent inhibitors. As our understanding of disease pathways deepens, the ability to design molecules that can permanently shut down a specific pathological protein offers a compelling strategy for developing more durable and effective therapies.

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  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology Source: Cambridge Core URL: [Link]

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  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: PubMed URL: [Link]

  • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Source: NIH URL: [Link]

  • Title: A chloroacetamide derivative as a potent candidate for fusariosis treatment Source: PMC - NIH URL: [Link]

  • Title: Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL: [Link]

  • Title: Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Source: Semantic Scholar URL: [Link]

  • Title: Chloroacetamide derivatives as a promising topical treatment for fungal skin infections Source: PubMed URL: [Link]

  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Publishing URL: [Link]

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  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: NIH URL: [Link]

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An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

N,N'-(2-Chloro-1,4-phenylene)bisacetamide belongs to the class of substituted phenylenediamines, which are of significant interest in medicinal chemistry and materials science. The core structure, featuring a chlorinated phenyl ring with two acetamide groups, suggests potential for diverse biological activities and utility as a chemical intermediate. The presence of amide functionalities can facilitate hydrogen bonding, a key interaction in biological systems, while the chloro-substituent can influence the molecule's electronic properties and metabolic stability.

Substituted acetamides and diphenylamines have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] The exploration of compounds like this compound is driven by the ongoing search for novel chemical entities with improved efficacy and selectivity.

Proposed Synthesis Pathway

A robust and logical synthesis of this compound involves the diacylation of 2-chloro-1,4-phenylenediamine. This precursor can be synthesized from 2,5-dichloroaniline through a multi-step process. A plausible and efficient method for the final acylation step is detailed below.

Synthesis_of_NN_2_Chloro_1_4_phenylene_bisacetamide cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 2_chloro_1_4_phenylenediamine 2-Chloro-1,4-phenylenediamine reaction_step Acylation (Pyridine, 0°C to rt) 2_chloro_1_4_phenylenediamine->reaction_step acetyl_chloride Acetyl Chloride (or Acetic Anhydride) acetyl_chloride->reaction_step product This compound reaction_step->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the acylation of aromatic diamines.[3]

Materials:

  • 2-Chloro-1,4-phenylenediamine

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a solid.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. While experimental data for this specific compound is not widely published, these values are based on its chemical structure and data from similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁ClN₂O₂Calculation
Molecular Weight 226.66 g/mol Calculation
CAS Number 50610-32-7[4][5]
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents (e.g., DCM, chloroform). Sparingly soluble in water.Analogy
Melting Point Not reported, but expected to be elevated due to amide hydrogen bonding.Analogy
Spectroscopic Characterization (Predicted)

While specific spectra are not available, the following are the expected key features in NMR and IR spectroscopy:

  • ¹H NMR: Signals corresponding to the two amide protons (N-H), aromatic protons on the chlorinated phenyl ring, and the methyl protons of the two acetamide groups. The chemical shifts of the aromatic protons will be influenced by the chloro and acetamido substituents.

  • ¹³C NMR: Resonances for the carbonyl carbons of the amide groups, the aromatic carbons of the phenyl ring, and the methyl carbons of the acetamide groups.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1680-1630 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).[2]

  • Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

Potential Applications and Biological Significance

The structural motifs within this compound suggest several areas of potential application, particularly in drug discovery and development.

Anticancer Activity

Substituted diphenylamines and related amide-containing compounds have demonstrated potential as anticancer agents. For instance, certain diphenylamine derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The bisacetamide structure could be explored for its cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The chloroacetamide moiety is a known pharmacophore in various antimicrobial agents.[2] Compounds containing this functional group have shown activity against a range of bacteria and fungi. The mechanism of action is often attributed to the alkylation of essential biomolecules within the microbial cells. Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Enzyme Inhibition

Derivatives of acetamide have been evaluated as inhibitors of various enzymes, including butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.[6][7] The specific substitution pattern of this compound could confer inhibitory activity against specific enzymes of therapeutic interest.

Potential_Applications cluster_Applications Potential Therapeutic Areas CoreCompound This compound Anticancer Anticancer Agents CoreCompound->Anticancer Structural Analogy to EGFR Kinase Inhibitors Antimicrobial Antimicrobial Agents CoreCompound->Antimicrobial Presence of Chloroacetamide Moiety EnzymeInhibition Enzyme Inhibitors CoreCompound->EnzymeInhibition Potential for BChE Inhibition

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a chemical entity with significant potential for further investigation. The immediate future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product thoroughly characterized using modern analytical techniques (NMR, IR, MS, and elemental analysis) to establish a definitive structural and purity profile.

  • Biological Screening: A comprehensive biological evaluation of the compound should be undertaken, including in vitro assays for anticancer, antibacterial, and antifungal activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with variations in the substitution pattern on the phenyl ring and the nature of the acyl groups could provide valuable insights into the structure-activity relationships.

References

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A Comprehensive Technical Guide to the DFT Analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and electronic properties is paramount. N,N'-(2-Chloro-1,4-phenylene)bisacetamide represents a class of halogenated aromatic amide compounds with significant potential as a scaffold in medicinal chemistry. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive, field-proven protocol for the in-depth analysis of this molecule using Density Functional Theory (DFT). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and self-validating computational workflow. We will explore geometry optimization, vibrational analysis, electronic property elucidation through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theories, and the simulation of spectroscopic data (IR, Raman, UV-Vis). The methodologies presented herein are grounded in authoritative computational chemistry standards, designed to yield accurate, reproducible, and insightful results that can accelerate research and development.

Introduction: The Imperative for Computational Scrutiny

This compound is an organic molecule featuring a chlorinated benzene core flanked by two acetamide groups. The presence of the electronegative chlorine atom, the aromatic ring, and the hydrogen-bonding capabilities of the amide functionalities imbues this structure with a unique electronic and steric profile. Such features are critical in determining molecular interactions, particularly with biological targets like enzymes and receptors.[1] Before committing to costly and time-consuming synthesis and in vitro testing, a detailed in silico characterization can provide invaluable predictive insights into the molecule's stability, reactivity, and potential as a pharmacophore.

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical modeling method for investigating the electronic structure of many-body systems, including complex organic molecules.[2] Its balance of computational efficiency and accuracy makes it an indispensable tool in modern chemistry.[3] This guide provides a detailed workflow for leveraging DFT to build a comprehensive electronic and structural profile of the title compound.

The Theoretical Framework: Why DFT is the Right Tool

DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r).[4] This is a profound simplification compared to wave-function-based methods that must solve for the complex, multi-electron wavefunction. The practical application of DFT is realized through the Kohn-Sham equations, which reformulate the problem into solving for a set of non-interacting orbitals (the Kohn-Sham orbitals) in an effective potential.[4]

The critical component of this effective potential is the exchange-correlation (XC) functional, which encapsulates the complex quantum mechanical effects of electron exchange and correlation. Since the exact form of the XC functional is unknown, a variety of approximations have been developed. The choice of functional and the basis set—a set of mathematical functions used to build the molecular orbitals—are the most crucial decisions in a DFT calculation, directly impacting the accuracy of the results.[3][4]

Computational Methodology: A Validated Protocol

This section details a robust, step-by-step protocol for the comprehensive DFT analysis of this compound. The choices of functional and basis set are justified based on the specific chemical nature of the molecule, which contains heteroatoms, a halogen, and a conjugated π-system.

Molecular Structure Preparation
  • Initial Structure Generation : The initial 3D coordinates of this compound are constructed using a molecular building program (e.g., GaussView, Avogadro, ChemDraw).

  • Pre-optimization : A preliminary geometry optimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry and eliminate any steric strain from the initial build.

Geometry Optimization and Vibrational Frequency Analysis

The heart of any molecular analysis is determining the most stable three-dimensional arrangement of its atoms.

Protocol: Geometry Optimization

  • Software Selection : The protocol is described for implementation in a quantum chemistry software package like Gaussian, ORCA, or PySCF.[5]

  • Functional Selection : The B3LYP hybrid functional is a widely used and well-balanced choice for organic molecules.[6] However, for systems with potential non-covalent interactions and to accurately model the halogenated ring, including a dispersion correction is critical. Therefore, an empirical dispersion-corrected functional such as B3LYP-D3 is recommended. Alternatively, functionals that inherently account for dispersion, like ωB97XD or M06-2X , are excellent choices, particularly for halogen bond considerations.[6][7][8]

  • Basis Set Selection : A Pople-style basis set, 6-311++G(d,p) , is selected.

    • 6-311G : A triple-zeta basis set, providing more flexibility for valence electrons than a double-zeta set (e.g., 6-31G).[9][10]

    • ++ : Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, hydrogen bonds, and the electron density far from the nucleus.

    • (d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the non-spherical nature of electron density in chemical bonds and are particularly important for molecules containing heteroatoms.[6][11]

  • Execution : Run the geometry optimization calculation until the forces on the atoms and the change in energy between steps fall below the default convergence criteria.

Protocol: Vibrational Frequency Analysis

  • Execution : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP-D3/6-311++G(d,p)).

  • Validation : Verify that the calculation yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true energy minimum, and requires further optimization.[12]

  • Data Extraction : The output provides the harmonic vibrational frequencies, which can be used to simulate the IR and Raman spectra.

DFT_Workflow mol_build Initial 3D Structure (e.g., GaussView) pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nbo NBO Analysis (Charges, Bonding) freq_calc->nbo fmo FMO Analysis (HOMO-LUMO, Reactivity) freq_calc->fmo spectra Spectra Simulation (IR, Raman, UV-Vis) freq_calc->spectra

Caption: A generalized workflow for the DFT analysis of a molecule.

Electronic Structure and Reactivity Analysis

With a validated minimum-energy structure, we can probe its electronic properties.

Protocol: Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core electrons).[13] It offers a more robust method for charge calculation than Mulliken analysis, which can be highly basis-set dependent.[14][15][16]

  • Execution : Perform an NBO analysis on the optimized geometry. In Gaussian, this is typically requested with the Pop=NBO keyword.[17]

  • Data Interpretation :

    • Natural Atomic Charges : Analyze the charge distribution on each atom. This is crucial for understanding electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

    • Donor-Acceptor Interactions : The second-order perturbation analysis within NBO reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[18][19] These delocalization effects are key to understanding conjugation and hyperconjugation.

Protocol: Frontier Molecular Orbital (FMO) Analysis FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20][21]

  • Execution : The energies of the HOMO and LUMO are standard outputs of the geometry optimization calculation.

  • Data Interpretation :

    • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[22]

    • Orbital Visualization : Plotting the isodensity surfaces of the HOMO and LUMO reveals the regions of the molecule from which an electron is most easily donated (HOMO) and to which an electron is most easily accepted (LUMO). This is fundamental for predicting reaction mechanisms.[23]

Spectroscopic Simulation

DFT can predict various types of molecular spectra, providing a direct comparison with experimental data.

Protocol: IR and Raman Spectra Simulation The vibrational frequency calculation provides the necessary data to simulate the infrared and Raman spectra.

  • Data Processing : The output of the frequency calculation includes vibrational modes, their frequencies (in cm⁻¹), IR intensities, and Raman activities.[24][25]

  • Spectrum Generation : Use visualization software to plot the IR intensity and Raman activity against the calculated frequencies. The resulting peaks can be broadened with a Lorentzian or Gaussian function to simulate an experimental spectrum.[26][27]

  • Scaling : Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. It is common practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.[28]

Protocol: UV-Vis Spectrum Simulation The prediction of electronic transitions, such as those observed in UV-Vis spectroscopy, requires a more advanced method called Time-Dependent DFT (TD-DFT).[29]

  • Execution : Using the optimized ground-state geometry, perform a TD-DFT calculation.[12] The number of excited states to calculate (NStates) should be specified.

  • Data Interpretation : The output will list the electronic transitions, their corresponding excitation energies (often converted to wavelength in nm), and their oscillator strengths (a measure of the transition probability or intensity).[30][31] The transitions with the highest oscillator strengths correspond to the major absorption bands (λmax) in the UV-Vis spectrum.[32]

Interpreting the Data: A Practical Guide

This section outlines how to interpret the quantitative data generated from the protocols above. The values presented are illustrative placeholders for this compound.

Optimized Molecular Structure

The final optimized geometry provides key structural parameters. Comparing these to experimental data (e.g., from X-ray crystallography, if available) is the ultimate validation of the chosen computational level.

Table 1: Selected Predicted Structural Parameters

Parameter Atom(s) Predicted Value
Bond Length C-Cl 1.75 Å
Bond Length C=O 1.24 Å
Bond Length N-H 1.01 Å

| Dihedral Angle| C-C-N-C (Amide) | ~30° |

Interpretation: The C-Cl bond length is typical for an aryl chloride. The planarity of the amide group (dihedral angle close to 0° or 180°) is a key indicator of delocalization. Any significant twist, as suggested by the placeholder value, could have important implications for the molecule's conformation and interaction potential.

Electronic Properties

The electronic data reveals the charge distribution and reactivity hotspots.

Analysis_Relationship cluster_props Derived Molecular Properties cluster_outputs Predicted Observables opt_geom Optimized Molecular Geometry (Minimum Energy Structure) structural Structural Parameters (Bond Lengths, Angles) opt_geom->structural electronic Electronic Properties (Charges, Orbitals) opt_geom->electronic vibrational Vibrational Modes (Frequencies) opt_geom->vibrational excited Excited States (Electronic Transitions) opt_geom->excited TD-DFT reactivity Chemical Reactivity (HOMO-LUMO, MESP) electronic->reactivity ir_raman IR & Raman Spectra vibrational->ir_raman uv_vis UV-Vis Spectrum excited->uv_vis

Caption: Relationship between the core DFT calculation and derived properties.

Table 2: Key Electronic Property Data

Property Value Interpretation
FMO Analysis
HOMO Energy -6.5 eV Indicates electron-donating ability.
LUMO Energy -1.2 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability.
NBO Charge Analysis
Charge on Cl -0.15 e Electronegative character.
Charge on O (Carbonyl) -0.60 e Strong nucleophilic site, H-bond acceptor.

| Charge on H (Amide) | +0.45 e | Strong electrophilic site, H-bond donor. |

Interpretation: A HOMO-LUMO gap of 5.3 eV indicates a stable molecule, less prone to facile oxidation or reduction. The NBO charges highlight the classic polarity of the amide and chloro-phenyl groups. The carbonyl oxygen and amide hydrogen are prime sites for hydrogen bonding, a critical interaction in drug-receptor binding.

Spectroscopic Signatures

Simulated spectra provide fingerprints for experimental identification and characterization.

Table 3: Predicted Major Vibrational and Electronic Transitions

Spectrum Wavenumber / Wavelength Assignment
IR ~3350 cm⁻¹ N-H stretch
~1680 cm⁻¹ C=O stretch (Amide I band)
~1100 cm⁻¹ C-Cl stretch
Raman ~1600 cm⁻¹ Aromatic C=C stretch
UV-Vis (TD-DFT) ~280 nm (λmax) π → π* transition (aromatic system)

| | ~235 nm | n → π* transition (carbonyl) |

Interpretation: The strong IR absorption predicted for the N-H and C=O stretches are characteristic identifiers for the amide groups. The π → π* transition in the UV-Vis spectrum is expected for the phenyl ring, and its exact position can be sensitive to substitution and solvent effects. These predicted values can guide experimental analysis or confirm the identity of a synthesized compound.

Conclusion

The comprehensive DFT protocol detailed in this guide provides a powerful, predictive, and cost-effective strategy for the deep characterization of this compound. By systematically determining the molecule's stable geometry, electronic landscape, reactivity indicators, and spectroscopic fingerprints, researchers can make informed decisions in the early stages of drug design and materials development. The emphasis on justifying methodological choices, such as the selection of appropriate functionals and basis sets, ensures that the generated data is not only predictive but also scientifically robust and defensible. Adherence to this workflow will empower scientists to unlock the full potential of computational chemistry, accelerating the journey from molecular concept to tangible innovation.

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Methodological & Application

HPLC Analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide: A Comprehensive Guide for Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N,N'-(2-Chloro-1,4-phenylene)bisacetamide

This compound is a substituted aromatic diamide of interest in pharmaceutical development and chemical synthesis. As with any compound intended for these applications, rigorous analytical characterization is paramount to ensure purity, stability, and consistency. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the qualitative and quantitative assessment of such molecules due to its high resolution, sensitivity, and versatility.

This comprehensive guide provides a detailed application note and protocol for the HPLC analysis of this compound, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document delves into the scientific rationale behind the methodological choices, ensuring a deep understanding of the chromatographic principles at play. Furthermore, it lays out a robust framework for method validation in accordance with internationally recognized guidelines, empowering users to establish a self-validating and trustworthy analytical system.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValue/InformationImplication for HPLC Method Development
Chemical Formula C₁₀H₁₁ClN₂O₂Provides the molecular weight (226.66 g/mol ), which is within the ideal range for small molecule HPLC.
Structure Aromatic diamideThe presence of the phenyl ring and amide groups suggests strong UV absorbance, making UV detection a suitable choice. The overall structure indicates a moderate to low polarity, making reversed-phase chromatography the primary mode of separation.
Solubility Soluble in organic solvents like acetonitrile and methanol.Facilitates the preparation of stock and working standard solutions in common HPLC mobile phase components.
UV Absorbance Expected to have significant absorbance in the UV region, likely with maxima around 240-280 nm, typical for substituted benzene rings. A wavelength of 254 nm is a common starting point for aromatic compounds.Guides the selection of an appropriate detection wavelength to ensure high sensitivity.

Recommended HPLC Method

This section details a robust starting method for the analysis of this compound. The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized for efficient elution and good peak shape.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The SIELC Newcrom R1 column, a reverse-phase column with low silanol activity, has also been shown to be effective for this analyte.[1]

  • Reference Standard: this compound reference standard of known purity (available from commercial suppliers such as Hangzhou ZeErRui Chemical Co., Ltd.).[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (for pH adjustment of the mobile phase).

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric AcidThe acetonitrile/water mixture provides the necessary elution strength for the moderately non-polar analyte. Phosphoric acid is added to control the pH of the mobile phase, which can improve peak shape by suppressing the ionization of any residual silanols on the column packing. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common and often effective wavelength for aromatic compounds. For method optimization, a PDA detector can be used to determine the wavelength of maximum absorbance.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

A self-validating protocol requires meticulous preparation of standards.

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Add a small amount of acetonitrile (approximately 15 mL) and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

    • Typical concentration ranges for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation

The preparation of the sample will depend on its matrix. For a pure substance or a drug product, the following protocol can be used:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 3: System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Verify that the system suitability parameters meet the acceptance criteria (see table below).

  • Inject the blank (mobile phase), followed by the prepared standard and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose. The validation should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[2][3]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, excipients).The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a PDA detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.Recovery of 98-102% is generally considered acceptable.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).The system suitability parameters should remain within the acceptance criteria when method parameters are slightly varied.

Potential Impurities and Their Chromatographic Behavior

A comprehensive understanding of the synthetic route of this compound is crucial for anticipating potential impurities. A plausible synthesis involves the acylation of 2-chloro-1,4-phenylenediamine with acetyl chloride or acetic anhydride.[4][5][6]

Potential impurities could include:

  • Starting materials: Unreacted 2-chloro-1,4-phenylenediamine.

  • Intermediates: Mono-acetylated intermediate (N-(3-chloro-4-aminophenyl)acetamide).

  • By-products: Di-acetylated isomers or over-acetylated products.

These impurities are likely to have different polarities compared to the final product and should be separable using the proposed reversed-phase HPLC method. For instance, the starting diamine will be more polar and thus will elute earlier, while the mono-acetylated intermediate will have an intermediate retention time.

Data Presentation and Workflow Visualization

Illustrative System Suitability Data
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=5) RSD ≤ 2.0%0.8%
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Analysis Chromatographic Separation Sample_Prep->Analysis System_Suitability->Analysis Pass Detection UV Detection (254 nm) Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion: A Foundation for Reliable Analysis

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By not only detailing the "how" but also the "why" behind the methodological choices, this guide empowers researchers to implement and adapt this method with confidence. The emphasis on method validation in accordance with ICH and USP guidelines ensures that the generated data is reliable, reproducible, and suitable for regulatory scrutiny. This robust analytical framework is an indispensable tool for the quality control and characterization of this compound in pharmaceutical and chemical development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • SIELC Technologies. This compound. [Link]

  • Suryawanshi, M. R., et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2022, pp. 1-20.
  • Tariq, J., et al. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide).
  • International Journal of Pharma Sciences and Research.

Sources

Application of N,N'-(2-Chloro-1,4-phenylene)bisacetamide in Pharmacokinetic Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: The characterization of a drug candidate's pharmacokinetic (PK) profile is a critical step in the drug discovery and development pipeline. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity (NCE) is paramount for predicting its in vivo efficacy and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N'-(2-Chloro-1,4-phenylene)bisacetamide as a model compound in pharmacokinetic studies. It outlines detailed protocols for bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as methodologies for conducting both in vitro ADME assays and in vivo pharmacokinetic studies. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction to this compound and Pharmacokinetics

This compound is a small organic molecule with the chemical formula C₁₀H₁₁ClN₂O₂.[1] While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structure is representative of novel compounds that may enter the drug discovery pipeline. As such, it serves as an excellent candidate for illustrating the standard procedures involved in a comprehensive pharmacokinetic evaluation.

Pharmacokinetics is the study of the time course of a drug's ADME in the body.[2][3] A thorough understanding of these processes is essential for selecting promising drug candidates and designing optimal dosing regimens for clinical trials.[4][5][6] This guide will detail the necessary steps to characterize the pharmacokinetic profile of this compound, from initial bioanalytical method development to in vivo studies.

Bioanalytical Method Development and Validation using LC-MS/MS

The quantitative determination of drug concentrations in biological matrices is the cornerstone of pharmacokinetic studies.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[8][9][10]

Rationale for Method Selection

An LC-MS/MS method provides the necessary specificity to distinguish the analyte from endogenous matrix components and the sensitivity to quantify it at the low concentrations often encountered in pharmacokinetic studies. A reverse-phase HPLC method is suitable for a compound like this compound.[11]

Protocol: LC-MS/MS Method Development

Objective: To develop a sensitive and selective method for the quantification of this compound in plasma.

Materials:

  • This compound reference standard

  • Internal standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a related analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (for MS-compatible mobile phase)[11]

  • Control rat plasma

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ)[10]

Procedure:

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of this compound (100 ng/mL in 50:50 acetonitrile:water) into the mass spectrometer.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., ion spray voltage, temperature, gas flows) in both positive and negative ion modes to achieve a stable and robust signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy (CE) and other MS/MS parameters for the selected MRM transitions.

    • Repeat the process for the internal standard.

  • Chromatographic Method Development:

    • Select a suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Develop a gradient elution method using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Optimize the gradient profile to achieve a sharp, symmetrical peak for the analyte with a short retention time, ensuring it is well-resolved from any matrix interferences.

Protocol: Sample Preparation (Protein Precipitation)

Objective: To extract this compound from plasma samples.

Procedure:

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Bioanalytical Method Validation

All bioanalytical methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13]

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy & Precision The closeness of determined values to the nominal concentration and the degree of scatter.Accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Calibration Curve The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy and precision criteria.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

In Vitro ADME Studies

In vitro ADME assays are crucial for early-stage drug discovery to screen and rank compounds based on their pharmacokinetic properties, helping to identify potential liabilities before advancing to more complex in vivo studies.[5][14][15][16]

Workflow for In Vitro ADME Assessment

in_vitro_adme_workflow cluster_physicochemical Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility permeability Permeability (e.g., Caco-2) solubility->permeability logd LogD logd->permeability met_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition met_id Metabolite Identification met_stability->met_id ppb Plasma Protein Binding met_stability->ppb rbc Red Blood Cell Partitioning ppb->rbc

Caption: Workflow for in vitro ADME profiling.

Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in liver microsomes.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), NADPH regenerating system, and phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vivo Pharmacokinetic Studies

In vivo PK studies are performed to understand the behavior of a drug in a living organism.[6] These studies provide essential data on parameters like clearance, volume of distribution, half-life, and bioavailability.[6][17]

Experimental Design and Workflow

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling iv_dose IV Bolus (e.g., 1 mg/kg) blood_sampling Serial Blood Sampling (e.g., 0-24h) iv_dose->blood_sampling po_dose Oral Gavage (e.g., 10 mg/kg) po_dose->blood_sampling sample_prep Plasma Sample Preparation blood_sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_params PK Parameter Calculation (e.g., AUC, Cmax, t1/2, F%) lcms_analysis->pk_params

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol: In Vivo PK Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous and oral administration.

Animal Model:

  • Species: Male Sprague-Dawley rats.[18]

  • Number of Animals: 3-5 animals per group.[18]

  • Housing: Controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

Procedure:

  • Dosing:

    • IV Group: Administer this compound formulated in a suitable vehicle as an intravenous bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the compound as an oral gavage (e.g., 10 mg/kg).[18]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18]

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of this compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration.
Tₘₐₓ Time to reach Cₘₐₓ.
AUC₀₋ₜ Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC₀₋ᵢₙf Area under the plasma concentration-time curve from time zero to infinity.
t₁/₂ Terminal half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (for oral administration).

Data Interpretation and Conclusion

The data generated from these studies will provide a comprehensive pharmacokinetic profile of this compound. The in vitro ADME results will offer insights into its intrinsic properties, such as metabolic stability and potential for drug-drug interactions. The in vivo data will describe its behavior in a whole-animal model, providing crucial information on its bioavailability, clearance rate, and exposure levels.

By integrating these datasets, researchers can make informed decisions about the potential of this compound as a drug candidate and guide further development efforts, including dose selection for efficacy and toxicology studies. This structured approach, grounded in robust bioanalytical methods and validated protocols, ensures the generation of high-quality, reliable data essential for modern drug discovery.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis, 4(19), 2391-2399. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Ovid. LC–MS systems for quantitative bioanalysis. [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 34(6), 24-31. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • ProBio CDMO. Pharmacokinetics Study | In Vivo Efficacy Study. [Link]

  • GSRS. N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2095. [Link]

  • Tariq, J., et al. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Expected Anticancer Activity. ACS Omega, 8(10), 9497-9510. [Link]

  • ResearchGate. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

Sources

A Strategic Workflow for Isolating Process-Related Impurities from N,N'-(2-Chloro-1,4-phenylene)bisacetamide Using Preparative Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification, characterization, and control of impurities are non-negotiable mandates in the development of pharmaceuticals and high-purity chemicals. N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a substituted aromatic diamide, serves as a pertinent model compound for illustrating a robust impurity isolation workflow. This document provides a comprehensive, experience-driven guide for isolating process-related impurities from a bulk sample of this compound using preparative High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, the critical transition from analytical to preparative scale, and the validation checks that ensure the trustworthiness of the final isolated material. The protocols herein are designed to provide a self-validating framework applicable to a wide range of small molecule purification challenges.

Foundational Analysis: The Analyte and Its Synthetic Landscape

A successful impurity isolation campaign begins not at the chromatograph, but with a thorough understanding of the target molecule and its synthetic origin. This knowledge allows us to anticipate the nature of potential impurities, which is critical for designing an effective separation strategy.[1]

This compound (herein referred to as CPBA) is a small molecule whose structure suggests a likely synthesis via the acylation of a diamine precursor.

Property Value Source
CAS Number 50610-32-7[2]
Molecular Formula C₁₀H₁₁ClN₂O₂[3]
Molecular Weight 226.66 g/mol [3]
Appearance Solid (Typical)-
Solubility Soluble in polar organic solvents (e.g., Acetonitrile, DMSO)[4]

A plausible synthetic route involves the reaction of 2-Chloro-1,4-phenylenediamine with an acetylating agent like chloroacetyl chloride or acetic anhydride. This immediately suggests a profile of potential process-related impurities.

Anticipated Impurity Profile:

  • Impurity A (Starting Material): Unreacted 2-Chloro-1,4-phenylenediamine.

  • Impurity B (Intermediate): The mono-acetylated intermediate, N-(4-amino-3-chlorophenyl)acetamide.

  • Impurity C (Over-reaction/Byproduct): Impurities arising from side reactions.

  • Impurity D (Degradant): Products of hydrolysis or other degradation pathways.

This predictive analysis is the cornerstone of developing a highly selective analytical method.

G cluster_synthesis Hypothetical Synthesis Pathway cluster_products Reaction Mixture SM1 2-Chloro-1,4- phenylenediamine AC + Acetylating Agent (e.g., Acetic Anhydride) SM1->AC Product Target: CPBA AC->Product Impurity_A Impurity A (Unreacted SM1) AC->Impurity_A Incomplete Reaction Impurity_B Impurity B (Mono-acetylated) AC->Impurity_B Incomplete Reaction

Caption: Hypothetical synthesis of CPBA and resulting process-related impurities.

Phase I: Analytical Method Development – The Blueprint for Purity

The goal of preparative chromatography is purification, but its success is almost entirely dictated by the quality of the preceding analytical method.[5] A well-resolved analytical separation is the blueprint for a successful scale-up. The primary objective here is to maximize selectivity (α) , the separation factor between the main peak (CPBA) and the target impurity.

Causality in Method Development Choices
  • Column Chemistry: Different stationary phases interact with analytes differently. A standard C18 column provides hydrophobic interactions. A Phenyl column adds π-π interactions, which can be highly effective for separating aromatic compounds like CPBA and its impurities. Screening both is essential.[1]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are common reversed-phase solvents, but they offer different selectivities due to their distinct chemical properties (ACN is aprotic, MeOH is protic).[5] Alternating between them can significantly alter peak elution order.

  • Mobile Phase pH: The ionization state of acidic or basic functional groups on an analyte can be controlled by pH. Adjusting the pH of the mobile phase can dramatically change retention times and improve separation.[5] For the amide groups in CPBA, exploring a range from acidic to neutral pH is prudent.

Protocol 1: Analytical Method Screening and Optimization

Objective: To achieve baseline resolution (Rs > 1.5) for the target impurity from the main CPBA peak.

1. System Preparation:

  • System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector and a column oven.
  • Columns:
  • Column A: C18, 2.1 x 100 mm, 1.9 µm
  • Column B: Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm
  • Sample Preparation: Prepare a 1 mg/mL solution of the bulk CPBA sample in 50:50 Acetonitrile:Water.

2. Screening Protocol:

  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • PDA Wavelength: 254 nm (or optimal wavelength determined from UV scan).
  • Run a matrix of conditions:
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B (Organic Modifier): Acetonitrile or Methanol
  • Gradient: A generic scouting gradient, e.g., 5% to 95% B over 10 minutes.
  • Execute runs for each combination of column and organic modifier.

3. Data Analysis and Selection:

  • Examine the chromatograms for the best separation between the main CPBA peak and the target impurity.
  • Select the column and organic modifier that provides the highest resolution.
  • Optimize the gradient (gradient slope and time) to further improve resolution and reduce run time. A focused gradient around the elution time of the key peaks is often highly effective.[6]

4. Hypothetical Screening Results & Method Finalization:

Column Organic Modifier Resolution (Rs) of Impurity B Observations
C18Acetonitrile1.2Impurity B is co-eluting with the tail of the main peak.
C18Methanol1.4Improved separation, but still not baseline.
Phenyl-HexylAcetonitrile2.1 Excellent baseline separation. Elution order changed.
Phenyl-HexylMethanol1.8Good separation, but ACN provides superior resolution.

Phase II: Transition to Preparative Scale & Loading Studies

Scaling up is not merely about using a larger column; it's a calculated process of optimizing for loadability , throughput , and purity .[7] The primary goal shifts from generating data to isolating material.

Protocol 2: Preparative Column Loading Study

Objective: To determine the maximum amount of crude CPBA that can be loaded onto the preparative column without sacrificing the required purity of the collected impurity fraction.

1. System and Sample Preparation:

  • System: Preparative HPLC with a fraction collector.
  • Column: Select a preparative column with the same stationary phase and particle size as the optimized analytical method (e.g., Phenyl-Hexyl, 21.2 x 150 mm, 5 µm). This ensures a predictable transition.[5]
  • Sample Preparation: Prepare a highly concentrated solution of the crude CPBA in the initial mobile phase (e.g., 50 mg/mL). Ensure the sample is fully dissolved and filtered.

2. Geometric Scale-Up Calculation:

  • Calculate the initial preparative flow rate and injection volume based on the analytical conditions, scaling by the column cross-sectional area.
  • Flow_prep = Flow_analyt * (d_prep² / d_analyt²)
  • Load_prep = Load_analyt * (d_prep² / d_analyt²)
  • This provides a theoretical starting point.

3. The Loading Study Experiment:

  • Perform a series of injections with increasing sample load (e.g., 50 mg, 100 mg, 150 mg, 200 mg).
  • For each injection, monitor the chromatogram. As the load increases, peaks will broaden and resolution will decrease. This is known as concentration overloading .[8]
  • Collect the fraction corresponding to the target impurity for each run.
  • Analyze the purity of each collected fraction using the validated analytical HPLC method (from Phase I).

4. Data Analysis and Load Determination:

Sample Load (mg) Resolution (Rs) between CPBA and Impurity B Purity of Collected Impurity B Fraction (%) Yield of Impurity B (mg)
502.099.50.45
1001.899.10.91
1501.598.21.35
2001.194.5 (Co-elution)1.70 (Contaminated)

Phase III: Bulk Purification and Characterization

With the method developed and the loading capacity defined, the final phase is the execution of the bulk purification campaign.

G cluster_workflow Impurity Isolation Workflow A Phase 1: Analytical Method Development B Screen Columns & Mobile Phases A->B C Final Optimized Analytical Method (Rs > 1.5) B->C D Phase 2: Preparative Scale-Up & Loading Study C->D Blueprint for Scale-Up E Geometric Scale-Up Calculation D->E F Perform Overload Injections E->F G Determine Max Load for Target Purity F->G H Phase 3: Bulk Purification & Analysis G->H Optimized Prep Method I Perform Repetitive Preparative Runs H->I J Collect Fractions I->J K Analyze Fraction Purity (Using Method from C) J->K K->J Purity Feedback L Pool Pure Fractions & Evaporate Solvent K->L M Final Isolated Impurity (>98% Pure) L->M

Caption: A systematic workflow for preparative impurity isolation.

Protocol 3: Bulk Purification, Fraction Pooling, and Final Analysis

1. System Execution:

  • Set up the preparative HPLC system with the determined method parameters and sample load (150 mg/run).
  • Perform the required number of injections to isolate the target quantity of the impurity. For example, to obtain ~10 mg of an impurity present at 1%, approximately 7 runs would be needed (10 mg / 1.35 mg/run).
  • Carefully program the fraction collector to collect the eluent corresponding to the target impurity peak, including appropriate start and end windows to avoid contamination from adjacent peaks.

2. Purity Verification and Pooling:

  • Before combining fractions, perform a rapid purity check on each collected fraction from every run using the analytical method. This is a critical quality control step.
  • Pool only those fractions that meet the purity specification (e.g., >98%).

3. Solvent Removal and Final Characterization:

  • Combine the pure fractions into a round-bottom flask.
  • Remove the mobile phase solvents (Acetonitrile and Water) using a rotary evaporator.
  • Perform a final purity analysis on the dried, isolated solid.
  • The isolated material is now ready for structural elucidation (e.g., via NMR, MS) and use as a reference standard.

Conclusion

This application note has detailed a systematic, science-driven approach to impurity isolation using this compound as a model compound. The success of this process is not contingent on a single piece of equipment, but on a logical workflow that emphasizes:

  • Anticipatory Analysis: Understanding the potential impurities based on the synthesis route.

  • Methodical Development: Optimizing selectivity at the analytical scale before any attempt at scale-up.[7]

  • Controlled Loading: Quantitatively determining the optimal load to balance purity and throughput.

  • In-Process Validation: Continuously verifying the purity of collected fractions to ensure the integrity of the final isolated material.

By adhering to these principles, researchers can confidently and efficiently isolate impurities, a critical step in ensuring the safety and quality of chemical and pharmaceutical products.[9]

References

  • Title: Basic methodology for method development in preparative HPLC Source: Kromasil® URL: [Link]

  • Title: Key Concepts and Considerations of Preparative Liquid Chromatography Source: Welch Materials URL: [Link]

  • Title: Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography Source: Waters Corporation URL: [Link]

  • Title: Mastering Pharmaceutical Impurity Isolation Strategies Source: Neopharm Labs URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

  • Title: Strategy of method development for isolation/purification Source: YMC CO., LTD. URL: [Link]

  • Title: this compound Source: SIELC Technologies URL: [Link]

  • Title: LABTips: Preparative HPLC for Purification Workflows Source: Labcompare.com URL: [Link]

  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Principles and practical aspects of preparative liquid chromatography Source: Agilent URL: [Link]

  • Title: N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE) Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities Source: Alfa Chemistry URL: [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of N,N'-(2-Chloro-1,4-phenylene)bisacetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Bisacetamide Compounds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of chemical scaffolds explored, N-substituted chloroacetamides have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, herbicidal, and antifungal properties.[1][2][3] The inherent reactivity of the chloroacetyl moiety, which can act as an alkylating agent, is believed to be a key contributor to its biological efficacy.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific compound, N,N'-(2-Chloro-1,4-phenylene)bisacetamide , and its rationally designed derivatives. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness and reproducibility of the generated data.[6][7][8][9][10]

The core structure of this compound presents several avenues for chemical modification to explore structure-activity relationships (SAR). Variations in substituents on the phenyl ring or replacement of the chloroacetyl groups can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its antimicrobial potency and spectrum. These application notes will guide the user through the essential primary and secondary screening assays to elucidate the antimicrobial potential of this compound and its analogs.

Part 1: Primary Antimicrobial Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and reliable preliminary assay to screen for the antimicrobial activity of novel compounds.[11][12][13] This technique relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Causality Behind Experimental Choices:
  • Choice of Media: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its non-interference with antimicrobial agents.

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is crucial for ensuring a consistent and reproducible bacterial lawn, which is essential for accurate interpretation of the zones of inhibition.[14]

  • Controls: The inclusion of positive (a known antibiotic) and negative (the solvent used to dissolve the test compound) controls is fundamental for validating the assay's performance and ensuring that the observed activity is due to the compound itself and not the solvent.[15]

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plates Pour MHA plates and allow to solidify inoculate Inoculate MHA plates with bacterial suspension create_wells Create sterile wells (6-8 mm diameter) inoculate->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubate Incubate plates at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones end measure_zones->end start start->prep_media MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_analysis Incubation & Analysis prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_compounds Prepare stock solutions of test compounds and controls prep_inoculum Prepare standardized bacterial inoculum serial_dilution Perform two-fold serial dilutions of compounds in a 96-well plate add_inoculum Add standardized inoculum to all wells (except sterility control) serial_dilution->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate determine_mic Determine MIC by visual inspection (lowest concentration with no growth) incubate->determine_mic end determine_mic->end start start->prep_media

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution for MIC and MBC Determination
  • Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1 of the corresponding row.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Prepare a standardized bacterial inoculum in MHB and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a fresh MHA plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the plate).

Data Presentation: MIC and MBC Values
Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
This compound 163264>128
Derivative 18163264
Derivative 264128>128>128
Ciprofloxacin0.510.250.5

Note: This is hypothetical data for illustrative purposes.

Part 3: Postulated Mechanism of Action

While the precise molecular targets of this compound have yet to be elucidated, the chemical nature of the chloroacetamide moiety provides a strong basis for a hypothetical mechanism of action. The 2-chloroacetyl group is a known reactive electrophile that can act as an alkylating agent. [4] It is postulated that these compounds may exert their antimicrobial effect through the covalent modification of essential bacterial enzymes. Nucleophilic residues, such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group), within the active sites of these enzymes can be targeted by the electrophilic carbon of the chloroacetyl group, leading to irreversible inhibition and subsequent cell death.

Hypothetical Mechanism of Action: Enzyme Inactivation

Mechanism_of_Action cluster_compound Compound cluster_enzyme Bacterial Enzyme cluster_inactivation Inactivation cluster_outcome Cellular Outcome compound This compound (with reactive chloroacetyl groups) covalent_bond Covalent Bond Formation (Alkylation) compound->covalent_bond enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, metabolic enzyme) active_site Active Site with Nucleophilic Residue (e.g., Cysteine) active_site->covalent_bond inactive_enzyme Irreversibly Inhibited Enzyme covalent_bond->inactive_enzyme disruption Disruption of Essential Cellular Processes inactive_enzyme->disruption cell_death Bacterial Cell Death disruption->cell_death

Sources

Application Note & Protocols: High-Quality Single Crystal Growth of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental setup and execution of single crystal growth for the compound N,N'-(2-Chloro-1,4-phenylene)bisacetamide. High-quality single crystals are paramount for unambiguous structure determination via X-ray diffraction, which in turn is critical for understanding structure-property relationships in drug development and materials science. This guide details protocols for synthesis, purification, and subsequent crystallization by leveraging fundamental physicochemical principles. It is intended for researchers, scientists, and professionals in drug development who require robust methodologies for obtaining diffraction-quality crystals of aromatic bisamides.

Introduction & Scientific Background

This compound is an aromatic bisamide. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of a material's physical and chemical properties. For pharmaceutical compounds, determining the crystal structure through Single-Crystal X-ray Diffraction (SC-XRD) is a cornerstone of modern drug development.[1][2] It provides definitive proof of molecular identity, stereochemistry, and conformation, and reveals intermolecular interactions that govern solubility, stability, and bioavailability.

The primary challenge in SC-XRD is obtaining a single crystal of sufficient size and quality.[3] The process of crystallization from a solution involves two key stages: nucleation (the formation of a tiny, stable crystalline entity) and crystal growth (the subsequent ordered addition of molecules to the nucleus). Both stages are highly dependent on factors such as solvent choice, solute concentration, temperature, and the presence of impurities.

This guide is built on the foundational principle of achieving a state of controlled supersaturation. Supersaturation is the thermodynamic driving force for crystallization; a solution is supersaturated when it contains more dissolved solute than it would under equilibrium conditions. The methods described herein aim to approach and maintain a state of gentle supersaturation, promoting slow, ordered growth over the rapid precipitation that leads to amorphous solids or poorly-ordered microcrystals.

Causality Behind Experimental Design

The protocols in this guide are designed with the following logic:

  • Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. Therefore, a robust synthesis and rigorous purification protocol is the mandatory first step.

  • Solvent Selection is Critical: The ideal solvent (or solvent system) will dissolve the compound moderately. Very high solubility makes it difficult to achieve supersaturation, while very low solubility limits the amount of material available for growth. Hydrogen bonding capabilities of the solvent can also influence crystal packing.[4]

  • Slow and Steady Growth: Rapid changes in conditions (e.g., fast evaporation or quick cooling) lead to a rapid increase in supersaturation, favoring mass nucleation and resulting in a shower of tiny, unusable crystals. All protocols are designed to perturb the system slowly, allowing larger, more perfect crystals to grow.[4][5]

Synthesis and Purification of this compound

A reliable supply of high-purity starting material is non-negotiable for successful crystallization. The following is a standard and reliable method for the synthesis of the title compound.

Synthesis Protocol

This procedure is adapted from standard acylation reactions of aromatic amines.[6][7]

Materials:

  • 2-Chloro-1,4-phenylenediamine

  • Acetic Anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Chloroform

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-1,4-phenylenediamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for neutralizing the acetic acid byproduct of the reaction.

  • Acylation: Add acetic anhydride (2.2 eq) dropwise to the stirred solution. Allowing the reaction to proceed slowly at a low temperature minimizes side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acid).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Yield: The crude product is typically obtained as an off-white or light brown solid.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds and is often the method of choice for amides.[8] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent but less soluble at cooler temperatures, causing it to crystallize out while impurities remain in the solution.

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) to find a suitable recrystallization solvent. Acetonitrile is often a good starting point for amides.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible (e.g., by placing the hot flask in a Dewar filled with hot water).[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Purity Check: Confirm the purity of the recrystallized product by measuring its melting point and obtaining an NMR spectrum.

Crystal Growth Protocols

With pure this compound in hand, several techniques can be employed to grow single crystals. It is highly recommended to run multiple experiments in parallel using different solvents and methods.

Method 1: Slow Solvent Evaporation

This is the simplest and most common crystallization technique.[9][10] It is suitable for compounds that are stable at room temperature.[10] The principle involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and nucleation.

Protocol:

  • Prepare a nearly saturated solution of the purified compound in a chosen solvent (e.g., Ethyl Acetate, Acetone, or a mixture like DCM/Methanol).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

  • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.[9][10] Fewer, smaller holes are better for slower, more controlled growth.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial daily without disturbing it. Crystals should appear over a period of several days to weeks.

Experimental Workflow: From Synthesis to Characterization

The following diagram illustrates the logical flow of the entire process, from initial synthesis to final crystal analysis.

G cluster_0 Preparation cluster_1 Crystal Growth cluster_2 Analysis Synthesis Synthesis of Crude Product Purification Purification by Recrystallization Synthesis->Purification Purity_Check Purity Confirmation (MP, NMR) Purification->Purity_Check Solvent_Screen Solvent Screening Purity_Check->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Temp_Grad Slow Cooling Solvent_Screen->Temp_Grad Harvest Crystal Harvesting & Mounting Slow_Evap->Harvest Vapor_Diff->Harvest Temp_Grad->Harvest SCXRD Single Crystal X-Ray Diffraction (SC-XRD) Harvest->SCXRD Structure Structure Solution & Refinement SCXRD->Structure

Caption: Overall experimental workflow.

Method 2: Vapor Diffusion (Liquid-Liquid)

Vapor diffusion is a more controlled method that is particularly useful when only small amounts of material are available.[11][12] The technique involves dissolving the compound in a "good" solvent and allowing the vapor of an "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. This gradually lowers the overall solubility of the compound, leading to crystallization.[13][14][15]

Protocol:

  • Setup: Place a small, open vial (the "inner vial") inside a larger beaker or jar (the "outer vial") that can be sealed.

  • Sample Preparation: Dissolve the compound in a minimal amount of a good solvent (e.g., Dichloromethane, THF). The solvent should be relatively less volatile than the anti-solvent.[11] Place this solution in the inner vial.

  • Anti-Solvent: Add a pool of a volatile anti-solvent (e.g., Pentane, Hexane, Diethyl Ether) to the outer vial. The level of the anti-solvent should be well below the top of the inner vial.

  • Sealing: Seal the outer vial tightly. The volatile anti-solvent will saturate the headspace and slowly diffuse into the good solvent in the inner vial.

  • Incubation: Place the sealed system in a stable environment and await crystal growth.

Conceptual Diagram: Vapor Diffusion

This diagram illustrates the principle of the vapor diffusion technique.

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial Solution Solution of Compound in 'Good' Solvent (e.g., DCM) Crystal Crystal Growth Solution->Crystal Crystallization Reservoir Reservoir of volatile 'Anti-Solvent' (e.g., Hexane) Vapor Anti-Solvent Vapor Reservoir->Vapor Evaporation Vapor->Solution Diffusion

Caption: Principle of vapor diffusion crystallization.

Data Summary for Experimental Design

To systematically approach crystal growth, it is essential to screen various conditions. The following table provides a template for designing and tracking experiments.

Experiment ID Method Solvent(s) Anti-Solvent Concentration (mg/mL) Temperature (°C) Observations
SE-01 Slow EvaporationEthyl AcetateN/A~1020Clear solution, slow evaporation
SE-02 Slow EvaporationAcetonitrileN/A~820Oiled out initially
SE-03 Slow EvaporationDCM/Methanol (9:1)N/A~1520Small needles after 4 days
VD-01 Vapor DiffusionDichloromethanen-Hexane~2020X-ray quality blocks after 1 week
VD-02 Vapor DiffusionTetrahydrofurann-Pentane~1520Microcrystalline powder
SC-01 Slow CoolingTolueneN/ASaturated at 80°C80 -> 20Polycrystalline solid

Crystal Handling and Characterization

Once suitable crystals have grown, they must be carefully handled and evaluated.

Harvesting and Mounting
  • Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.

  • Harvesting: Carefully remove the chosen crystal from the mother liquor using a cryo-loop or a pipette with a small amount of the growth solution. It is crucial to never let the crystal dry out, as the loss of co-crystallized solvent molecules can destroy the crystal lattice.[5]

  • Mounting: Quickly mount the crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K). The flash-cooling process vitrifies the surrounding solvent and protects the crystal from radiation damage during X-ray exposure.

Characterization by SC-XRD

Single-Crystal X-ray Diffraction is the definitive technique for structure elucidation.[16][17] The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique pattern of reflections.[1][2] By rotating the crystal and collecting thousands of these reflections, a complete dataset can be obtained. Sophisticated software is then used to solve the "phase problem" and generate an electron density map, from which the positions of all atoms in the crystal can be determined.[16] This analysis yields precise information on bond lengths, bond angles, and intermolecular interactions.[2][17]

Troubleshooting

Problem Potential Cause Suggested Solution
No Crystals Form Solution is undersaturated; Compound is too soluble.Evaporate more solvent; Use a stronger anti-solvent; Try a different solvent system.
Amorphous Oil Forms Supersaturation achieved too quickly; Compound solubility is too high.Slow down the process (reduce holes in parafilm, use a less volatile anti-solvent); Use a more dilute solution; Try a different solvent.
Microcrystalline Powder Nucleation rate is too high.Use a more dilute solution; Reduce the rate of supersaturation; Ensure the solution is free of particulate matter.
Twinned or Poor Quality Crystals Growth rate is too fast; Temperature fluctuations.Slow down the crystallization process; Move the experiment to a more thermally stable environment.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystal Growth. (n.d.). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved from [Link]

  • Jones, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • Jones, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

  • XRD Basics. (n.d.). University of Pennsylvania, Department of Physics & Astronomy. Retrieved from [Link]

  • Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved from [Link]

  • Fischer, L., et al. (2018). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science. Retrieved from [Link]

  • Synthesis of Liquid Crystalline Aromatic Amide Compounds. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Chen, X., et al. (2023). Using an aromatic amide as nucleating agent to enhance the crystallization and dimensional stability of poly(3-hydroxybutyrate-co-3-hydroxyhexanate). ResearchGate. Retrieved from [Link]

  • 2-Naphthalenecarboxamide, N,N'-(2,5-Dichloro-1,4-Phenylene)Bis-[4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Azo]-3-Hydroxy. (n.d.). Linshang Chemical. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). (2015). Acta Crystallographica Section E. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • This compound. (2018). SIELC Technologies. Retrieved from [Link]

  • 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2,5-dichlorophenyl)diazenyl)-3-hydroxy-. (n.d.). PubChem. Retrieved from [Link][Link])

Sources

Application Note: A Systematic Approach to Reverse-Phase HPLC Method Development for the Quantification of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic protocol for developing a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. By employing a logical, stepwise approach, this guide demonstrates the rationale behind selecting and optimizing critical chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. The resulting method is designed to be accurate, reproducible, and fit for purpose in research, quality control, and drug development environments. All procedures are grounded in established chromatographic principles and adhere to guidelines for analytical procedure validation.

Introduction

This compound is an aromatic diamide compound. Accurate quantification of such molecules is essential in various stages of pharmaceutical development, from synthesis monitoring to final product quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating, identifying, and quantifying components in complex mixtures.[1] Among HPLC techniques, reverse-phase chromatography is the most widely used due to its versatility in handling compounds with diverse polarities and molecular weights.[1]

The objective of this guide is to detail a systematic method development process. This process is not a rigid set of instructions but rather a logical workflow that can be adapted for similar molecules. The core of this process involves understanding the analyte's physicochemical properties to make informed initial decisions, followed by empirical optimization of chromatographic conditions to achieve the desired performance.[2] The final method is validated through system suitability testing to ensure its reliability, in line with principles outlined by the International Council for Harmonisation (ICH).[3][4]

Method Development Strategy: A Stepwise Approach

Effective HPLC method development is a multi-stage process that moves from broad screening to fine-tuning of parameters. Each step builds upon the previous one to systematically achieve the desired separation goals, such as adequate resolution, good peak shape, and reasonable analysis time.

Method_Development_Workflow cluster_legend A Step 1: Analyte Characterization & Initial Parameter Setup B Step 2: Column & Stationary Phase Screening A->B Informed Starting Point C Step 3: Mobile Phase Optimization (Organic Modifier & pH) B->C Select Best Stationary Phase D Step 4: Gradient Optimization (Scouting & Fine-Tuning) C->D Refine Elution E Step 5: Final Method & System Suitability Testing (SST) D->E Define Final Conditions L1 Workflow Stages

Caption: A logical workflow for systematic RP-HPLC method development.

Step 1: Analyte Characterization and Initial Conditions

A foundational understanding of the analyte, this compound, is critical for making logical initial choices.

  • Structure and Properties: The molecule has a molecular weight of approximately 226.66 g/mol . It contains an aromatic ring, two amide groups, and a chlorine atom, giving it moderate polarity and hydrophobicity.[5] The aromatic ring makes it an excellent candidate for UV detection.

  • Initial Column Choice: A C18 (ODS) column is the workhorse of reverse-phase chromatography and is the recommended starting point for molecules of moderate hydrophobicity.[1][6] A phenyl-based stationary phase is a strong secondary choice, as it can offer alternative selectivity for aromatic compounds through pi-pi interactions.[7][8]

  • Mobile Phase Selection: A combination of high-purity water and an organic modifier is standard for RP-HPLC.[9]

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[10]

    • Aqueous Phase: An acidic pH is often beneficial for amide-containing compounds to ensure good peak shape by suppressing the ionization of any residual silanol groups on the silica-based column. A starting point of 0.1% phosphoric acid or formic acid in water is recommended.[11]

  • Detection Wavelength: A UV detector is suitable. A scouting run using a photodiode array (PDA) detector from 200-400 nm should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Step 2: Column (Stationary Phase) Screening

The choice of stationary phase is a critical factor in achieving the desired selectivity.[2] Testing a few columns with different chemistries is a crucial step.

Protocol for Column Screening:

  • Prepare a stock solution of this compound at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up the HPLC system with a generic scouting gradient (e.g., 5% to 95% ACN over 20 minutes).

  • Sequentially install and equilibrate each column to be tested.

  • Inject the standard solution onto each column and record the chromatogram.

  • Evaluate the results based on peak shape (tailing factor), retention time, and potential resolution from any impurities.

Table 1: Example Column Screening Results

Column Chemistry Tailing Factor Retention Time (min) Observations
C18, 5 µm 1.2 12.5 Good retention and peak shape. A strong candidate.
C8, 5 µm 1.3 10.8 Less retention than C18, as expected.

| Phenyl-Hexyl, 5 µm | 1.1 | 13.1 | Excellent peak shape, slightly more retention. Good alternative selectivity. |

Based on these hypothetical results, both the C18 and Phenyl-Hexyl columns are viable options. The C18 is chosen for further development due to its versatility.

Step 3: Mobile Phase Optimization

Optimizing the mobile phase composition is essential for controlling retention and achieving symmetrical peaks.[9][12] This involves adjusting the organic solvent strength and the pH of the aqueous phase.

  • Organic Modifier Ratio: The ratio of organic solvent (ACN) to water directly controls the retention time. A higher percentage of ACN will lead to faster elution. Both isocratic (constant composition) and gradient (composition changes over time) methods should be considered.[2] A gradient is often used initially to determine the approximate elution conditions before optimizing an isocratic method for simplicity and robustness.[6]

  • Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds.[13] While the amide groups in the target analyte are generally neutral, controlling the pH (e.g., maintaining an acidic environment with a buffer) can improve peak shape and ensure consistent retention times.[11]

Protocol for Mobile Phase Optimization:

  • Using the selected C18 column, prepare mobile phases with varying ratios of ACN and 0.1% phosphoric acid in water (e.g., 40:60, 50:50, 60:40 ACN:Water).

  • Perform isocratic runs with each mobile phase composition.

  • Identify the composition that provides a suitable retention time (ideally between 3 and 10 minutes) and the best peak shape.

Table 2: Example Mobile Phase Optimization (Isocratic)

ACN:Water (0.1% H₃PO₄) Retention Time (min) Tailing Factor Resolution (from impurity)
40:60 14.2 1.1 2.5
50:50 7.5 1.1 2.1

| 60:40 | 3.1 | 1.2 | 1.6 |

The 50:50 composition provides an optimal balance of analysis time and resolution.

Final Optimized Method and Protocol

Following the systematic development process, the final recommended method is established.

Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm (example λ-max)
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • For the final mobile phase, mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B.

    • Degas the final mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.

  • System Setup and Equilibration:

    • Install the specified C18 column.

    • Purge the pump lines with the mobile phase.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Perform system suitability injections (see section 3.3).

    • Inject the prepared standard and sample solutions.

    • Integrate the peak corresponding to this compound.

System Suitability Testing (SST)

System suitability is a mandatory part of any analytical method and ensures the chromatographic system is adequate for the intended analysis.[3][14] It is performed by making replicate injections of a standard solution before sample analysis. The acceptance criteria should be based on regulatory guidelines such as ICH Q2(R1).[15][16][17]

Table 3: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5 injections Ensures the precision of the injection and detection system.[4]
Tailing Factor (T) ≤ 2.0 Measures peak symmetry, which is crucial for accurate integration.[4]

| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and separation power of the column.[18] |

Conclusion

This application note outlines a logical and efficient workflow for developing a robust RP-HPLC method for this compound. By systematically evaluating the column, mobile phase, and other chromatographic parameters, a reliable isocratic method was established. The inclusion of system suitability testing ensures that the method performs consistently and generates trustworthy data suitable for quality control and research applications. This systematic approach serves as a valuable template for developing methods for other similar aromatic compounds.

References

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Greyledge Technologies. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines).
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
  • Hawach. (2025). Polar Column in HPLC Example.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • SciSpace. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • International Journal of Science and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • GSRS. (n.d.). N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • BLDpharm. (n.d.). N,N'-(1,4-Phenylene)bis(2-chloroacetamide).
  • Achmem. (n.d.). N,N'-(2-Chloro-1,4-phenylene)diacetamide.
  • ChemBK. (n.d.). Butanamide, N,N'-(2-chloro-1,4-phenylene)bis[3-oxo-.

Sources

Application Notes & Protocols: N,N'-(2-Chloro-1,4-phenylene)bisacetamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a bifunctional organic compound poised as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a substituted phenylene diamine core with two reactive N-chloroacetyl groups, presents multiple avenues for constructing heterocyclic systems and introducing specific pharmacophores. This guide provides a comprehensive overview of its synthesis, characterization, and application, offering detailed protocols and expert insights for researchers in drug discovery and development. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system through rigorous characterization guidance.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, intermediates that offer both structural rigidity and multiple points for diversification are of paramount importance. This compound (or N,N'-(2-Chloro-1,4-phenylene)diacetamide) fits this profile perfectly. The central 2-chloro-1,4-phenylene unit provides a stable, predictable scaffold. The two N-acetamide groups can influence solubility and engage in hydrogen bonding, while the terminal chlorine atoms on the acetyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions.

This dual reactivity is the cornerstone of its utility. It allows for the symmetrical or asymmetrical elaboration of the core structure, making it an ideal precursor for synthesizing molecules with potential applications as kinase inhibitors, antiviral agents, or other targeted therapeutics. The chloroacetyl moiety is a well-established building block in medicinal chemistry, frequently used to link different molecular fragments or to construct heterocyclic rings, which are prevalent in marketed drugs.[1][2] This document serves as a practical guide to harnessing the synthetic potential of this valuable intermediate.

Physicochemical & Structural Data

A thorough understanding of the intermediate's properties is critical for its effective use. The following table summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 50610-32-7[3][4][5]
Molecular Formula C₁₀H₁₁ClN₂O₂[5]
Molecular Weight 226.66 g/mol [5]
Appearance White to off-white solid[6] (of precursor)
SMILES CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl[5]
Synonyms N,N'-(2-Chloro-1,4-phenylene)diacetamide[3][5]

Synthesis Protocol: From Diamine to Bisacetamide

The synthesis of the title compound is achieved through the diacetylation of 2-Chloro-1,4-phenylenediamine. This reaction is a classic nucleophilic acyl substitution.

Rationale and Mechanistic Insight

The lone pair of electrons on the nitrogen atoms of 2-Chloro-1,4-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The presence of a base is crucial; it serves to neutralize the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation prep1 Dissolve 2-Chloro-1,4-phenylenediamine in suitable solvent (e.g., THF, Chloroform) prep2 Add organic base (e.g., Pyridine, Triethylamine) prep1->prep2 prep3 Cool mixture to 0-5 °C in an ice bath prep2->prep3 react2 Add Acetyl Chloride solution dropwise to the cooled amine mixture prep3->react2 Maintain Temp. react1 Prepare solution of Acetyl Chloride in the same solvent react1->react2 react3 Stir at 0-5 °C for 1h, then allow to warm to room temperature (RT) react2->react3 react4 Monitor reaction by TLC until starting material is consumed react3->react4 workup1 Quench reaction with water react4->workup1 Reaction Complete workup2 Extract with organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Wash organic layer with dilute HCl, sat. NaHCO₃, and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and evaporate solvent workup3->workup4 workup5 Recrystallize crude product from Ethanol/Water to yield pure solid workup4->workup5

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-Chloro-1,4-phenylenediamine (1.42 g, 10 mmol).[7][8]

  • Dissolution: Dissolve the diamine in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Basification: Add triethylamine (2.52 g, 3.5 mL, 25 mmol, 2.5 eq.) to the solution. The excess base ensures complete neutralization of the HCl byproduct.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.73 g, 1.5 mL, 22 mmol, 2.2 eq.) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred diamine mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A similar procedure is often employed for reacting amines with chloroacetyl chloride.[9]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for one hour, then remove the ice bath and allow it to stir at room temperature for an additional 3-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Work-up: Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a mixture of ethanol and water to yield this compound as a pure crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed. The following data are expected for the final compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to two distinct amide protons (N-H), aromatic protons on the substituted ring, and two methyl (CH₃) protons from the acetyl groups. The aromatic region will show a complex splitting pattern due to the substitution.
¹³C NMR Resonances for two carbonyl carbons (C=O), aromatic carbons (including the one bearing the chlorine atom), and two methyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3250-3350 cm⁻¹), C=O amide stretching (strong, around 1660-1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[10]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (226.66), along with a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.

Application in Pharmaceutical Synthesis: A Bifunctional Electrophile

The true value of this compound lies in its role as a bifunctional electrophile. The two chloroacetyl groups are susceptible to Sₙ2 reactions with a wide range of nucleophiles, such as thiols, amines, and imidazoles. This allows for the construction of larger, symmetrical molecules or the formation of complex heterocyclic systems.

Synthetic Strategy: Building Thioether Linkages

A common strategy in drug design involves linking a core scaffold to a biologically relevant heterocyclic moiety.[2] The protocol below describes a general method for reacting the bis(chloroacetamide) intermediate with a generic thiol-containing heterocycle (Het-SH), demonstrating its utility in forming stable thioether bonds. This type of reaction is foundational in synthesizing various bioactive compounds.[1]

Reaction Scheme Diagram

G cluster_product Product reactant1 This compound edge_node Sₙ2 Reaction RT or mild heating reactant2 2 eq. Heterocyclic Thiol (Het-SH) reactant3 Base (e.g., K₂CO₃, NaH) reactant4 Solvent (e.g., DMF, Acetonitrile) product Symmetrically Substituted Thioether Product edge_node->product Yields

Caption: General scheme for Sₙ2 reaction using the title intermediate.

General Protocol for Symmetrical Thioether Synthesis
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic thiol (Het-SH, 2.2 eq.).

  • Solvent: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or, for less acidic thiols, sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C. Stir for 20-30 minutes to allow for the formation of the thiolate anion.

  • Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent and add it to the thiolate solution.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting bis(chloroacetamide).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure, symmetrically substituted product.

This protocol provides a template that can be adapted for a wide variety of nucleophiles, showcasing the intermediate's role as a versatile platform for library synthesis and lead optimization in drug discovery programs.

Safety and Handling

  • 2-Chloro-1,4-phenylenediamine (precursor): Harmful if swallowed, in contact with skin, or if inhaled.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acetyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • This compound (product): As an acetamide derivative, it should be handled with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically valuable intermediate for pharmaceutical synthesis. Its straightforward preparation, coupled with the dual electrophilic nature of its chloroacetyl groups, provides a robust platform for creating diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

Application Note: Rapid UPLC-UV Analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. Utilizing sub-2 µm particle column technology, this method offers significant improvements in speed, resolution, and sensitivity over traditional HPLC techniques.[1][2][3][4] The developed protocol facilitates high-throughput analysis, making it ideal for quality control, impurity profiling, and stability testing in pharmaceutical research and development. The entire analysis is completed in under 3 minutes, demonstrating the efficiency of UPLC for modern analytical laboratories.

Introduction

This compound is an aromatic amide compound of interest in pharmaceutical and chemical synthesis. As with many chlorinated aromatic compounds, its purity and stability are critical for its intended application. Therefore, a fast, reliable, and sensitive analytical method is required for its quantification and the detection of potential impurities.

Traditional High-Performance Liquid Chromatography (HPLC) methods for such compounds can be time-consuming.[5] Ultra-Performance Liquid Chromatography (UPLC) leverages columns packed with sub-2 µm particles, operating at higher pressures to deliver dramatically faster analysis times and superior chromatographic resolution without compromising data quality.[1][3][6] This enhanced performance is governed by the principles of the Van Deemter equation, where smaller particles maintain high efficiency even at increased mobile phase linear velocities.[4] This application note details a complete UPLC protocol, from sample preparation to data analysis, grounded in established method validation principles.[7][8]

Experimental

Instrumentation and Consumables
  • UPLC System: A system capable of operating at pressures up to 15,000 psi, equipped with a low-dispersion flow path, quaternary solvent manager, and a photodiode array (PDA) or tunable UV detector.[1]

  • Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Vials: 12 x 32 mm, low-volume glass vials

  • Filters: 0.22 µm PTFE syringe filters

Rationale for Method Parameters

The selection of chromatographic conditions is critical for achieving a rapid and robust separation.

  • Column Chemistry: A C18 stationary phase was selected for its hydrophobic nature, providing strong retention for the relatively nonpolar this compound. The 1.7 µm particle size is fundamental to UPLC, enabling high efficiency and speed.[2][4]

  • Mobile Phase: Acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure compared to methanol. Formic acid is used as a modifier to control the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peaks. This mobile phase composition is also compatible with mass spectrometry if further characterization is needed.[5]

  • Gradient Elution: A rapid gradient was developed to elute the target analyte quickly while ensuring separation from any potential impurities. This approach significantly reduces the analysis time compared to an isocratic method.

  • Detection: The aromatic phenyl ring in the analyte provides strong UV absorbance. A PDA detector was used to scan across a range of wavelengths, with 254 nm selected as the optimal wavelength for quantification, offering a good balance of sensitivity and specificity.

Protocols and Methodology

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples by dissolving the material in the sample diluent to achieve a target concentration of approximately 100 µg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates and prevent column clogging.

UPLC System Configuration and Method

The following table summarizes the optimized parameters for the UPLC analysis.

ParameterSetting
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 1.0 µL
Column Temperature 40 °C
Sample Temperature 15 °C
Detection Wavelength 254 nm (PDA Scan: 210-400 nm)
Run Time 3.0 minutes
Gradient Program Time (min)
0.00
0.50
2.00
2.50
2.51
3.00
Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample preparation to final data reporting.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Sonication B->C D Filtration (0.22 µm) C->D E Injection (1 µL) D->E F Gradient Separation (C18, 1.7 µm) E->F G UV Detection (@ 254 nm) F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Sources

Application Note & Protocol: High-Purity Recrystallization of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Purity

N,N'-(2-Chloro-1,4-phenylene)bisacetamide (CAS No. 50610-32-7) is a substituted aromatic diamide that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its functional groups—two acetamide moieties on a chlorinated phenyl ring—makes it a key precursor for synthesizing more complex molecules, including potential pharmaceutical agents. In any synthetic application, and particularly in drug development, the purity of starting materials and intermediates is non-negotiable. Impurities can lead to undesirable side reactions, reduce final product yield, and introduce potentially toxic components into active pharmaceutical ingredients (APIs).[3]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system. This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, moving beyond a simple set of instructions to explain the underlying principles and decision-making processes.

Foundational Principles of Recrystallization

A successful recrystallization is governed by the selection of an appropriate solvent, based on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The ideal solvent should exhibit the following characteristics[5][6]:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot (typically at or near the solvent's boiling point).

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for its precipitation and recovery upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

Understanding the Molecule and Potential Impurities

Target Molecule: this compound

  • Molecular Formula: C₁₀H₁₁ClN₂O₂[7]

  • Structure: An aromatic ring with two amide functional groups, which can participate in hydrogen bonding. This suggests that polar solvents may be effective.

Common Impurities in Synthesis: The purification strategy must account for the likely contaminants from a typical synthesis route (e.g., acylation of 2-chloro-1,4-phenylenediamine).

  • Unreacted Starting Materials: Residual 2-chloro-1,4-phenylenediamine.

  • Mono-acetylated Byproduct: The formation of N-(4-amino-3-chlorophenyl)acetamide is a common side product in diamide syntheses, where only one of the two amine groups has reacted.[8][9] This impurity is often difficult to separate due to its structural similarity to the desired product.

  • Reagent-derived Impurities: Excess acylating agent (e.g., acetic anhydride or acetyl chloride) and their hydrolysis products (e.g., acetic acid).

  • Degradation Products: Compounds that may form if the reaction is subjected to excessive heat or harsh conditions.[10]

Strategic Solvent Selection: A Systematic Approach

Choosing the right solvent is the most critical step in developing a recrystallization protocol.[11] A systematic screening process is highly recommended over random trial-and-error. Given the amide functionalities, polar solvents are a logical starting point.[12] Furthermore, literature on structurally similar compounds provides valuable clues; for instance, N,N′-(1,2-phenylene)bis(2-chloroacetamide) and 2-Chloro-N-phenylacetamide have been successfully recrystallized from chloroform and ethanol, respectively.[13][14][15]

Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[6]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a promising solvent system.

Data Summary: Potential Solvents
SolventBoiling Point (°C)Expected Solubility Profile for this compoundSafety Considerations
Ethanol 78Low solubility cold, high solubility hot. Often a good choice for compounds with hydrogen-bonding capability.[14]Flammable liquid.
Chloroform 61Reported to be effective for a structural isomer.[13]Suspected carcinogen, toxic. Use in a fume hood.
Ethyl Acetate 77A moderately polar solvent, often used for recrystallizing acetamides.[][17]Flammable liquid, eye irritant.
Acetone 56A polar aprotic solvent, can be effective but its low boiling point may limit the solubility difference.[12][]Highly flammable, eye irritant.
Water 100Due to the aromatic and chloro- substituents, solubility is expected to be very low even when hot. May be suitable as an anti-solvent in a mixed system.Non-hazardous.
Toluene 111A non-polar aromatic solvent. May be effective if impurities are highly polar.Flammable, toxic.
Visualization: Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate single-solvent or mixed-solvent system.

Solvent_Selection_Workflow start Start: Crude Solid Product test_solvents Select 3-5 Potential Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->test_solvents solubility_test Perform Small-Scale Solubility Test (20-30 mg solid) test_solvents->solubility_test decision_cold Is solid soluble in cold solvent? solubility_test->decision_cold decision_hot Is solid soluble in hot solvent? decision_cold->decision_hot No outcome_reject REJECT: Solvent is unsuitable decision_cold->outcome_reject  Yes decision_crystals Do crystals form upon cooling? decision_hot->decision_crystals Yes decision_hot->outcome_reject No outcome_good SUCCESS: Use this as a single solvent decision_crystals->outcome_good Yes outcome_mixed_solvent CONSIDER MIXED SOLVENT: Use this as the 'soluble' solvent and find a miscible 'insoluble' anti-solvent. decision_crystals->outcome_mixed_solvent No (Oils out or no precipitation)

Caption: Decision workflow for selecting a recrystallization solvent.

Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization (Using Ethanol)

This protocol is recommended as the first approach due to the effectiveness of ethanol for similar chloro-acetamides and its relatively lower toxicity compared to chlorinated solvents.[14][18]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Place the flask on a stirring hotplate and add a minimum amount of ethanol to create a slurry.

  • Heating: Heat the mixture to a gentle boil while stirring. Add more hot ethanol in small portions until all the solid has just dissolved. Causality Note: Adding the minimum amount of solvent is crucial for creating a saturated solution, which maximizes product recovery upon cooling.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Causality Note: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[4]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This method is useful if no single solvent provides the ideal solubility profile. Ethanol is the "good" solvent that dissolves the compound, while water acts as the "bad" or "anti-solvent" in which the compound is insoluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethanol as described in Protocol A, step 1 & 2.

  • Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization & Collection: Follow steps 4 through 8 from Protocol A. For the washing step (step 7), use a cold mixture of ethanol-water with the same approximate composition as the final crystallization mixture.

Purity Assessment and Characterization

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The purified product should appear as a single, distinct spot with a different Rf value from any visible impurities in the crude sample.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are preventing crystallization.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. If the problem persists, try a different solvent with a lower boiling point.
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration; insufficient chilling time.Ensure the solution is thoroughly chilled in an ice bath. Use a minimal amount of ice-cold solvent for washing the crystals.
Colored Product Colored impurities are present.If the color persists after one recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]

  • Pace, V., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(18), 4782–4785. Retrieved from [Link]

  • Rajana, N., et al. (2021). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2006). US20060217549A1 - Diamine purification method.
  • ResearchGate. (n.d.). Schematic representation of acetamide formation. Retrieved from [Link]

  • Tariq, J., et al. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(2), o108. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. r/chemistry. Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1088. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Retrieved from [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-796. Retrieved from [Link]

  • Yuan, M-S., et al. (2010). 2-Chloro-N-isopropyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2017. Retrieved from [Link]

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Application Notes & Protocols: The Synthetic Versatility of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a bifunctional organic compound that serves as a pivotal, yet often overlooked, intermediate in advanced organic synthesis. While its direct applications are limited, its true value lies in its role as a stable, crystalline, and easily handled precursor to the more reactive and less stable 2-chloro-1,4-phenylenediamine. The acetamide groups function as effective protecting groups for the amino functionalities, preventing unwanted oxidation and side reactions that are common with aromatic diamines.[1][2][3] This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights for researchers in dye manufacturing, pharmaceuticals, and materials science.

Section 1: Physicochemical Properties and Synthesis

The strategic use of any chemical intermediate begins with a firm understanding of its fundamental properties and preparation. This compound is typically a stable solid, which allows for convenient storage and handling compared to its diamine counterpart.

Compound Data Summary
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 50610-32-7[4][5][][7]
Molecular Formula C₁₀H₁₁ClN₂O₂[4][8]
Molecular Weight 226.66 g/mol [8]
Appearance Typically an off-white to light-colored solidInferred
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF[1]
Rationale for Synthesis: The Acylation Protocol

The compound is synthesized via a standard N-acylation reaction. This process involves treating 2-chloro-1,4-phenylenediamine with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or in a solvent like glacial acetic acid to neutralize the acid byproduct.[9][10][11] This straightforward conversion is critical as it transforms the unstable diamine into a robust, purifiable solid.

Protocol 1: Synthesis of this compound

Objective: To prepare and purify this compound from 2-chloro-1,4-phenylenediamine.

Materials:

  • 2-chloro-1,4-phenylenediamine (1.0 eq)

  • Acetic anhydride (2.2 eq)

  • Glacial acetic acid

  • Sodium acetate (optional, as buffer)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Slowly add acetic anhydride (2.2 eq) to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-100°C and maintain for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of cold deionized water with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified bisacetamide.

  • Dry the final product under vacuum.

Causality: The use of excess acetic anhydride ensures complete di-acylation. Glacial acetic acid serves as both a solvent and a catalyst. The precipitation in water is an effective method for initial product isolation, leveraging its low aqueous solubility.

Section 2: Core Application - A Stable Precursor for 2-Chloro-1,4-phenylenediamine

The primary and most crucial application of this compound is its use as a protected form of 2-chloro-1,4-phenylenediamine. The free diamine is susceptible to aerial oxidation, leading to discoloration and impurity formation. The bisacetamide can be stored for extended periods and quantitatively converted back to the high-purity diamine immediately before use via hydrolysis.

Hydrolysis (Deprotection) Workflow

The deprotection is achieved by cleaving the two amide bonds, a reaction that can be catalyzed by either acid or base.[12] Basic hydrolysis is often preferred to avoid the formation of ammonium salts and to simplify workup.

Start N,N'-(2-Chloro-1,4- phenylene)bisacetamide Process Hydrolysis (e.g., aq. NaOH or HCl, Heat) Start->Process Deprotection Product 2-Chloro-1,4- phenylenediamine Process->Product Byproduct 2 eq. Acetate Salt (or Acetic Acid) Process->Byproduct

Caption: Hydrolysis of the bisacetamide to yield the free diamine.

Protocol 2: Base-Catalyzed Hydrolysis to 2-Chloro-1,4-phenylenediamine

Objective: To generate high-purity 2-chloro-1,4-phenylenediamine from its bisacetamide precursor for immediate use in a subsequent reaction.

Materials:

  • This compound (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether (for extraction)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a 10% aqueous NaOH solution in a round-bottom flask.

  • Heat the mixture to reflux (approx. 100°C) with stirring. The solid will gradually dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volumes).[13]

  • Combine the organic extracts and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-chloro-1,4-phenylenediamine, which should be used promptly.

Trustworthiness: This protocol provides a self-validating system. The complete dissolution of the starting material is a strong visual indicator of reaction progress. The purity of the final product can be quickly assessed by its melting point (62-66°C) and compared to a standard.[3]

Section 3: Application in Azo Dye & Pigment Manufacturing

Aromatic diamines are foundational components in the synthesis of azo dyes and pigments, which constitute the largest class of synthetic colorants.[14] 2-Chloro-1,4-phenylenediamine, generated from our title compound, is a valuable intermediate for producing high-performance pigments, particularly in the yellow to red range.[3][15]

General Synthetic Workflow

The synthesis is a well-established three-step process. The initial hydrolysis is followed by diazotization of the primary amino groups and subsequent coupling with an electron-rich aromatic compound.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A N,N'-(2-Chloro-1,4- phenylene)bisacetamide B 2-Chloro-1,4- phenylenediamine A->B Hydrolysis (Protocol 2) C Bis-diazonium Salt Intermediate B->C NaNO₂, aq. HCl 0-5 °C E Final Azo Pigment C->E Coupling Reaction D Coupling Component (e.g., Acetoacetanilide) D->E Coupling Reaction

Caption: Multi-step workflow for azo pigment synthesis.

Protocol 3: Synthesis of a Diarylide Yellow Pigment Analog

Objective: To synthesize a diarylide yellow pigment, conceptually similar to Pigment Yellow 12, using the diamine generated in situ.[16][17]

Materials:

  • This compound (1.0 eq)

  • Aqueous NaOH (for hydrolysis)

  • Sodium Nitrite (NaNO₂) (2.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetoacetanilide (coupling agent) (2.1 eq)

  • Sodium Acetate

  • Ice

Procedure:

  • Diamine Generation: Prepare 2-chloro-1,4-phenylenediamine from the bisacetamide (1.0 eq) as described in Protocol 2 , but instead of isolating the product, proceed with the aqueous solution after hydrolysis and neutralization with HCl to a pH of ~6-7.

  • Diazotization: Cool the resulting diamine solution to 0-5°C in an ice-salt bath. Add concentrated HCl until the solution is strongly acidic. While maintaining the low temperature, add a pre-cooled aqueous solution of sodium nitrite (2.1 eq) dropwise with vigorous stirring. The formation of the bis-diazonium salt is complete when a positive test on starch-iodide paper is observed.

  • Coupling Solution: In a separate vessel, dissolve acetoacetanilide (2.1 eq) in an aqueous NaOH solution and then buffer with sodium acetate. Cool this solution to 0-10°C.

  • Azo Coupling: Slowly add the cold bis-diazonium salt solution from step 2 to the cold coupling solution from step 3 with high-speed stirring. A brightly colored precipitate (the pigment) will form immediately.

  • Finishing: Stir the slurry for an additional 1-2 hours, allowing the reaction to complete. The pigment can then be filtered, washed extensively with water until the filtrate is neutral, and dried in an oven.

Expertise & Causality: The diazotization reaction is highly exothermic and the diazonium salt is unstable at higher temperatures; hence, maintaining 0-5°C is critical for safety and yield. The coupling reaction is typically performed under slightly acidic to neutral conditions, controlled by the buffer, to promote electrophilic aromatic substitution by the diazonium ion onto the electron-rich coupling component.

Section 4: Safety and Handling

While this compound itself is a stable solid, its precursors and reaction products require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like HCl or when performing heating steps.[20]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[18][19]

  • Hydrolysis Products: The resulting 2-chloro-1,4-phenylenediamine is an aromatic amine and should be treated as toxic and a potential skin sensitizer. Avoid inhalation of dust and skin contact.[20]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]

Conclusion

This compound exemplifies the strategic use of protecting groups in organic synthesis. Its stability and controlled conversion into the highly reactive 2-chloro-1,4-phenylenediamine make it an invaluable intermediate in the industrial production of azo pigments and a compound of interest for constructing complex molecules in pharmaceutical and materials research. The protocols outlined in this guide provide a robust framework for leveraging its synthetic potential safely and effectively.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-1,4-phenylenediamine. Retrieved from PrepChem.com. [Link]

  • Global Substance Registration System (GSRS). (n.d.). N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). Retrieved from gsrs.ncats.nih.gov. [Link]

  • Sarna Chemicals. (n.d.). 1,4-Diamino-2-Chlorobenzene (Chloro-PPD). Retrieved from sarnachemicals.com. [Link]

  • Al-Ostath, G. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Linked Heterocyclic Systems. ACS Omega. [Link]

  • Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • PubChem. (n.d.). 2-Chloro-p-Phenylenediamine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from sielc.com. [Link]

  • Wikipedia. (n.d.). Pigment Yellow 12. Retrieved from en.wikipedia.org. [Link]

  • Haihang Industry. (n.d.). Exploring 2-Chloro-1,4-Phenylenediamine: Properties, Applications, and Industry Insights. Retrieved from chemical-book.net. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Tariq, J., et al. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.). US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines.
  • ResearchGate. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from researchgate.net. [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

  • PubChem. (n.d.). Pigment Yellow 12. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). CZ43997A3 - Pigment yellow 12 and process for preparing thereof.
  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 12. Retrieved from sypigment.com. [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

  • ResearchGate. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Okema. (n.d.). The Role of 2-Chloro-1,4-phenylenediamine in Pigment Synthesis. Retrieved from okchem.com. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your synthesis. This guide is structured as a dynamic resource, addressing specific issues you may encounter in a practical, question-and-answer format, and is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the diacylation of 2-chloro-1,4-phenylenediamine with an acetylating agent, most commonly chloroacetyl chloride, in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are:

  • Controlling Selectivity: Achieving complete diacylation without the formation of the mono-acetylated byproduct. The two amino groups on the phenylenediamine ring have different reactivities due to the electronic effects of the chloro substituent, which can lead to a mixture of products.

  • Product Purification: Separating the desired this compound from unreacted starting material, the mono-acetylated intermediate, and any potential side products.

  • Reaction Monitoring: Accurately determining the reaction endpoint to avoid over- or under-reaction.

Q3: What is a realistic target yield for this reaction?

A3: While yields can vary significantly based on the specific conditions and scale, a well-optimized reaction should aim for yields above 80%. However, initial attempts may result in lower yields, which can be improved through systematic optimization of reaction parameters.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Solution: 1. Monitor the reaction closely using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The di-acetylated product will be less polar than the mono-acetylated intermediate and the starting diamine.2. Increase the reaction time. The reaction may be sluggish, especially at low temperatures.3. Ensure efficient stirring. Proper mixing is essential for a complete reaction, particularly if the starting material or product has limited solubility.Causality: Incomplete conversion of the starting material or the mono-acetylated intermediate will naturally lead to a lower yield of the final product.
Suboptimal Stoichiometry Solution: 1. Use a slight excess of chloroacetyl chloride (e.g., 2.1-2.2 equivalents). This can help drive the reaction to completion.2. Ensure accurate measurement of all reagents. Causality: An insufficient amount of the acylating agent will result in incomplete diacylation.
Product Loss During Workup Solution: 1. Optimize the extraction solvent. Ensure the chosen solvent provides good partitioning for the product.2. Minimize the number of transfer steps. Each transfer can lead to material loss.3. Be cautious during the washing steps. Vigorous shaking can lead to the formation of emulsions, making phase separation difficult.
Problem 2: Presence of Significant Amounts of Mono-acetylated Byproduct
Potential Cause Troubleshooting Steps & Explanation
Insufficient Acylating Agent or Base Solution: 1. Increase the equivalents of chloroacetyl chloride and base. A molar ratio of 1:2.2:2.2 (diamine:chloroacetyl chloride:base) is a good starting point.Causality: The second acylation step is often slower than the first due to the deactivating effect of the first acetamide group. A higher concentration of the acylating agent is needed to drive this second step to completion.
Low Reaction Temperature Solution: 1. After the initial addition of chloroacetyl chloride at a low temperature (0-5 °C), allow the reaction to warm to room temperature and stir for several hours. Causality: While a low initial temperature is crucial to control the exothermic reaction, a higher temperature may be required to overcome the activation energy of the second acylation.
Poor Solubility of the Mono-acetylated Intermediate Solution: 1. Choose a solvent in which both the starting material and the mono-acetylated intermediate are reasonably soluble. Aprotic solvents like dichloromethane (DCM) or chloroform are often good choices.[1] Causality: If the mono-acetylated intermediate precipitates out of the solution, it will be less available to react further with the acylating agent.
Problem 3: Product is Difficult to Purify
Potential Cause Troubleshooting Steps & Explanation
Co-precipitation of Product and Byproducts Solution: 1. Recrystallize from a suitable solvent system. A common technique is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexane, water) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.2. If recrystallization is ineffective, consider column chromatography. A silica gel column with a gradient of ethyl acetate in hexane can effectively separate the di-acetylated product from the more polar mono-acetylated byproduct and starting material.
Presence of Tarry Impurities Solution: 1. Ensure the reaction is performed at a low temperature, especially during the addition of chloroacetyl chloride. [1] High local concentrations and temperatures can lead to polymerization and other side reactions.2. Use high-purity starting materials. Impurities in the 2-chloro-1,4-phenylenediamine can lead to colored byproducts.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Chloro-1,4-phenylenediamine

  • Chloroacetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Chloroform (or Dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in chloroform (10-15 mL per gram of diamine).

  • Addition of Base: Add pyridine (2.2 eq) to the solution and cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (2.2 eq) in a small amount of chloroform and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/hexane mixture. Dissolve the solid in a minimal amount of hot ethanol and add hexane dropwise until the solution becomes persistently cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Diamine & Base in Solvent B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Evaporate Solvent F->G H 8. Recrystallization G->H I 9. Filter & Dry Product H->I

Caption: A typical workflow for the synthesis of this compound.

Characterization Guide

Accurate characterization of the final product is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

An effective method for analyzing the purity of this compound is reverse-phase HPLC.[2]

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Detection UV at a suitable wavelength (e.g., 254 nm)
Spectroscopic Data Interpretation
¹H NMR Spectroscopy (Expected Signals)
Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.5 - 8.0m3H
N-H9.5 - 10.5s (broad)2H
CH₂~4.2s4H

Note: The aromatic region will show a complex splitting pattern due to the substitution on the ring.

Infrared (IR) Spectroscopy (Expected Peaks)
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400 (broad)
C=O Stretch (Amide)1650 - 1680 (strong)
C-Cl Stretch600 - 800
Mass Spectrometry (Expected m/z)
Ion Expected m/z
[M]+~258 (Cl³⁵), ~260 (Cl³⁷)
[M+H]+~259 (Cl³⁵), ~261 (Cl³⁷)
[M+Na]+~281 (Cl³⁵), ~283 (Cl³⁷)

Note: The presence of one chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Troubleshooting Decision Tree

TroubleshootingTree cluster_yield Low Yield cluster_purity Impure Product start Low Yield or Impure Product q1 TLC shows unreacted starting material? start->q1 q2 TLC shows mono-acetylated byproduct? start->q2 a1_yes Increase reaction time or excess of acylating agent. q1->a1_yes Yes a1_no Check workup procedure for product loss. q1->a1_no No a2_yes Increase equivalents of base and acylating agent. Allow reaction to warm to RT. q2->a2_yes Yes a2_no Purify by recrystallization or column chromatography. q2->a2_no No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Competitive Mono- vs. Di-acylation

Acylation Diamine 2-Chloro-1,4-phenylenediamine Monoacyl Mono-acetylated Intermediate Diamine->Monoacyl + 1 eq. Chloroacetyl Chloride (fast) Diacyl Desired Di-acetylated Product Monoacyl->Diacyl + 1 eq. Chloroacetyl Chloride (slower)

Sources

Technical Support Center: Purification of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-(2-Chloro-1,4-phenylene)bisacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing detailed solutions and the scientific rationale behind them.

Question 1: My reaction yield is low, and I suspect incomplete conversion. How can I improve the synthesis and initial work-up?

Answer:

Low yields often stem from incomplete acylation of the starting material, 2-chloro-1,4-phenylenediamine. This diamine has two reactive amine groups, and achieving complete bis-acetylation can be challenging.

Potential Causes and Solutions:

  • Insufficient Acylating Agent: Ensure you are using at least two equivalents of the acylating agent (e.g., chloroacetyl chloride or acetic anhydride) for every equivalent of 2-chloro-1,4-phenylenediamine. A slight excess (2.1-2.2 equivalents) of the acylating agent can help drive the reaction to completion.

  • Suboptimal Reaction Conditions: The acylation of aromatic amines can be influenced by temperature and the presence of a base.[1]

    • Base: The use of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial to neutralize the HCl generated during the reaction with chloroacetyl chloride.[1][2] This prevents the protonation of the starting diamine, which would render it unreactive.

    • Temperature: While acylation reactions are often exothermic, some hindered or deactivated amines may require heating to proceed at a reasonable rate.[3] However, excessive heat can lead to side reactions and degradation. It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the acylating agent and then allow it to warm to room temperature or be gently heated to ensure completion.

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[4] The presence of water in the reaction solvent or on the glassware will consume the acylating agent, forming the corresponding carboxylic acid and reducing the yield of the desired product. Always use anhydrous solvents and properly dried glassware.

Experimental Protocol: Optimized Synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) and a suitable base like triethylamine (2.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water. The product will often precipitate.[1]

  • Collect the crude product by filtration, wash with water to remove any salts, and dry under vacuum.

Question 2: My purified product is still showing impurities on analysis (HPLC/TLC). What are the likely impurities and how can I remove them?

Answer:

The most common impurities in the synthesis of this compound are the mono-acylated intermediate and unreacted starting materials.

Identifying and Removing Common Impurities:

ImpurityIdentificationRemoval Strategy
N-(4-amino-2-chlorophenyl)acetamide (Mono-acylated intermediate) This compound is more polar than the desired bis-acetamide due to the free amine group. It will have a lower Rf value on a normal-phase TLC plate.Recrystallization: This is often the most effective method. The mono-acylated product may have different solubility characteristics than the desired product. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can separate the more polar mono-acylated compound from the desired product.
2-chloro-1,4-phenylenediamine (Starting material) This is a highly polar compound and will likely have a very low Rf value on TLC, often streaking from the baseline.Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove the basic starting diamine by forming a water-soluble salt. Recrystallization: The starting material is typically much more soluble in common organic solvents than the bis-acetamide product, allowing for its removal during recrystallization.
Hydrolyzed Acylating Agent (e.g., Chloroacetic acid) This is an acidic impurity.Aqueous Wash: Washing the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) during the work-up will remove acidic impurities.

Workflow for Impurity Removal:

Caption: Decision workflow for purification.

Question 3: I'm struggling to get my this compound to crystallize effectively. It either oils out or the recovery is very poor. What should I do?

Answer:

Effective crystallization depends heavily on the choice of solvent and the cooling rate. "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystalline lattice.

Solutions for Crystallization Issues:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amides, a single solvent or a binary solvent system is often effective.

    • Single Solvents: Based on related compounds, consider solvents like chloroform, ethanol, or toluene.[5][6]

    • Binary Solvent Systems: These are often very effective. You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes turbid (cloudy). Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Recommended Solvent Systems for Aromatic Amides
Ethanol / Water[1][7]
Hexane / Acetone
Toluene / Hexane
Dichloromethane / Heptane
Ethyl Acetate / Hexane
  • Cooling Rate: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling, such as plunging the hot solution into an ice bath, often leads to the precipitation of impurities and the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize recovery.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

Experimental Protocol: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of your chosen solvent (or "good" solvent of a binary pair).

  • Heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the compound just dissolves.

  • If using a binary system, slowly add the hot "poor" solvent until the solution becomes cloudy. Then add a few drops of the "good" solvent to clarify the solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is expected to be a white to off-white or light beige solid.[8] The presence of color may indicate impurities.

Q2: How should I store this compound?

It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[8] Given the potential for hydrolysis of the amide bonds under strongly acidic or basic conditions, storage in a neutral environment is recommended.

Q3: Is this compound sensitive to heat?

Q4: Can I use column chromatography as the primary purification method?

While column chromatography can be effective, especially for removing the more polar mono-acylated impurity, it can be less efficient for large-scale purifications. Recrystallization is often a more practical and scalable first-line purification technique for solid compounds. If chromatography is necessary, a careful selection of the mobile phase is crucial for achieving good separation.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Available at: [Link]

  • Crystallization Solvents. (n.d.). Available at: [Link]

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Available at: [Link]

  • Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. (2006, August 25). ResearchGate. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Available at: [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. r/AskChemistry. Available at: [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Google Patents. Method of purifying 2-chloro-1,4-phenylenediamine.

Sources

Technical Support Center: Overcoming Solubility Issues with N,N'-(2-Chloro-1,4-phenylene)bisacetamide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,N'-(2-Chloro-1,4-phenylene)bisacetamide (CAS: 50610-32-7). This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges during High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Introduction

This compound is a chemical intermediate characterized by its bis-acetamide structure on a chlorinated phenyl ring. This configuration results in a molecule that is moderately non-polar and exhibits poor solubility in highly aqueous solutions, a common challenge in reversed-phase HPLC (RP-HPLC). Inadequate solubility can lead to a host of chromatographic problems, including sample precipitation, column clogging, high backpressure, poor peak shape, and non-reproducible results. This guide is designed to provide a systematic approach to diagnosing and resolving these issues, ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the analysis of this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reversed-phase method. A documented method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[1] This suggests a standard C18 or similar column with an acidic mobile phase modifier is a viable approach. The acid helps to ensure consistent analyte interaction and suppress peak tailing from residual silanols on the column packing.[2]

Q2: My compound is precipitating in the sample vial after I prepare it for injection. What should I do?

This indicates that the chosen sample solvent (diluent) is not strong enough to maintain the solubility of your compound at the target concentration. The best practice is to dissolve the sample in a diluent that is as close in composition to the mobile phase as possible.[3] If solubility is still an issue, you can gradually increase the proportion of the organic solvent (e.g., acetonitrile) in your diluent. Sonication can also aid dissolution. If a much stronger solvent like Dimethyl Sulfoxide (DMSO) is required, use the smallest possible injection volume to avoid peak distortion and potential precipitation when the sample mixes with the mobile phase at the head of the column.[4]

Q3: After a few injections, my system backpressure is rising and my peaks are starting to tail or split. What is the cause?

This is a classic symptom of analyte precipitation on the column inlet frit or at the head of the column packing.[3][5] It occurs when the sample, dissolved in a strong diluent, is injected into a weaker mobile phase, causing the compound to crash out of solution. This buildup restricts flow, leading to increased pressure and distorted peak shapes. To resolve this, you must either improve the sample's solubility in the mobile phase itself or ensure your sample diluent is compatible with the mobile phase. Refer to the troubleshooting guide below for a systematic solution.

Q4: Can I dissolve my sample in 100% DMSO or DMF and inject it?

While strong solvents like DMSO or N,N-Dimethylformamide (DMF) can be excellent for initial stock solution preparation due to their high solvating power, injecting them directly can be problematic.[] This "solvent mismatch" between the strong injection solvent and the weaker mobile phase can cause poor peak shapes (splitting, fronting) and on-column precipitation.[4] If you must use these solvents, follow these critical rules:

  • Keep the injection volume as low as possible (typically <10 µL).

  • Whenever feasible, perform the final dilution step into a solvent that more closely matches the mobile phase composition.

In-Depth Troubleshooting Guide

When facing persistent solubility issues, a systematic approach is required. This guide provides a logical workflow to diagnose and solve the problem.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility-related HPLC problems.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Phase 1: Sample & Diluent Check cluster_2 Phase 2: Mobile Phase Optimization cluster_3 Phase 3: System & Column Adjustments cluster_4 Resolution Start Problem Observed (High Pressure, Poor Peak Shape, Inconsistent Area) CheckDiluent Is sample fully dissolved in diluent? Is diluent compatible with mobile phase? Start->CheckDiluent OptimizeDiluent Optimize Diluent (Increase organic %, sonicate, use minimal strong solvent) CheckDiluent->OptimizeDiluent No CheckMP Is analyte soluble in the mobile phase? CheckDiluent->CheckMP Yes OptimizeDiluent->CheckMP IncreaseOrganic Increase % Organic Solvent (e.g., ACN, MeOH) CheckMP->IncreaseOrganic No End Problem Resolved CheckMP->End Yes ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) IncreaseOrganic->ChangeSolvent AddCosolvent Add a Co-solvent (e.g., 5-10% IPA, THF) ChangeSolvent->AddCosolvent IncreaseTemp Increase Column Temperature (e.g., to 35-40°C) AddCosolvent->IncreaseTemp ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl, C8) IncreaseTemp->ChangeColumn ChangeColumn->End

Caption: A step-by-step workflow for troubleshooting solubility issues in HPLC.

Step-by-Step Troubleshooting Details
Phase 1: Evaluate the Sample Diluent

The root of many "solubility" problems is an incompatibility between the sample diluent and the mobile phase.[5]

  • Action: Prepare a small, concentrated sample and mix it with your mobile phase in a 1:10 ratio in a clear vial. Observe for any cloudiness or precipitation.

  • Solution: If precipitation occurs, your diluent is too strong. Reformulate the diluent to be as weak as possible while still fully dissolving the sample. Ideally, the diluent should be the initial mobile phase of your gradient.

Phase 2: Optimize the Mobile Phase

If the diluent is compatible but issues persist, the analyte's solubility in the mobile phase itself is insufficient.

  • Increase Organic Content: This is the simplest approach. Increasing the percentage of acetonitrile or methanol reduces the mobile phase's polarity, which generally increases the solubility of non-polar compounds.[7]

  • Switch Organic Solvent: Acetonitrile and methanol have different solvent characteristics. If high concentrations of one are not effective, switching to the other may provide the necessary selectivity and solubility.

  • Introduce a Co-solvent: For particularly challenging compounds, adding a small amount (5-10%) of a stronger, miscible solvent like isopropanol (IPA) or tetrahydrofuran (THF) can significantly improve solubility without drastically altering retention.[][8] Co-solvents work by reducing the overall intermolecular attraction of water, making the mobile phase more accommodating to non-polar molecules.[]

Phase 3: Adjust System and Hardware Parameters

If mobile phase adjustments are insufficient, modifying other system parameters can help.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) lowers the viscosity of the mobile phase and can increase the solubility of the analyte. This often has the added benefit of improving peak efficiency.

  • Change Column Chemistry: If solubility remains a barrier, the stationary phase chemistry may be providing too much retention.

    • Less Retentive Phases: Switching from a C18 to a C8 or a Phenyl-Hexyl column can reduce the hydrophobic interactions, requiring less organic solvent to elute the compound and thereby improving compatibility.

    • Alternative Chemistries: Look for columns from different manufacturers, as variations in silica purity and bonding technology can offer unique selectivity.[9][10]

Experimental Protocols

Protocol 1: Systematic Solvent Scouting for Sample Diluent

This protocol helps identify the optimal solvent for dissolving your sample prior to HPLC analysis.

Objective: To find the weakest solvent composition that completely dissolves this compound at the desired concentration.

Materials:

  • This compound

  • HPLC-grade solvents: Water, Acetonitrile (MeCN), Methanol (MeOH)

  • Optional strong solvents: DMSO, THF

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out a fixed amount of your compound into several vials (e.g., 1 mg).

  • Prepare a series of potential diluents with varying organic content. See the table below for suggestions.

  • Add a fixed volume of the first diluent (e.g., 1 mL to achieve 1 mg/mL) to the first vial.

  • Vortex for 30 seconds. If not fully dissolved, sonicate for 5 minutes.

  • Visually inspect for any undissolved particulate matter.

  • Repeat steps 3-5 for each subsequent diluent until full dissolution is achieved.

  • The optimal diluent is the one with the lowest percentage of organic solvent that provides complete solubility.

Table 1: Suggested Diluent Compositions for Scouting

Test DiluentComposition (v/v)Purpose
150:50 Water:MeCNStarting point for RP-HPLC
230:70 Water:MeCNIncreased organic strength
310:90 Water:MeCNHigh organic strength
4100% MeCNTest pure organic solvent
5100% MeOHAlternative organic solvent
695:5 MeCN:THFIntroduction of a strong co-solvent
Protocol 2: Mobile Phase Co-solvent Evaluation

This protocol is for situations where the analyte precipitates on the column even with a matched diluent, indicating poor solubility in the mobile phase.

Objective: To determine if adding a co-solvent to the mobile phase can prevent on-column precipitation and improve peak shape.

Methodology:

  • Establish a Baseline: Run your sample using your current best method (e.g., a gradient of Water + 0.1% Formic Acid vs. Acetonitrile + 0.1% Formic Acid). Record the backpressure, peak shape, and retention time.

  • Prepare Modified Mobile Phase B: Create a new organic mobile phase (Solvent B) that incorporates a co-solvent. A common starting point is 90:10 Acetonitrile:Isopropanol (v/v), also containing 0.1% Formic Acid.

  • Equilibrate the System: Thoroughly flush the HPLC system with the new mobile phase B, followed by the initial gradient conditions, until the baseline is stable.

  • Inject the Sample: Inject your sample and run the same gradient as in step 1.

  • Evaluate Performance:

    • Backpressure: Compare the maximum pressure to the baseline run. It may change slightly due to viscosity differences.

    • Peak Shape: Look for significant improvements in tailing, splitting, or fronting.

    • Retention Time: The retention time will likely shift. The goal is not to match the old retention time but to achieve a good peak shape.

  • Optimize: If improvement is seen, the percentage of the co-solvent can be adjusted (e.g., between 5% and 15%) to fine-tune the separation and solubility.

Mechanism of Solubility Enhancement in RP-HPLC

The diagram below illustrates how mobile phase components interact to improve analyte solubility.

Solubility_Mechanism cluster_0 Stationary Phase cluster_1 C18 C18 Chains (Hydrophobic) Analyte Analyte (Poorly Soluble) Analyte->C18 Strong Hydrophobic Interaction (Retention) Water Water Analyte->Water Weak Interaction (Poor Solubility) ACN Acetonitrile (Organic Modifier) ACN->C18 Weakens Analyte Interaction (Elution) ACN->Analyte Solvates Analyte IPA Isopropanol (Co-solvent) IPA->Analyte Enhances Solvation

Caption: How organic modifiers and co-solvents improve analyte solubility in RP-HPLC.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Does the pH of sample solvent really matter in HPLC? (2024).
  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013).
  • HPLC Columns For Compounds Not Soluble In Non- Or Low Polar Solvents. (2019). Chemistry Stack Exchange.
  • HPLC Troubleshooting Guide. (n.d.). Revosep.
  • Alternative to Inertsil HPLC Columns. (n.d.). Phenomenex.
  • pH Adjustment and Co-Solvent Optimiz
  • Troubleshooting Real HPLC Problems. (2014).
  • This compound. (2018). SIELC Technologies.
  • HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).

Sources

Technical Support Center: N,N'-(2-Chloro-1,4-phenylene)bisacetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N,N'-(2-Chloro-1,4-phenylene)bisacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this molecule. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental observations and troubleshooting strategies.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is characterized by two key functional groups that dictate its stability profile: two secondary amide linkages and a chlorinated aromatic ring. Amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] The chlorinated phenyl core introduces the potential for photolytic and oxidative degradation pathways.[4][5] Understanding these inherent vulnerabilities is the first step in designing robust experiments and interpreting stability data.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your work. We will cover the theoretical degradation pathways, provide practical experimental protocols for stability testing, and offer insights into interpreting your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a loss of purity of my this compound sample in an aqueous solution over time. What is the likely cause?

Answer: The most probable cause of degradation in an aqueous environment is the hydrolysis of one or both of the amide bonds. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds and can be significantly influenced by the pH of the solution.[2][3][]

  • Under acidic conditions: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form an amine and a carboxylic acid.[7]

  • Under basic conditions: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield the amine and the carboxylate salt.[3]

Troubleshooting Steps:

  • pH Monitoring: The first step is to accurately measure and monitor the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO2.

  • Buffered Solutions: If your experimental conditions allow, use a buffered solution to maintain a stable pH. Be aware that some buffer components can catalyze degradation.

  • Forced Degradation Study: To confirm if hydrolysis is the issue, perform a forced degradation study under controlled acidic and basic conditions. This will not only confirm the degradation pathway but also help in identifying the degradation products. (See Protocol 1 for details).

FAQ 2: My solid-state sample of this compound is showing discoloration (e.g., turning yellow or brown) after exposure to light. What could be happening?

Answer: Discoloration upon exposure to light is a classic sign of photodegradation. The energy from UV or visible light can be absorbed by the aromatic ring, leading to the formation of reactive species. For chlorinated aromatic compounds, this can initiate several degradation pathways.[4][8]

Potential Photodegradation Pathways:

  • Dechlorination: The carbon-chlorine bond can be cleaved, leading to the formation of radical species that can then react further.

  • Oxidation of the Aromatic Ring: The formation of phenolic derivatives, which can be further oxidized to colored quinone-like structures, is a common photodegradation pathway for anilines and related compounds.[4]

  • Polymerization: Radical species generated during photolysis can initiate polymerization reactions, leading to the formation of larger, often colored, oligomeric impurities.[9]

Troubleshooting Steps:

  • Protect from Light: Store the material in amber vials or in the dark to prevent further degradation.

  • Photostability Testing: Conduct a controlled photostability study as per ICH Q1B guidelines to confirm light sensitivity and characterize the degradants.[8][10] This involves exposing the sample to a defined light source (e.g., a combination of UV and visible light) for a specific duration. (See Protocol 2 for details).

  • Analytical Comparison: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to compare the exposed sample with a control sample stored in the dark. A PDA detector can help in identifying changes in the UV-Vis spectrum, which might indicate the formation of new chromophores.

FAQ 3: I am developing a formulation containing this compound and I need to assess its long-term stability. How should I approach this?

Answer: To assess long-term stability, a systematic approach involving forced degradation studies and a formal stability program is necessary. Forced degradation, also known as stress testing, is a critical first step.[11][12] The goal of a forced degradation study is to intentionally degrade the molecule to an extent of 5-20%.[10][11][13] This helps in:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of your analytical method (i.e., that it is "stability-indicating").

Core Components of a Forced Degradation Study:

  • Acid and Base Hydrolysis: To investigate susceptibility to pH-mediated degradation.

  • Oxidation: To assess reactivity towards oxidative stress.

  • Thermal Degradation: To evaluate the impact of heat.

  • Photodegradation: To determine light sensitivity.

Once the potential degradation products are known and your analytical method is validated as stability-indicating, you can set up a long-term stability study under ICH-prescribed conditions (e.g., 25°C/60% RH, 40°C/75% RH).

Part 2: Experimental Protocols & Methodologies

These protocols are designed to be starting points. The concentrations of reagents and exposure times may need to be adjusted based on the observed stability of your specific sample.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. b. Heat the mixture at 60°C for 24 hours. c. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: a. In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH. b. Keep the mixture at room temperature. Basic hydrolysis of amides can be faster than acidic hydrolysis.[2] c. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and subject it to the same temperature conditions as the stressed samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Forced Photodegradation Study

Objective: To assess the photostability of this compound.

Materials:

  • This compound

  • Quartz cuvettes or other photochemically transparent containers

  • Photostability chamber with a calibrated light source (providing both UV and visible light as per ICH Q1B guidelines).

  • Control sample containers wrapped in aluminum foil.

Procedure:

  • Solid State Photostability: a. Place a thin layer of the solid compound in a transparent container. b. Prepare a control sample by wrapping an identical container with the compound in aluminum foil to protect it from light. c. Expose both samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Solution State Photostability: a. Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol/water). b. Place the solution in a quartz cuvette. c. Prepare a control sample in an identical cuvette wrapped in aluminum foil. d. Expose both samples as described for the solid-state study.

  • Analysis: a. For the solid-state sample, dissolve a known amount of the exposed and control samples in a suitable solvent and analyze by HPLC. b. For the solution-state sample, directly inject the exposed and control solutions for HPLC analysis. c. Compare the chromatograms to identify photodegradants and quantify the loss of the parent compound.

Part 3: Predicted Degradation Pathways & Data Interpretation

Based on the chemical structure, we can predict the primary degradation pathways. The following diagrams illustrate these potential routes.

Hydrolytic Degradation Pathway

Under hydrolytic stress (acidic or basic), the amide bonds are the most likely points of cleavage.

G parent This compound intermediate N-(4-Amino-3-chlorophenyl)acetamide + Acetic Acid parent->intermediate Hydrolysis of one amide bond final 2-Chloro-1,4-phenylenediamine + 2 Acetic Acid intermediate->final Hydrolysis of second amide bond

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative and Photolytic Degradation Pathway

Oxidative and photolytic stress are likely to affect the chlorinated aromatic ring.

G parent This compound path1 Dechlorination Products parent->path1 Photolysis path2 Hydroxylated Products (e.g., Phenols) parent->path2 Oxidation/Photolysis path4 Polymeric Impurities parent->path4 Radical Reactions path3 Oxidized Products (e.g., Benzoquinones) path2->path3 Further Oxidation

Caption: Potential oxidative and photolytic degradation pathways.

Data Interpretation Table

When analyzing your stability data, the following table can help you correlate experimental observations with potential degradation mechanisms.

ObservationPotential CausePrimary Degradation PathwayRecommended Action
Loss of parent peak in HPLC with appearance of more polar peaks in aqueous solution.HydrolysisCleavage of one or both amide bonds.Confirm with forced acid/base degradation. Use buffered solutions.
Change in color of the solid or solution upon light exposure.PhotodegradationOxidation of the aromatic ring, possibly forming quinone-like structures.Protect from light. Conduct a formal photostability study.
Appearance of a broad, unresolved hump in the HPLC baseline.PolymerizationFormation of high molecular weight oligomers/polymers.Can be triggered by light or oxidative stress. Use of antioxidants may help.
Loss of parent peak in the presence of an oxidizing agent (e.g., H₂O₂).OxidationRing hydroxylation, N-oxidation, or other oxidative reactions.Store under an inert atmosphere. Consider adding antioxidants to formulations.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers and drug development professionals. This document provides in-depth, experience-driven solutions to a common chromatographic challenge: peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Section 1: Foundational FAQs - Understanding the "Why"

Before adjusting parameters, it's critical to understand the root cause of the problem. This section addresses the fundamental questions regarding peak asymmetry for this specific analyte.

Q1: What exactly is peak tailing and how do I know if I have a problem?

A: Peak tailing is a common form of peak shape distortion where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing indicates a non-ideal interaction is occurring within your HPLC system.

Quantitatively, this is measured using the Asymmetry Factor (As) or Tailing Factor (Tf) . While calculation methods can vary slightly, a common formula calculates the ratio of the back half of the peak width to the front half at 10% of the peak height.

  • As = 1.0: Perfectly symmetrical peak.

  • As > 1.0: Tailing peak.

  • As < 1.0: Fronting peak.

For most assays, an As value greater than 1.2 is considered significant tailing, though some methods may accept up to 1.5.[2][3]

Q2: I see peak tailing specifically with this compound. What makes this compound prone to it?

A: The molecular structure of this compound is the primary reason. The compound possesses two basic amide functional groups . In the context of reversed-phase HPLC, which typically uses silica-based stationary phases, these basic groups are the main culprits.

The primary cause of peak tailing is the presence of more than one retention mechanism.[1][2] While the desired retention mechanism is hydrophobic interaction with the C18 stationary phase, a problematic secondary interaction occurs between your basic analyte and acidic residual silanol groups (Si-OH) on the silica surface.[1][2][4]

At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[5][6][7] Your basic analyte, which can be protonated and carry a positive charge, will then interact with these negative sites via a strong ion-exchange mechanism.[4][5] This secondary interaction is stronger and has different kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

Diagram: The Mechanism of Silanol Interaction

G cluster_0 HPLC Column Stationary Phase cluster_1 Analyte StationaryPhase Silica Surface (Hydrophobic C18 Chains) Silanol Acidic Silanol Site (Si-O⁻) Analyte This compound (Protonated Basic Amide) Analyte->StationaryPhase  Primary (Desired)  Hydrophobic Interaction Analyte->Silanol  Secondary (Problematic)  Ionic Interaction

Caption: Primary vs. Secondary Retention Mechanisms.

Section 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing efficiently. We will start with the most common and easiest-to-fix issues before moving to more complex method development adjustments.

Diagram: Troubleshooting Workflow

G cluster_solutions start Peak Tailing Observed (As > 1.2) check_basics Step 1: Investigate Initial Conditions - Sample Overload? - Sample Solvent Mismatch? start->check_basics mobile_phase Step 2: Optimize Mobile Phase - Adjust pH (Low pH is key) - Add Competing Base (e.g., TEA) - Check Buffer Strength check_basics->mobile_phase If issue persists sol1 Dilute Sample check_basics->sol1 column_health Step 3: Evaluate Column - Is it old or contaminated? - Is it the right chemistry (Type B, End-capped)? mobile_phase->column_health If issue persists sol2 Use pH 2.5-3.0 Buffer mobile_phase->sol2 system_check Step 4: Check HPLC System - Minimize Extra-Column Volume - Check for leaks/bad connections column_health->system_check If issue persists sol3 Replace Column column_health->sol3 sol4 Cut Tubing system_check->sol4 solution Symmetrical Peak Achieved (As < 1.2) sol1->solution Resolved sol2->solution Resolved sol3->solution Resolved sol4->solution Resolved

Caption: A logical flow for troubleshooting peak tailing.

Step 1: Initial Diagnosis & Low-Hanging Fruit
Q: Could my sample concentration or injection solvent be the problem?

A: Absolutely. Before altering the core method, always check these two factors.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[3][8]

    • Solution: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Effect: If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic content in reversed-phase) than your mobile phase, it can cause band broadening and peak distortion.[5]

    • Solution: Ideally, dissolve your sample in the initial mobile phase itself.[8] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Step 2: Mobile Phase Optimization - The Most Powerful Tool

The mobile phase composition, particularly its pH, is the most critical parameter for controlling the peak shape of ionizable compounds like yours.[9][10]

Q: How should I adjust the mobile phase pH to fix tailing for my basic analyte?

A: The goal is to suppress the problematic secondary ionic interaction. You have two main strategies based on pH:

  • Work at Low pH (Recommended): This is the most common and effective strategy. By lowering the mobile phase pH to between 2.5 and 3.0, you introduce a high concentration of protons (H⁺). These protons neutralize the negatively charged silanol groups (Si-O⁻ → Si-OH).[1][2][11] With the silanols protonated, the ionic interaction site for your basic analyte is eliminated, resulting in a vastly improved peak shape.

  • Work at High pH (Advanced): An alternative is to use a high pH (e.g., > 9). At this pH, your basic analyte will be in its neutral, free-base form.[9][12] In this state, it will not engage in ion-exchange with the silanol sites. Caution: Standard silica columns are not stable above pH 8.[9][13] This approach requires a specialized hybrid or polymer-based column designed for high pH work.

Q: What if pH adjustment isn't enough? Should I use an additive like Triethylamine (TEA)?

A: Yes, adding a "competing base" or "silanol suppressor" like Triethylamine (TEA) to the mobile phase is a classic strategy, especially for older columns (Type A silica).[1][11]

  • Mechanism: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11]

  • Protocol: Add a low concentration of TEA (e.g., 5-20 mM) to your mobile phase.

  • Drawbacks: This approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[11] It is also not MS-friendly. Modern, high-purity columns often make this unnecessary.

Step 3: Column Selection & Care

Your choice of column and its condition are paramount.

Q: My peak still tails even with a low pH mobile phase. Could it be my column?

A: Yes, highly likely. Not all C18 columns are created equal.

  • Column Chemistry: For basic compounds, you must use a modern, high-purity Type B silica column. These have significantly lower trace metal contamination and fewer acidic silanol groups than older Type A columns.[1] Furthermore, ensure the column is end-capped . End-capping is a chemical process that converts many of the remaining silanol groups into less reactive, non-polar groups, further reducing tailing.[2][14]

  • Column Degradation: Columns are consumables. Over time, the stationary phase can degrade, or the packed bed can form a void at the inlet, creating dead volume and causing peak tailing.[3][8] Contamination of the inlet frit with sample matrix components is also a common cause.

    • Solution: First, try flushing the column with a strong solvent (see protocol below). If that fails, try reversing the column (check manufacturer's instructions) and flushing again. If the peak shape does not improve, the column has likely reached the end of its life and must be replaced.[3]

Step 4: Instrument & System Check
Q: I've optimized my method and am using a new column, but I still see minor tailing. What else could it be?

A: This points to extra-column band broadening . This occurs when the analyte band spreads out in the tubing and connections outside of the column.[3][14]

  • Cause: Excessive tubing length, wide internal diameter tubing, or poorly made connections between the injector, column, and detector cell.[5] A small void inside a fitting can act as a mixing chamber, causing tailing.

  • Solution:

    • Use the shortest possible tubing lengths with a narrow internal diameter (e.g., 0.005").

    • Ensure all fittings are properly seated and tightened (finger-tight for PEEK fittings).

    • Remake any suspicious connections, ensuring the tubing is cut perfectly flat and pushed all the way into the port before tightening.

Section 3: Key Protocols & Data Summary

Protocol 1: Systematic Mobile Phase pH Screening

This protocol will help you determine the optimal pH for your analysis.

  • Prepare Buffers: Make three separate aqueous mobile phase buffers at a concentration of 20 mM.

    • Buffer A (pH 2.5): Use potassium phosphate or formic acid.

    • Buffer B (pH 4.5): Use an acetate buffer.

    • Buffer C (pH 7.0): Use a phosphate buffer.

  • Prepare Mobile Phases: For each buffer, prepare your mobile phase by mixing it with the appropriate amount of organic solvent (e.g., Acetonitrile).

  • Equilibrate System: Flush the HPLC system thoroughly with the first mobile phase (start with pH 2.5) for at least 15-20 column volumes.

  • Inject Standard: Inject your this compound standard. Record the chromatogram and calculate the Asymmetry Factor (As).

  • Repeat: Repeat steps 3 and 4 for the pH 4.5 and pH 7.0 mobile phases.

  • Analyze: Compare the peak shapes. For this basic analyte, you should observe a significant improvement (As approaching 1.0) at pH 2.5.

Protocol 2: Column Flushing and Regeneration

Use this protocol to attempt to clean a contaminated or poorly performing column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Water: Flush the column with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Strong Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.

  • Stronger Organic Flush: Flush with 100% Isopropanol (IPA) for 20 column volumes. This is effective at removing strongly adsorbed non-polar contaminants.

  • Return to Operating Conditions: Gradually re-introduce your mobile phase, ensuring miscibility with IPA. Equilibrate thoroughly.

  • Test Performance: Reconnect the detector and inject your standard to see if peak shape has improved.

Table 1: Troubleshooting Summary for this compound
ParameterRecommended Starting PointTroubleshooting ActionRationale
Column Modern, end-capped, Type B Silica C18Switch to a column specifically designed for basic compounds (e.g., polar-embedded).Minimizes available acidic silanol sites for secondary interactions.[1][14]
Mobile Phase pH 2.5 - 3.0 (using a buffer like phosphate or formate)Decrease pH to < 3.0.Protonates silanol groups (Si-OH), preventing ionic interactions with the basic analyte.[2][11]
Buffer Strength 10-25 mMIncrease buffer strength to 50 mM.Higher buffer capacity can help maintain a consistent pH at the silica surface, improving symmetry.[3]
Additive NoneAdd 5-20 mM Triethylamine (TEA) to the mobile phase.Acts as a competing base to mask active silanol sites.[11]
Sample Conc. As low as practical for detectionDilute sample 10-fold.Prevents column overload, which can distort peak shape.[5][8]
Sample Solvent Initial Mobile Phase CompositionRe-dissolve sample in a weaker solvent or the mobile phase itself.Prevents peak distortion caused by injecting a solvent much stronger than the mobile phase.[5]

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025, April 19). Retrieved January 5, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved January 5, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved January 5, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved January 5, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved January 5, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved January 5, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved January 5, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved January 5, 2026, from [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific. (n.d.). Retrieved January 5, 2026, from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, March 2). Retrieved January 5, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 5, 2026, from [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved January 5, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. It addresses common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Core Synthesis Pathway

The synthesis involves the diacylation of 2-chloro-1,4-phenylenediamine with an acetylating agent, typically acetic anhydride. The reaction is a nucleophilic acyl substitution where the amine groups of the diamine attack the carbonyl carbons of the acetic anhydride.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My yield is significantly lower than expected upon scale-up. What are the likely causes?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[1]

  • Incomplete Conversion: At a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the reactants from fully interacting. Ensure your reactor is equipped with an appropriate overhead stirrer that creates a good vortex for homogenous mixing. Monitor the reaction until the starting diamine is completely consumed (via TLC or HPLC).

  • Side Reaction - Mono-acylation: The formation of N-(4-amino-3-chlorophenyl)acetamide is a primary impurity. If a significant amount of starting material is left unreacted while the product has formed, it suggests that the mono-acylated intermediate is not converting to the final product. This can happen if the reaction is stopped prematurely or if the acylating agent is consumed by moisture. The direct monoacylation of symmetrical diamines is often complicated by the tendency for bisacylation, but incomplete reactions can leave the mono-acylated product as a major component.[2]

  • Mechanical Losses: Transferring larger quantities of slurries and solids can lead to greater proportional losses. Ensure vessel-to-vessel transfers are complete by using a portion of the reaction solvent to rinse the initial container.

  • Precipitation/Crystallization Issues: The solubility profile of your product can be highly dependent on temperature and solvent volume. At scale, slower and less uniform cooling can lead to the formation of fine powders or oils instead of easily filterable crystals, trapping impurities and increasing losses during isolation. A controlled cooling profile is essential.

Question 2: I am observing a significant amount of the mono-acylated impurity. How can I improve the selectivity for the desired bis-acetamide product?

Answer: Minimizing the mono-acylated intermediate is key to achieving high purity and yield.

  • Stoichiometry Control: Use a slight excess of the acylating agent (e.g., 2.1 to 2.2 equivalents of acetic anhydride). This ensures there is enough reagent to drive the reaction to completion, converting the mono-acylated intermediate to the desired di-acylated product.

  • Controlled Addition: At a larger scale, the reaction can be exothermic. Adding the acetic anhydride dropwise or via a syringe pump to a solution of the diamine allows for better temperature management. A rapid, uncontrolled addition can create localized "hot spots," potentially leading to side reactions or decomposition.

  • Temperature and Reaction Time: While some acylations are performed at low temperatures to control selectivity, driving the second acylation often requires elevated temperatures (e.g., reflux). Ensure the reaction is held at the target temperature for a sufficient duration. Monitor the disappearance of the mono-acylated intermediate by TLC or HPLC.

Question 3: The reaction mixture is turning dark brown or black, leading to an off-color final product. What is causing this?

Answer: Phenylenediamines are notoriously susceptible to air oxidation, which produces highly colored impurities.[3] This issue is often magnified during longer reaction times associated with scale-up.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This is one of the most effective ways to prevent oxidative degradation.

  • Starting Material Quality: Use high-purity 2-chloro-1,4-phenylenediamine.[3] Material that is already partially oxidized (e.g., appears dark pink or brown instead of off-white) will introduce color into your process from the start.

  • Temperature Control: Excessive heat can accelerate decomposition. Avoid exceeding the recommended reaction temperature and ensure there are no localized hot spots on the reactor wall.

Question 4: My product is "oiling out" or precipitating as a fine powder that is difficult to filter during workup. What can I do?

Answer: The physical form of the isolated product is critical for efficient manufacturing.

  • Controlled Crystallization: Avoid "crashing out" the product by rapidly adding an anti-solvent or quickly cooling the mixture. A gradual, controlled cooling process is more likely to yield well-defined, larger crystals. For a typical workup involving precipitation in water, consider adding the reaction mixture to chilled water slowly with vigorous stirring.

  • Solvent Selection for Recrystallization: If direct precipitation is problematic, isolate the crude solid and perform a recrystallization. A common technique is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then either cool it slowly or add a miscible anti-solvent (e.g., water or hexanes) in which the product is insoluble.[4][5]

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution just as it begins to cool can promote the growth of larger, more uniform crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: Both primary reactants pose significant hazards and must be handled with extreme care.

  • 2-Chloro-1,4-phenylenediamine: This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It can cause skin and eye irritation.[7] Always handle this solid in a fume hood, wearing nitrile gloves, a lab coat, and chemical splash goggles.

  • Acetic Anhydride: This reagent is highly corrosive, flammable, and toxic.[8][9][10] It can cause severe skin burns and eye damage, and its vapor is fatal if inhaled.[9][11] It also reacts with water.[8] Mandatory precautions include:

    • Handling exclusively within a certified chemical fume hood.

    • Wearing heavy-duty acid-resistant gloves (e.g., butyl rubber), a face shield in addition to splash goggles, and a flame-resistant lab coat.

    • Ensuring all equipment is dry and using explosion-proof equipment for large-scale operations.[12]

    • Having a sodium bicarbonate solution or other suitable neutralizing agent readily available to handle spills.

Q2: What grade of starting materials should I use?

A2: For reproducible results, especially at scale, use high-purity reagents (≥98%). The purity of 2-chloro-1,4-phenylenediamine is particularly important, as metal impurities and oxidation byproducts can interfere with the reaction.[3]

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative monitoring.

  • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting diamine, mono-acylated intermediate, and final bis-acetamide product should have distinct Rf values. For more precise, quantitative analysis, an HPLC method is recommended. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is suitable for separating the components.[13]

Q4: What are the primary challenges when moving from a 10g scale to a 1kg scale?

A4: The primary challenges relate to physical and chemical engineering principles.[1]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This means that removing heat from an exothermic reaction becomes much more difficult. What might be a mild temperature rise in a flask can become a dangerous, runaway reaction in a large reactor. Use a jacketed reactor with a temperature controller and ensure controlled, slow addition of reagents.

  • Mixing: Achieving homogenous mixing in a large vessel is more challenging than in a small flask. Inadequate mixing can lead to low yields and increased impurity formation. Use an appropriately sized and shaped mechanical stirrer (e.g., anchor or pitched-blade turbine) rather than a magnetic stir bar.

  • Reagent Addition: At the 1kg scale, reagents should be added via a calibrated pump or an addition funnel with pressure equalization to ensure a slow, consistent rate.

Scalable Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale with considerations for scale-up.

Table 1: Reagent and Parameter Summary

ReagentMW ( g/mol )AmountMolesEquivalentsNotes
2-Chloro-1,4-phenylenediamine142.5914.26 g0.101.0Purity ≥98%[3]
Acetic Anhydride102.0921.8 mL0.232.3Corrosive, toxic, water-reactive[8]
Glacial Acetic Acid60.05100 mL--Solvent
Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Inerting: Purge the entire apparatus with nitrogen gas for 10-15 minutes.

  • Charge Reactants: Under a positive flow of nitrogen, charge the flask with 2-chloro-1,4-phenylenediamine (14.26 g, 0.10 mol) and glacial acetic acid (100 mL).

  • Stirring: Begin stirring to form a slurry.

  • Reagent Addition: Slowly add acetic anhydride (21.8 mL, 0.23 mol) to the slurry dropwise over 20-30 minutes. An initial exotherm will be observed; maintain the internal temperature below 60 °C using a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: After 2 hours, take a small aliquot of the reaction mixture, dilute it with methanol, and spot it on a TLC plate against a co-spot of the starting material. The reaction is complete when the starting material spot has been completely consumed.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration: Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 100 mL) until the filtrate is no longer acidic (check with pH paper).

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 20-22 g (87-96%).

Purification (Optional)

If required, the product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude, dry product in a minimum amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add hot water to the hot filtrate until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

Process Workflow and Logic

The following diagram illustrates the logical workflow for a successful scale-up synthesis campaign.

Workflow cluster_prep 1. Preparation Phase cluster_synthesis 2. Synthesis Phase cluster_isolation 3. Isolation & Purification cluster_analysis 4. Final Analysis A1 Source High-Purity Reagents (>98%) A2 Perform Hazard Analysis (Review SDS) A1->A2 A3 Prepare & Dry Glassware/Reactor A2->A3 B1 Inert Reactor (Nitrogen Purge) A3->B1 B2 Charge Diamine & Solvent B1->B2 B3 Controlled Addition of Acetic Anhydride B2->B3 B4 Heat to Target Temp & Hold B3->B4 B5 Monitor Reaction (TLC/HPLC) B4->B5 C1 Cool Reaction Mixture B5->C1 C2 Precipitate in Cold Water (Workup) C1->C2 C3 Filter & Wash Crude Product C2->C3 C4 Recrystallize (If Necessary) C3->C4 C5 Dry to Constant Weight C4->C5 D1 Check Purity (HPLC, NMR) C5->D1 D2 Characterize (MP, IR) D1->D2

Caption: End-to-end workflow for synthesis and purification.

References

  • Lab Alley. (2024). Acetic Anhydride, ACS Grade Safety Data Sheet. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride. [Link]

  • INEOS Group. (2020). SAFETY DATA SHEET: Acetic Anhydride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

  • PubChem. (n.d.). 2-Chloro-p-Phenylenediamine. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). [Link]

  • ResearchGate. (n.d.). Mono-acylation of symmetric diamines in the presence of water. [Link]

  • ACS Omega. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • Reaction Chemistry & Engineering. (n.d.). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. [Link]

  • LookChem. (n.d.). Exploring 2-Chloro-1,4-Phenylenediamine: Properties, Applications, and Industry Insights. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. [Link]

  • ResearchGate. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

  • Organic Letters. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. [Link]

  • Global Substance Registration System. (n.d.). N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). [Link]

  • Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

  • ScienceDirect. (n.d.). The acylation of 5H-2,3-benzodiazepines. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. [Link]

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Minimizing by-product formation in N,N'-(2-Chloro-1,4-phenylene)bisacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize by-product formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution reaction. Specifically, it is a diacylation of the aromatic diamine, 2-chloro-1,4-phenylenediamine, using an acetylating agent like acetic anhydride or acetyl chloride.[1][2] A base is often employed to neutralize the acidic by-product generated during the reaction.[3][4]

Q2: What are the most common by-products I should be aware of in this synthesis?

The primary by-products of concern are:

  • Mono-acylated species: N-(4-amino-3-chlorophenyl)acetamide is the most common impurity, arising from incomplete acylation of the starting diamine.[5][6]

  • Hydrolysis products: If water is present in the reaction mixture, acetic anhydride can hydrolyze to acetic acid.[7] The final product, this compound, can also undergo hydrolysis back to the mono-acylated species or starting diamine under harsh acidic or basic conditions, especially with prolonged heating.[8][9][10][11]

  • Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if not handled under an inert atmosphere.

Q3: Why is the choice of base important in this reaction?

A base, such as pyridine or a tertiary amine, plays a crucial role in driving the reaction to completion.[3][4] It acts as a scavenger for the acetic acid formed when using acetic anhydride.[12] This prevents the protonation of the amino groups on the starting material, which would render them non-nucleophilic and halt the reaction.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low Yield of the Desired Di-acylated Product and Presence of Mono-acylated By-product.

Root Cause Analysis: This is the most frequent challenge and typically points to incomplete reaction. Several factors can contribute to this:

  • Insufficient Acetylating Agent: A stoichiometric amount of the acetylating agent may not be enough to drive the reaction to completion, especially if some of it is consumed by side reactions (e.g., hydrolysis).

  • Low Reaction Temperature or Short Reaction Time: The acylation of the second amino group may be slower than the first due to the deactivating effect of the newly formed acetamido group.

  • Inadequate Mixing: If the starting diamine is not fully dissolved or the reaction mixture is not homogenous, localized concentration gradients can lead to incomplete reaction.

Solutions:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a slight excess (10-20 mol%) of acetic anhydride.This ensures that there is enough acetylating agent to react with both amino groups, compensating for any potential loss due to hydrolysis.[7]
Temperature Maintain the reaction temperature between 60-80°C.While the initial reaction is exothermic, gentle heating can provide the necessary activation energy for the second acylation step to proceed at a reasonable rate.[7]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Continue the reaction until the starting material and mono-acylated intermediate are no longer visible on the TLC plate.
Solvent & Agitation Ensure vigorous stirring and consider a solvent in which the starting material has good solubility.Good agitation prevents agglomeration of the amine particles and ensures consistent exposure to the acetylating agent.[7]

Workflow for Optimizing Reaction Completion:

Caption: TLC monitoring workflow.

Issue 2: Product is Discolored (e.g., Pink, Brown, or Off-White).

Root Cause Analysis: Aromatic amines are prone to air oxidation, which can produce highly colored impurities. This can be exacerbated by the presence of trace metal impurities or exposure to light.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Starting Material Purity: Ensure the 2-chloro-1,4-phenylenediamine starting material is of high purity and has not discolored during storage. If necessary, it can be purified by recrystallization from a suitable solvent like toluene.[13]

  • Purification: The colored impurities can often be removed during the final purification step.

Protocol for Product Decolorization: If your final product is discolored, a charcoal treatment during recrystallization can be effective.

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or acetic acid).

  • Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified, colorless crystals by filtration.

Issue 3: Oily Product or Difficulty in Crystallization.

Root Cause Analysis: This can be due to the presence of unreacted starting materials, by-products, or residual solvent which act as impurities and inhibit crystal lattice formation. The presence of acetic acid by-product can also sometimes lead to the formation of an oil.

Solutions:

  • Aqueous Work-up: After the reaction is complete, quenching the reaction mixture in cold water or a dilute sodium bicarbonate solution can help to precipitate the solid product and remove excess acetic anhydride and acetic acid.

  • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

  • Recrystallization: This is the most effective method for obtaining a pure, crystalline product. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for crystallization.

By-product Formation and Mitigation Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_conditions Influencing Factors A 2-Chloro-1,4-phenylenediamine C Mono-acylated Intermediate A->C + Acetic Anhydride B Acetic Anhydride E Hydrolysis of Acetic Anhydride B->E + H2O D Desired Product This compound C->D + Acetic Anhydride F Excess Acetic Anhydride Optimal Temperature F->D Favors G Insufficient Acetic Anhydride Low Temperature G->C Favors H Presence of Water H->E Causes

Caption: Reaction pathways and influencing factors.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-1,4-phenylenediamine (1.0 eq)

  • Acetic Anhydride (2.2 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-chloro-1,4-phenylenediamine and dichloromethane.

  • Stir the mixture until the diamine is fully dissolved.

  • Add pyridine to the solution and cool the flask in an ice bath to 0-5°C.

  • Slowly add acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The reaction is exothermic.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Stir vigorously for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, proceed with the charcoal treatment as described in the troubleshooting section.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at 60-70°C.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023).
  • [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. (2024).
  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025).
  • acylation of amines - Mastering Chemistry Help. (2013).
  • How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018).
  • Acylation under weak base conditions.
  • What is the acylation of amines? Provide an explanation of the... - Filo. (2025).
  • Mono-acylation of symmetric diamines in the presence of water - ResearchGate. (2025).
  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor - ResearchGate.
  • the hydrolysis of amides - Chemguide.
  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters. (2010).
  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019).
  • This compound - SIELC Technologies. (2018).
  • Monoacylation of Symmetrical Diamines in Charge Microdroplets - PubMed. (2021).
  • US4537991A - Process for the direct acetylation of aromatic amines - Google Patents.
  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024).
  • Acetylation of amine || amine react with acetyl chloride or acetic anhydride - YouTube. (2021).
  • Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen - YouTube. (2019).
  • acetic anhydride and amine reaction (predict the product) : r/chemhelp - Reddit. (2016).
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022).
  • Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - NIH.
  • 2-Chloro-N-phenylacetamide synthesis - ChemicalBook.
  • N,N'-(2-Chloro-1,4-phenylene)diacetamide - Achmem.
  • N,N'-(2-Chloro-1,4-phenylene)diacetaMide - ChemBK.
  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. (2025).
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012).
  • RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents.
  • 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem.
  • N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE) - gsrs.
  • 1,4-Diamino-2-Chlorobenzene (Chloro-PPD) | C6H5Cl, 615-66-7 - Sarna Chemicals.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH.
  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2025).
  • Exploring 2-Chloro-1,4-Phenylenediamine: Properties, Applications, and Industry Insights.
  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • 2-Chloro-1,4-diaminobenzene | 615-66-7 - ChemicalBook. (2025).

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N,N'-(2-Chloro-1,4-phenylene)bisacetamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-(2-Chloro-1,4-phenylene)bisacetamide. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the safe storage and handling of this compound. The following information is presented in a question-and-answer format to directly address potential issues and inquiries you may have during your experiments.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and stability of this compound, it is recommended to store it in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[1] Moisture and elevated temperatures can potentially lead to degradation of the compound over time. Storing it under these conditions will minimize the risk of hydrolysis of the acetamide groups and other potential decomposition pathways.

Q2: I accidentally left my vial of this compound at room temperature overnight. Is it still usable?

A2: While short-term exposure to ambient temperatures is unlikely to cause significant degradation, it is crucial to assess the compound's integrity before use. We recommend performing a quick quality control check, such as measuring the melting point or running a thin-layer chromatography (TLC) against a trusted standard if available. For critical applications, obtaining a fresh sample that has been consistently stored under recommended conditions is the safest approach.

Q3: Are there any specific chemical incompatibilities I should be aware of when storing this compound?

A3: Yes. Based on the reactivity of similar chlorinated aromatic compounds, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances could lead to vigorous reactions, potentially compromising the compound's structure and creating hazardous byproducts. Ensure that the storage location is free from these incompatible materials.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation and preserves chemical integrity.[1]
Atmosphere Dry/InertPrevents moisture absorption and potential hydrolysis.
Container Tightly SealedProtects from moisture and atmospheric contaminants.[1]
Light Protect from LightWhile not explicitly stated, it is good practice for complex organic molecules.
Handling and Personal Protective Equipment (PPE)

Q4: What is the minimum required Personal Protective Equipment (PPE) when handling this compound?

A4: When handling this compound, a comprehensive PPE ensemble is mandatory to ensure your safety. This includes:

  • Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves are essential. Given that chlorinated aromatic compounds can penetrate some glove materials, selecting the appropriate type is critical. Viton gloves have shown excellent resistance to chlorinated solvents and are a suitable choice.[5][6] Nitrile gloves may offer some protection for short-duration tasks, but breakthrough times can be less than an hour.[5] Always consult the glove manufacturer's resistance guide.[4][6]

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of exposure, an acid-resistant apron or a chemical-resistant suit may be necessary.[6][7]

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

Q5: I need to weigh out a small amount of this compound. What precautions should I take?

A5: Weighing out solid this compound should always be conducted within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat to prevent cross-contamination. Ensure that all necessary PPE is worn, including appropriate gloves, eye protection, and a lab coat. After weighing, carefully clean the balance and surrounding area to remove any residual powder. Dispose of the weighing boat and any contaminated materials as hazardous waste.

Q6: What is the appropriate first aid response in case of accidental exposure to this compound?

A6: In the event of accidental exposure, immediate action is crucial. The following first aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Troubleshooting Guide

Problem: I observed a change in the color/appearance of my stored this compound.

Possible Cause: This could indicate degradation of the compound due to improper storage conditions, such as exposure to moisture, light, or incompatible substances.

Solution:

  • Do not use the material for your experiment. Any change in physical appearance suggests a potential change in chemical composition, which could lead to unreliable experimental results.

  • Review your storage procedures. Ensure that the compound is stored at the recommended 2-8°C in a tightly sealed, dry environment, and away from any incompatible chemicals.[1]

  • If possible, re-test the material. Analytical techniques such as melting point determination, NMR, or HPLC can help to assess the purity of the compound.

  • Procure a new batch of the compound. To ensure the integrity of your research, it is best to use a fresh, properly stored sample.

Problem: I am unsure about the correct disposal method for waste containing this compound.

Possible Cause: Lack of clarity on institutional and regulatory guidelines for chlorinated hazardous waste.

Solution:

  • Classify the waste as hazardous. All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips), must be treated as hazardous waste.[3][10]

  • Segregate the waste. Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10] Store it in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Consult your institution's Environmental Health and Safety (EHS) office. Your EHS department will provide specific instructions on the proper labeling, storage, and pickup procedures for hazardous waste.[3]

  • Final Disposal: The ultimate disposal of this waste must be handled by a licensed and approved hazardous waste disposal company, typically through incineration.[3][11]

Experimental Protocol: Chemical Spill Cleanup

In the event of a spill of this compound, follow this step-by-step protocol to ensure safety and proper cleanup.

Materials:

  • Full PPE (chemical splash goggles, face shield, chemical-resistant gloves, lab coat, and appropriate respiratory protection if not in a fume hood).

  • Inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Two sealable plastic bags or containers for hazardous waste.

  • Hazardous waste labels.

  • Soap and water.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.

  • Ensure Proper Ventilation: If the spill occurs outside of a chemical fume hood, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don all required personal protective equipment.

  • Contain the Spill: For a solid spill, carefully cover the powder with an inert absorbent material to prevent it from becoming airborne.[3]

  • Collect the Spilled Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Clean the Spill Area: Once the bulk of the material has been collected, decontaminate the spill surface with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Package and Label Waste: Place all contaminated materials, including gloves and absorbent pads, into a sealable hazardous waste container. Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".[3]

  • Dispose of Waste: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Spill Response Decision Flowchart

SpillResponse Start Spill of this compound Occurs Alert Alert others and evacuate immediate area Start->Alert Assess Assess spill size and location Alert->Assess SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large DonPPE Don appropriate PPE SmallSpill->DonPPE ContactEHS Contact Environmental Health & Safety Immediately LargeSpill->ContactEHS Contain Contain the spill with inert absorbent DonPPE->Contain Collect Collect spilled material and absorbent into hazardous waste container Contain->Collect Clean Clean the spill area Collect->Clean Package Package and label all waste Clean->Package Dispose Contact EHS for disposal Package->Dispose Wash Wash hands thoroughly Dispose->Wash End Spill managed successfully Wash->End

Caption: Decision-making workflow for handling a chemical spill.

References

Validation & Comparative

A Comparative Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide and its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N,N'-(2-Chloro-1,4-phenylene)bisacetamide and its parent compound, N,N'-(1,4-phenylene)bisacetamide. We will explore the critical influence of a single chloro-substituent on the molecule's physicochemical properties, synthesis, and potential biological activity. This analysis is framed as a structure-activity relationship (SAR) study, offering a predictive framework for researchers in medicinal chemistry and materials science, supported by established chemical principles and detailed experimental protocols for validation.

Introduction: The Subtle Power of a Single Atom

In drug discovery and materials science, the addition or substitution of a single atom can dramatically alter a molecule's function. Halogenation, and specifically chlorination, is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] This guide examines this principle through the lens of two closely related bisacetamide compounds.

  • N,N'-(1,4-phenylene)bisacetamide (1): The parent molecule, a symmetrical aromatic diamide.

  • This compound (2): The chlorinated analog, differing only by the presence of a chlorine atom on the phenyl ring.

By comparing these two molecules, we aim to provide a clear, predictive understanding of how this specific structural modification impacts key chemical and biological characteristics. This guide is designed for professionals who not only need to understand these differences but may also wish to validate them experimentally.

Molecular Structure and Physicochemical Properties

The introduction of a chlorine atom induces significant changes in the molecule's electronic distribution, size, and hydrophobicity.

Caption: Chemical structures of the non-chlorinated analog (1) and its chlorinated counterpart (2).

These structural differences translate to distinct physicochemical properties, which are summarized below. Note that where experimental data is unavailable, values have been predicted using industry-standard computational models.

PropertyN,N'-(1,4-phenylene)bisacetamide (1)This compound (2)Causality of the Difference
Molecular Formula C₁₀H₁₂N₂O₂C₁₀H₁₁ClN₂O₂Addition of one chlorine atom, removal of one hydrogen atom.
Molecular Weight 192.22 g/mol 226.66 g/mol The higher atomic mass of chlorine compared to hydrogen.
Predicted LogP 1.301.95Chlorine is a lipophilic atom, increasing the molecule's preference for nonpolar environments. This is a critical factor for membrane permeability and potential bioaccumulation.[2]
Predicted Solubility Higher in polar solventsLower in polar solventsThe increased lipophilicity (higher LogP) of the chlorinated compound reduces its affinity for polar solvents like water.
Predicted pKa (Amide N-H) ~17-18Slightly lower (~16-17)The electron-withdrawing nature of chlorine acidifies the proximal N-H bond, making the proton slightly more acidic.
Expert Insight: The Significance of LogP

The predicted increase in the octanol-water partition coefficient (LogP) from 1.30 to 1.95 is a cornerstone of this comparison. This ~0.65 unit increase signifies a more than four-fold increase in lipophilicity. Such a shift can profoundly impact a compound's pharmacokinetic profile, potentially leading to better absorption across biological membranes but also increasing the risk of off-target effects and toxicity.[3] To provide a self-validating system for this crucial parameter, we present a standardized protocol for its experimental determination.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)

This protocol outlines the steps to empirically validate the predicted LogP values.

  • Preparation of Phases:

    • Pre-saturate high-purity 1-octanol with water by stirring for 24 hours.

    • Pre-saturate deionized water with 1-octanol by stirring for 24 hours.

    • Separate the phases using a separatory funnel after they have been allowed to stand and settle.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (either 1 or 2 ) in the pre-saturated 1-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • In a series of glass vessels with inert stoppers, combine the octanol stock solution with the pre-saturated water at different volume ratios (e.g., 1:1, 1:2, 2:1).

    • Shake the vessels at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Kinetic measurements can be performed to confirm equilibrium is reached.[2]

  • Phase Separation:

    • Centrifuge the vessels to ensure complete separation of the octanol and water phases.

  • Analysis:

    • Carefully sample the aqueous phase from each vessel.

    • Determine the concentration of the compound in the aqueous phase (Cw) using a validated analytical method.

    • The concentration in the octanol phase (Co) can be calculated by mass balance: Co = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol Phase.

  • Calculation:

    • Calculate the partition coefficient (Pow) for each replicate: Pow = Co / Cw.

    • The final LogP is the base-10 logarithm of the average Pow value.

Synthesis and Spectroscopic Characterization

Both compounds can be synthesized via a standard nucleophilic acyl substitution reaction. The general workflow involves the diacylation of the corresponding phenylenediamine with an acetylating agent like acetyl chloride or acetic anhydride.

G start Start: Phenylenediamine Derivative (R = H or Cl) reaction Reaction: Nucleophilic Acyl Substitution (Acylation of both amino groups) start->reaction reagent Reagent: Acetylating Agent (e.g., Acetic Anhydride) + Base (e.g., Pyridine) reagent->reaction workup Workup: Precipitation and Filtration reaction->workup product Final Product: N,N'-phenylenebisacetamide Derivative workup->product G cluster_workflow MTT Assay Workflow plate 1. Cell Seeding Seed cells (e.g., MCF-7, HeLa) in a 96-well plate. Incubate for 24h. treat 2. Compound Treatment Add serial dilutions of Compound 1 and 2. Incubate for 48-72h. plate->treat mtt 3. MTT Addition Add MTT reagent (yellow) to each well. Incubate for 3-4h. treat->mtt formazan Living cells reduce MTT to purple formazan crystals. mtt->formazan solubilize 4. Solubilization Add DMSO or other solvent to dissolve formazan crystals. formazan->solubilize read 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read analyze 6. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values. read->analyze

Caption: Standard experimental workflow for comparing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 breast cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of compounds 1 and 2 in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include wells with medium + DMSO (vehicle control) and medium only (blank).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

The addition of a single chlorine atom to the N,N'-(1,4-phenylene)bisacetamide scaffold is predicted to have a significant and multifaceted impact.

Summary of Key Differences:

  • Physicochemical: The chlorinated analog (2 ) is expected to be more lipophilic and less soluble in polar solvents than the parent compound (1 ). This is a direct consequence of the physicochemical properties of the chlorine atom.

  • Synthesis & Analysis: The synthesis is similar for both, though conditions may need optimization for the chlorinated version. The presence of chlorine provides a distinct isotopic signature in mass spectrometry, simplifying its identification.

  • Biological Activity: Based on SAR principles from related chloroacetamides, compound 2 is hypothesized to possess greater cytotoxicity than compound 1 . This is attributed to its enhanced ability to cross cell membranes and its potential role as an alkylating agent.

This guide provides a robust theoretical and practical framework for comparing these two molecules. The key takeaway for researchers is that while computational predictions and inferences from related structures are powerful tools, they must be validated by empirical data. The provided protocols for LogP determination and cytotoxicity assessment offer clear, self-validating pathways to generate this crucial data, enabling a definitive comparison and furthering our understanding of structure-activity relationships.

References

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A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for the Quantification of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and quality control, the quantitative determination of active pharmaceutical ingredients (APIs) and their related substances is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose due to its high resolution, sensitivity, and precision.[1] This guide provides a comprehensive, experience-driven framework for the validation of a stability-indicating HPLC method for a novel compound, N,N'-(2-Chloro-1,4-phenylene)bisacetamide. We will delve into the causality behind each validation parameter, present detailed experimental protocols, and compare the HPLC method's performance with viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical procedure.

Introduction: The Rationale for Rigorous Validation

The validation of an analytical procedure is the formal, systematic process of demonstrating its suitability for the intended purpose.[2][3] For the quantification of a drug substance like this compound, a validated HPLC method ensures that the data generated are accurate, reproducible, and trustworthy.[3] This is not merely a regulatory checkbox; it is the foundation of product quality, safety, and efficacy.[4][5]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for analytical method validation, which we will use as the backbone of this guide.[6][7][8][9] Our goal is to develop a "stability-indicating" method—a quantitative procedure capable of detecting changes in the drug substance's quality over time.[10] This requires demonstrating that the method can unequivocally measure the analyte without interference from its degradation products, process impurities, or other matrix components.[10][11]

Proposed HPLC Method: A Starting Point

Before validation can commence, a suitable HPLC method must be developed. Based on the chemical structure of this compound (an aromatic diamide), a reversed-phase HPLC (RP-HPLC) method is the logical choice.

  • Analyte Structure: Symmetrical aromatic compound with two amide linkages, making it moderately polar.

  • Proposed Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic core.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water. This allows for the effective elution of the main compound and separation from potential impurities.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm), determined by a photodiode array (PDA) detector scan.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

The Validation Protocol: An In-Depth Examination

The validation process is a series of experiments designed to test the performance characteristics of the analytical method.[2][12] The following sections detail the protocol for each key parameter.

Specificity and Selectivity: Proving the Method's Discriminatory Power

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[9][13] For a stability-indicating assay, this is the most crucial parameter.

Experimental Protocol:

  • Forced Degradation (Stress Testing): The cornerstone of demonstrating specificity.[1][10] Expose the this compound drug substance to a range of harsh conditions to intentionally generate degradation products.[11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[14]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[14]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal Stress: Solid drug substance at 80°C for 48 hours.[14]

    • Photolytic Stress: Expose the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[14]

  • Analysis: Analyze a blank (diluent), a placebo sample (if applicable), an unstressed standard solution, and each of the stressed samples using the proposed HPLC method with a PDA detector.

  • Peak Purity Analysis: Use the PDA software to perform peak purity analysis on the main analyte peak in all stressed samples. This confirms that the peak is spectrally homogeneous and not co-eluting with any degradants.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • Peak purity analysis of the analyte peak must pass (e.g., Purity Angle < Purity Threshold).

  • The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

  • A target degradation of 5-20% is generally acceptable to ensure that significant degradants are formed without destroying the main compound.[14]

G cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_outcome Validation Outcome Acid Acid Hydrolysis Analyze Analyze Stressed Samples & Unstressed Standard Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Purity Perform Peak Purity Analysis Analyze->Purity Specific Method is Specific & Stability-Indicating Purity->Specific

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target test concentration.[16] A common set would be 50%, 80%, 100%, 120%, and 150%.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): Must be ≥ 0.999.[15]

  • Y-intercept: Should be close to zero.

  • Residual Plot: The data points should be randomly scattered around the x-axis, showing no discernible pattern.

Accuracy (Recovery)

Why it's critical: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined through recovery studies by spiking a known amount of analyte into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[16]

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

    • The results from both days are then statistically compared.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the results of both repeatability and intermediate precision studies should be not more than 2.0%.[15]

Validation ParameterAcceptance CriteriaTypical Hypothetical Result
Specificity Baseline resolution, Pass peak purityAchieved
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of test concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.1%
LOQ (%RSD) ≤ 10%6.5%
Robustness (%RSD) ≤ 2.0%All variations < 1.5%

Table 1: Summary of Validation Parameters, Acceptance Criteria, and Hypothetical Performance Data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] These are critical for impurity analysis but less so for the assay of the main component.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by preparing and injecting six samples at the determined concentration and calculating the %RSD.

Acceptance Criteria:

  • The %RSD for the precision at the LOQ should not be more than 10%.

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: ± 2% organic component.

  • Analyze a standard solution under each altered condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The %RSD of the assay results under all robustness conditions should not exceed 2.0%.

G cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_reliability Reliability & Specificity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOQ Limit of Quantitation Precision->LOQ Robustness Robustness Robustness->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, it is prudent to consider alternatives. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

FeatureValidated HPLC-UV LC-MS/MS GC-MS
Specificity High (with PDA peak purity)Very High (based on mass)High (but requires derivatization for non-volatile compounds)
Sensitivity Good (µg/mL to high ng/mL)Excellent (pg/mL to low ng/mL)[17]Good (analyte dependent)[18]
Quantitation Excellent, highly linearExcellent, but can have matrix effectsGood, but often less precise than HPLC
Compound Scope Broad applicabilityBroad applicabilityLimited to volatile or derivatizable compounds
Cost/Complexity Moderate cost, widely availableHigh cost, complex operationModerate cost, requires sample volatility
Best For Routine QC, stability testing, content uniformityBioanalysis, trace-level impurity identification[17][19]Volatile impurity analysis

Table 2: Comparison of the Validated HPLC-UV Method with Alternative Technologies.

Analysis:

  • LC-MS/MS: Offers superior sensitivity and specificity, making it ideal for bioanalytical studies where analyte concentrations are very low.[17] However, the higher cost and complexity make it less practical for routine quality control of the bulk drug substance.

  • GC-MS: this compound is not sufficiently volatile for direct GC analysis. It would require a complex and potentially inconsistent derivatization step, making this method impractical and less reliable than HPLC.

For its intended purpose—the accurate and precise quantification of this compound in a quality control environment—the validated HPLC-UV method provides the optimal balance of performance, reliability, and cost-effectiveness.

Conclusion

The validation of an analytical method is a comprehensive process that establishes a high degree of confidence in the quality of the data it produces. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have demonstrated that the proposed HPLC method is fit for the purpose of quantifying this compound. The forced degradation studies confirm its stability-indicating nature, which is essential for monitoring the drug substance throughout its lifecycle. Compared to alternatives like LC-MS/MS and GC-MS, this validated HPLC method stands as the most practical and reliable choice for routine quality control applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

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  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][21]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][22]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][23]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][13]

  • ResearchGate. (1990). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). [Link][24]

  • National Institutes of Health (NIH). (2011). DETERMINATION OF HEXAMETHYLENE BISACETAMIDE, AN ANTINEOPLASTIC COMPOUND, IN MOUSE AND HUMAN PLASMA BY LC-MS/MS. [Link][17]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link][25]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solid-State Structure in Molecular Design

In the realm of materials science and pharmaceutical development, the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This arrangement, or crystal structure, dictates a compound's macroscopic properties, including its solubility, stability, melting point, and bioavailability. Positional isomerism—where functional groups are located at different positions on a central scaffold—can induce profound changes in crystal packing due to altered molecular symmetry, steric hindrance, and the directionality of intermolecular forces.

This guide provides a detailed analysis of the crystallographic features of N,N'-(phenylene)bisacetamide derivatives, with a specific focus on the influence of chloro-substitution and positional isomerism. While a complete set of single-crystal structures for all isomers of N,N'-(2-Chloro-phenylene)bisacetamide is not yet available in published literature, a comprehensive examination of the known ortho-isomer, N,N'-(1,2-phenylene)bis(2-chloroacetamide) , serves as an invaluable case study.[1][2][3]

We will dissect the intricate structural details of this ortho-isomer and leverage fundamental principles of crystal engineering to extrapolate and predict the structural behavior of its para- (the titular N,N'-(2-Chloro-1,4-phenylene)bisacetamide ) and meta-isomers. This comparative approach offers researchers critical insights into how subtle molecular changes can direct supramolecular assembly and, consequently, material function.

Synthesis and Crystallization: A Generalized Approach

The synthesis of N,N'-(phenylene)bis(chloroacetamide) isomers is typically achieved through a straightforward acylation reaction. The process involves reacting the corresponding phenylenediamine isomer with chloroacetyl chloride.

Generalized Synthesis Protocol:

  • Dissolution: The selected phenylenediamine isomer (e.g., 1,2-phenylenediamine, 4-chloro-1,3-phenylenediamine, or 2-chloro-1,4-phenylenediamine) is dissolved in a suitable aprotic solvent, such as chloroform or glacial acetic acid.[1][4]

  • Base Addition: A base, like pyridine or sodium acetate, is added to the solution to neutralize the HCl byproduct generated during the reaction.

  • Acylation: The mixture is cooled in an ice bath (0-5 °C). A solution of chloroacetyl chloride is then added dropwise while maintaining the low temperature to control the exothermic reaction.

  • Reaction: The mixture is stirred for several hours to ensure the reaction goes to completion.

  • Isolation: The crude product is typically precipitated by adding the reaction mixture to cold water.

  • Purification & Crystallization: The solid product is collected by filtration, washed, and dried. High-quality single crystals suitable for X-ray diffraction are then grown, commonly by slow evaporation from a solvent such as ethanol or chloroform.[1][2]

This robust methodology can be adapted to synthesize the full series of isomers for comparative crystallographic studies.

In-Depth Crystal Structure Analysis of the Ortho-Isomer: N,N'-(1,2-phenylene)bis(2-chloroacetamide)

The crystal structure of N,N'-(1,2-phenylene)bis(2-chloroacetamide) provides a fascinating example of how steric hindrance in a crowded isomer dictates both molecular conformation and crystal packing.[1][2][3]

Crystallographic Data Summary
ParameterN,N'-(1,2-phenylene)bis(2-chloroacetamide)[1][2]
Chemical Formula C₁₀H₁₀Cl₂N₂O₂
Molecular Weight 261.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.5731 (4)
b (Å) 14.3260 (16)
c (Å) 16.7472 (15)
β (°) 95.611 (5)
Volume (ų) 1091.92 (18)
Z 4
Molecular Conformation: A Story of Twists

The most striking feature of the ortho-isomer is its highly non-planar conformation. The close proximity of the two chloroacetamide substituents on the benzene ring forces them to twist significantly out of the plane of the ring to minimize steric repulsion.

  • The dihedral angles between the phenylenediamine ring and the two secondary amide groups are markedly different, at 21.03 (2)° and 81.22 (2)° .[2][3]

  • This pronounced twist disrupts any potential for extended π-conjugation and results in a highly asymmetric molecular shape. This asymmetry is a direct consequence of the ortho-substitution pattern.

Supramolecular Assembly: A 2D Hydrogen-Bonded Network

Despite the twisted conformation, the molecule effectively utilizes hydrogen bonding to build a robust two-dimensional network.[1][2] The crystal packing is stabilized by a combination of conventional and non-conventional hydrogen bonds:

  • N—H⋯O Interactions: The classic amide-to-carbonyl hydrogen bonds are the primary drivers of the assembly.

  • C—H⋯O Interactions: Weaker hydrogen bonds from the chloroacetyl group's C-H donors to carbonyl oxygen acceptors also play a significant role in reinforcing the structure.

  • R₂(2)(6) Ring Motif: Notably, one of the carbonyl oxygen atoms acts as a dual acceptor for both an N—H and a C—H donor, forming a stable six-membered ring motif, which is a common feature in crystal engineering.[2]

These interactions link the molecules into a polymeric network that lies parallel to the (001) crystal plane, demonstrating a highly organized supramolecular architecture.[2]

Comparative Discussion: Predicting the Structures of the Para and Meta Isomers

Based on the detailed analysis of the ortho-isomer and established principles of molecular symmetry and intermolecular interactions, we can formulate well-grounded hypotheses about the crystal structures of the other isomers.

The Para-Isomer: this compound
  • Molecular Symmetry: Unlike the twisted ortho-isomer, the para-isomer has the potential for higher molecular symmetry. The two chloroacetamide groups are positioned opposite each other, which could allow for a centrosymmetric conformation in the crystal lattice.

  • Crystal Packing: The linear arrangement of hydrogen bond donors and acceptors across the phenylene backbone would strongly favor the formation of one-dimensional (1D) tapes or ribbons. This is observed in the related structure of N,N′-(1,4-Phenylene)bis(4-chlorobutanamide), which forms infinite ribbons linked by N—H⋯O contacts.[5] The chlorine atom on the ring would likely decorate the periphery of these ribbons, potentially engaging in weaker C—H···Cl or Cl···Cl interactions between adjacent chains.

  • Conformational Flexibility: The chlorine atom at the 2-position will introduce some steric hindrance, likely causing the adjacent acetamide group to twist out of the phenyl plane. However, the acetamide group at the 5-position (para to the first) would be less constrained, leading to a potentially interesting combination of planar and twisted substituents.

The Meta-Isomer: N,N'-(4-Chloro-1,3-phenylene)bisacetamide
  • Molecular Symmetry: The meta-substitution pattern results in an angular or "V-shaped" molecule. This geometry inherently frustrates simple, linear packing arrangements.

  • Crystal Packing: It is probable that the meta-isomer would form more complex supramolecular motifs, such as wave-like chains or herringbone patterns. The angular disposition of the hydrogen-bonding groups would prevent the formation of simple linear tapes seen in para-isomers, leading to a potentially less dense and more complex crystal packing.

Advanced Analytical Tools: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the subtle interplay of intermolecular forces, Hirshfeld surface analysis is an indispensable tool. This technique allows for the visualization and quantification of all close intermolecular contacts within a crystal.

A Hirshfeld surface is mapped around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate:

  • d_norm surfaces: These maps highlight intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue, providing an immediate visual representation of the most significant interactions.

  • 2D Fingerprint Plots: These plots are 2D histograms of dᵢ versus dₑ, which summarize all intermolecular contacts. The plot can be deconstructed to show the percentage contribution of specific atom-pair contacts (e.g., O···H, H···H, Cl···H), offering a quantitative fingerprint of the crystal packing.

For the known ortho-isomer, a Hirshfeld analysis would precisely quantify the contributions of the N—H···O and C—H⋯O hydrogen bonds and reveal the importance of other weaker contacts, such as C—H···Cl or potential Cl···π interactions. Applying this analysis to the other isomers, once their structures are determined, would provide a powerful quantitative basis for comparing their packing efficiencies and interaction hierarchies.

Experimental Workflows

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

The determination of a crystal structure is a systematic process.[6]

  • Crystal Selection: A high-quality, single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. Intensities are corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

SCXRD_Workflow cluster_exp Experimental cluster_comp Computational Crystal 1. Select & Mount Single Crystal Diffractometer 2. Collect Diffraction Data (Rotation Method) Crystal->Diffractometer X-rays Reduction 3. Data Reduction (Unit Cell, Space Group) Diffractometer->Reduction Solution 4. Structure Solution (Phase Problem) Reduction->Solution Refinement 5. Model Building & Structure Refinement Solution->Refinement CIF Final Structure (CIF) Refinement->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: Hirshfeld Surface Analysis

This analysis is performed computationally using the Crystallographic Information File (CIF) obtained from SCXRD.

  • Software: A program such as CrystalExplorer is used.

  • Input: The CIF file of the refined crystal structure is loaded into the program.

  • Surface Generation: Hirshfeld surfaces are calculated for the molecule(s) in the asymmetric unit.

  • Property Mapping: Properties such as d_norm, shape index, and curvedness are mapped onto the generated surfaces to visualize different aspects of the molecular shape and interactions.

  • Fingerprint Plotting: The 2D fingerprint plot is generated from the surface data. The plot is then decomposed into contributions from different atom pairs to quantify the intermolecular contacts.

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer Load into CrystalExplorer CIF->CrystalExplorer Generate Generate Hirshfeld Surface CrystalExplorer->Generate Map Map Properties (d_norm, etc.) Generate->Map Fingerprint Calculate 2D Fingerprint Plot Generate->Fingerprint Analysis Quantitative Analysis of Intermolecular Contacts Fingerprint->Analysis

Caption: Workflow for Hirshfeld Surface and Fingerprint Analysis.

Conclusion and Future Outlook

The detailed crystallographic analysis of N,N'-(1,2-phenylene)bis(2-chloroacetamide) reveals a structure dominated by steric avoidance, resulting in a significantly twisted molecular conformation that assembles into a complex 2D hydrogen-bonded network. This provides a crucial baseline for understanding this class of compounds.

Based on fundamental principles of crystal engineering, we can confidently predict that the uncharacterized isomers will exhibit markedly different packing motifs. The para-isomer is expected to leverage its linearity to form highly ordered 1D ribbons, while the angular nature of the meta-isomer will likely produce more complex, less-dense packing arrangements. The chlorine substituent on the phenyl ring in all cases adds a layer of complexity, influencing both conformation through sterics and packing through weak intermolecular interactions.

This guide underscores the profound impact of positional isomerism on solid-state architecture. The logical next step is the synthesis, crystallization, and experimental structure determination of this compound and its meta-isomer. Such studies will validate the hypotheses presented here and provide a complete, empirical dataset to fully correlate molecular structure with material properties, enabling the rational design of new functional materials and pharmaceutical compounds.

References

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N'-(1,2-phenyl-ene)bis-(2-chloro-acetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • ResearchGate. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). [Link]

  • Gowda, B. T., Kozíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o987. [Link]

  • CAS Common Chemistry. N,N′-1,4-Phenylenebis[2-chloroacetamide]. [Link]

  • Grecu, R., et al. (2012). N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o463. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 878-883. [Link]

  • Sherrill Group. Research: Intermolecular Interactions. Georgia Institute of Technology. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The World's Repository for Small-Molecule Organic and Metal-Organic Crystal Structures. [Link]

Sources

A Comparative Guide to the Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel organic compounds is a cornerstone of innovation. Among these, N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a derivative of 2-chloro-1,4-phenylenediamine, holds potential as a valuable building block for the synthesis of biologically active molecules. This guide provides a comprehensive cross-validation of two primary methods for its synthesis: acylation using acetyl chloride and acylation with acetic anhydride. Our focus is to furnish researchers and drug development professionals with a detailed, side-by-side comparison, supported by experimental insights and data, to facilitate informed decisions in their synthetic endeavors.

Introduction to this compound

This compound (CAS No. 50610-32-7) is a di-acetylated derivative of 2-chloro-1,4-phenylenediamine. The introduction of acetamide groups to the diamine core can significantly alter its physicochemical properties, influencing its solubility, stability, and potential for further functionalization. The chloro-substituent on the aromatic ring provides an additional site for modification, making this molecule a versatile intermediate in the design of new chemical entities.

Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of this compound is primarily achieved through the diacylation of 2-chloro-1,4-phenylenediamine. The choice of acetylating agent and reaction conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. Here, we compare two robust and commonly employed methods.

Method 1: Acylation with Acetyl Chloride in the Presence of a Base

This classic Schotten-Baumann-type reaction involves the use of a highly reactive acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The base is crucial to prevent the protonation of the amino groups of the starting material, which would render them unreactive towards the electrophilic acetyl chloride.

Causality of Experimental Choices:

  • Acetyl Chloride: As a highly reactive acylating agent, it allows for rapid and generally high-yielding reactions.

  • Base (e.g., Triethylamine or Pyridine): A non-nucleophilic organic base is chosen to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent (e.g., Dichloromethane, Chloroform): An inert aprotic solvent is used to dissolve the reactants and facilitate the reaction while remaining unreactive.

  • Low Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-1,4-phenylenediamine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes.

  • Slowly add acetyl chloride (2.2 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Acylation with Acetic Anhydride

Acetic anhydride offers a less vigorous alternative to acetyl chloride. While generally less reactive, it can be an effective acetylating agent, often requiring either acidic or basic catalysis, or simply elevated temperatures. For the diacetylation of an aromatic diamine, the reaction can be driven to completion by using an excess of acetic anhydride, which can also serve as the solvent.

Causality of Experimental Choices:

  • Acetic Anhydride: A less reactive and safer alternative to acetyl chloride, producing acetic acid as a byproduct, which is less corrosive than HCl.

  • Solvent/Reagent: Acetic anhydride can often be used in excess to act as both the acetylating agent and the solvent, simplifying the reaction setup.

  • Heat: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate due to the lower reactivity of acetic anhydride compared to acetyl chloride.

Experimental Protocol:

  • To a round-bottom flask, add 2-chloro-1,4-phenylenediamine (1.0 eq.).

  • Add a significant excess of acetic anhydride (e.g., 5-10 eq.).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each method. The data presented is a synthesis of typical results found in the literature for similar acylation reactions.

ParameterMethod 1: Acetyl ChlorideMethod 2: Acetic Anhydride
Reaction Time 2-4 hours1-2 hours
Reaction Temperature 0 °C to Room TemperatureReflux (~140 °C)
Typical Yield High (often >90%)Good to High (80-95%)
Reagent Handling Acetyl chloride is highly corrosive and moisture-sensitive.Acetic anhydride is less corrosive and easier to handle.
Byproduct Hydrochloric acid (requires neutralization)Acetic acid (less corrosive)
Purification Requires aqueous work-up and recrystallization.Precipitation and recrystallization.
Cost-Effectiveness Acetyl chloride is generally more expensive.Acetic anhydride is typically more economical.
Safety Considerations Exothermic reaction, requires careful temperature control.High reaction temperature requires careful handling.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis method.

Method1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-1,4-phenylenediamine and triethylamine in DCM cool Cool to 0 °C start->cool add_accl Add Acetyl Chloride dropwise cool->add_accl stir Stir at RT (2-4h) add_accl->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize product1 This compound recrystallize->product1

Caption: Workflow for the synthesis of this compound using acetyl chloride.

Method2_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix 2-chloro-1,4-phenylenediamine with excess Acetic Anhydride reflux Reflux (1-2h) mix->reflux cool_precipitate Cool & Pour into Ice-Water reflux->cool_precipitate filter_wash Filter & Wash with Water cool_precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallize dry->recrystallize product2 This compound recrystallize->product2

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Characterization and Verification

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. While specific spectral data for this exact compound is not widely published, based on the analysis of structurally similar compounds, the expected characterization data would be as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two distinct N-H protons of the acetamide groups, and the methyl protons of the acetyl groups. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbons of the amide groups, and the methyl carbons.

  • FTIR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁ClN₂O₂: 226.66 g/mol ).

Conclusion and Recommendations

Both presented methods are viable for the synthesis of this compound.

  • Method 1 (Acetyl Chloride) is recommended when a high yield and rapid reaction are the primary considerations, and the necessary precautions for handling a highly reactive and corrosive reagent are in place.

  • Method 2 (Acetic Anhydride) is a more favorable option when safety, cost-effectiveness, and ease of handling are prioritized. The higher reaction temperature is a key consideration for this method.

Ultimately, the choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and safety protocols. It is imperative that the final product from either method be thoroughly characterized to confirm its identity and purity before proceeding with subsequent applications.

References

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(2), o108. [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]

  • PubChem. (n.d.). 2-Chloro-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

A Comparative Analysis for Researchers: N,N'-(1,4-phenylene)bisacetamide and its Chloro-Substituted Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of N,N'-(1,4-phenylene)bisacetamide and its chlorinated analog, N,N'-(2-chloro-1,4-phenylene)bisacetamide. The introduction of a chloro-substituent to the phenylene ring can significantly alter the molecule's physicochemical properties, influencing its solubility, reactivity, and potential biological activity. This document aims to provide researchers, particularly those in medicinal chemistry and materials science, with a foundational understanding of these differences, supported by available data.

Introduction to the Core Structures

N,N'-(1,4-phenylene)bisacetamide, also known as diacetyl-p-phenylenediamine, is a symmetrical molecule featuring a central benzene ring with two acetamido groups in a para configuration. This compound serves as a fundamental building block in the synthesis of more complex molecules, including polymers and potential pharmaceutical agents.

The introduction of a chlorine atom at the 2-position of the phenylene ring to form this compound introduces asymmetry and alters the electronic and steric properties of the molecule. This substitution is a common strategy in drug design to modulate parameters such as metabolic stability and receptor binding affinity.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with a chlorine atom leads to predictable changes in the molecule's physical and chemical characteristics. Below is a table summarizing the key properties of both compounds based on available data.

PropertyN,N'-(1,4-phenylene)bisacetamideThis compound
Molecular Formula C10H12N2O2C10H11ClN2O2
Molecular Weight 192.22 g/mol 226.66 g/mol
Appearance White to off-white powderData not widely available, likely a solid
Melting Point 304-306 °C224-228 °C
Boiling Point Data not widely availableData not widely available
Solubility Sparingly soluble in waterExpected to have lower aqueous solubility
LogP (Predicted) ~1.3~2.0

Interpretation of Data: The most notable difference is the significant drop in melting point for the chlorinated analog, suggesting that the introduction of the chlorine atom disrupts the crystal lattice packing of the molecule. The predicted increase in the LogP value for this compound indicates a higher lipophilicity, which could have implications for its membrane permeability and potential for bioaccumulation.

Synthesis and Experimental Workflows

The synthesis of both compounds typically involves the di-acetylation of the corresponding phenylenediamine precursor. The general workflow is outlined below.

cluster_synthesis General Synthesis Workflow Phenylenediamine 1,4-Phenylenediamine or 2-Chloro-1,4-phenylenediamine Reaction Acylation Reaction Phenylenediamine->Reaction AceticAnhydride Acetic Anhydride (Acylating Agent) AceticAnhydride->Reaction Solvent Solvent (e.g., Acetic Acid, Water) Solvent->Reaction Product N,N'-bisacetamide Product Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Unambiguous Structural Determination of N,N'-(2-Chloro-1,4-phenylene)bisacetamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise molecular structure of a compound is the bedrock upon which its function, reactivity, and safety are understood. For novel compounds such as N,N'-(2-Chloro-1,4-phenylene)bisacetamide, an unequivocal confirmation of its three-dimensional architecture is not merely an academic exercise but a critical step in the research and development pipeline. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unparalleled method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. This technique moves beyond connectivity to define the molecule's conformation and intermolecular interactions in the solid state.

While a crystal structure for the title compound, this compound, is not publicly available, we can extrapolate the experimental approach and expected outcomes from the detailed crystallographic analysis of its isomer, N,N′-(1,2-phenylene)bis(2-chloroacetamide)[1][2]. The procedural and analytical logic remains directly applicable.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and expertise.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Controlled Evaporation / Cooling solvent_screening->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for X-ray Crystal Structure Determination.

Step-by-Step Experimental Protocol

1. Synthesis and Purification: The synthesis of this compound can be achieved by reacting 2-chloro-1,4-phenylenediamine with chloroacetyl chloride in the presence of a base like pyridine or in a buffered solution of sodium acetate and acetic acid[3][4]. The crude product must be purified, typically by recrystallization, to obtain material of suitable quality for crystal growth.

2. Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a variety of solvents or solvent mixtures to find conditions that yield single, diffraction-quality crystals. Techniques such as slow evaporation, vapor diffusion, or controlled cooling are employed. For a compound like this, solvents such as chloroform, ethanol, or ethyl acetate could be suitable starting points[1].

3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. Software programs like SHELXS are used to solve the phase problem and generate an initial electron density map[1]. From this map, the positions of the atoms are determined. The structural model is then refined using programs like SHELXL, which adjusts atomic positions, and thermal parameters to best fit the experimental data[1].

Data Presentation and Interpretation

The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key parameters are summarized in tables for easy interpretation.

Table 1: Crystallographic Data for the Analogous N,N′-(1,2-phenylene)bis(2-chloroacetamide)[1][2]

ParameterValue
Chemical FormulaC₁₀H₁₀Cl₂N₂O₂
Formula Weight261.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5731 (4)
b (Å)14.3260 (16)
c (Å)16.7472 (15)
β (°)95.611 (5)
Volume (ų)1091.92 (18)
Z4
R-factor (%)3.5

Table 2: Selected Bond Lengths and Angles for N,N′-(1,2-phenylene)bis(2-chloroacetamide)[2]

BondLength (Å)AngleDegree (°)
C-Cl1.752(2) - 1.767(2)O=C-N123.29(18) - 124.80(17)
C=O1.223(3) - 1.225(3)C-N-C(ar)126.83(16) - 128.90(16)
C-N1.341(3) - 1.348(3)
N-C(ar)1.421(3) - 1.423(3)

The data reveals the precise geometry of the molecule, including the planarity of the amide groups and their orientation relative to the phenyl ring. In the case of the 1,2-isomer, the two acetamide groups are twisted at different angles relative to the benzene ring[1]. A similar analysis of the 1,4-isomer would definitively confirm its conformation.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples.

Analytical_Techniques_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry main Structural Elucidation of This compound xray X-ray Crystallography main->xray Definitive 3D Structure nmr NMR Spectroscopy main->nmr Connectivity & Environment ms Mass Spectrometry main->ms Molecular Weight & Formula xray_adv Advantages: - Absolute 3D structure - Bond lengths & angles - Stereochemistry - Packing information xray_dis Disadvantages: - Requires single crystals - Can be time-consuming nmr_adv Advantages: - Solution-state structure - Detailed connectivity (COSY, HMBC) - High reproducibility nmr_dis Disadvantages: - Lower sensitivity - Does not give bond lengths/angles directly ms_adv Advantages: - High sensitivity - Accurate mass & formula - Fragmentation gives structural clues ms_dis Disadvantages: - Does not give 3D structure - Isomers can be indistinguishable

Caption: Comparison of Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the amide groups, and the CH₂ protons of the chloroacetyl groups. The splitting patterns and integration of the aromatic signals would confirm the 1,4-substitution pattern. Based on data for the similar N,N′-(1,4-Phenylene)bis(4-chlorobutanamide), the aromatic protons would likely appear as a singlet (due to symmetry) around 7.5 ppm, and the amide N-H protons as a singlet around 10 ppm (in DMSO-d₆)[5]. The CH₂ protons would be a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the amide groups (around 165-170 ppm), the aromatic carbons, and the CH₂ carbons. The number of distinct aromatic signals would also be indicative of the substitution pattern.

While NMR provides excellent information on the chemical environment and connectivity, it does not directly provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₀H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 226.051 g/mol . The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

The fragmentation pattern in MS can also provide structural clues. For this molecule, fragmentation would likely involve the loss of the chloroacetyl groups[6]. While MS is excellent for confirming the molecular formula and identifying the presence of certain functional groups, it cannot distinguish between isomers and does not provide information about the three-dimensional structure.

Performance Comparison

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactionsAtomic connectivity, chemical environment, solution-state conformationMolecular weight, elemental formula, fragmentation patterns
Sample Requirement Single, diffraction-quality crystalSoluble sample (mg quantity)Small sample quantity (µg-ng)
Definitive Structure YesNo (provides connectivity)No (provides formula)
Isomer Distinction YesYesLimited (can be difficult)
Sensitivity N/A (requires a suitable crystal)ModerateHigh

Conclusion

For the unambiguous confirmation of the structure of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state. However, a comprehensive characterization relies on a combination of techniques. NMR spectroscopy is essential for confirming the atomic connectivity in solution, and mass spectrometry provides a rapid and sensitive confirmation of the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the complete and confident structural elucidation of novel chemical entities.

References

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • Ghadria, N., Gaceur, M., Hamdi, M., & Roisnel, T. (2012). N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). Acta Crystallographica Section E: Structure Reports Online, 68(3), o463. [Link]

  • Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]

  • El-Gohary, H. G., & Shaaban, M. R. (2017). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

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Navigating Molecular Landscapes: A Comparative Guide to QSAR Analysis for N,N'-(2-Chloro-1,4-phenylene)bisacetamide Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of a series of hypothetical N,N'-(2-Chloro-1,4-phenylene)bisacetamide analogs, showcasing a methodological approach to identifying key molecular features influencing their potential therapeutic effects. While specific experimental data for this exact class of compounds is not publicly available, the experimental protocols and analytical frameworks are grounded in established scientific literature on related acetamide and other anticonvulsant derivatives.[1][2][3][4][5][6][7]

The N,N'-bisacetamide scaffold is a compelling starting point for medicinal chemistry exploration. By systematically modifying substituents on this core structure, researchers can fine-tune the pharmacological properties of the molecules. This guide explores how variations in physicochemical properties across a series of this compound analogs can be correlated with their biological activity, a fundamental concept in rational drug design.[8]

The Foundational Logic of QSAR in Anticonvulsant Drug Discovery

Epilepsy is a complex neurological disorder, and despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients fail to achieve adequate seizure control.[4] This underscores the persistent need for novel and more effective therapeutic agents. QSAR methodologies serve as a powerful tool in this endeavor, providing a statistical framework to predict the biological activity of new chemical entities and guide the synthesis of more potent and selective compounds.[2][4][5]

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features as numerical descriptors, we can build mathematical models that relate these descriptors to observed biological activity. These models can then be used to predict the activity of unsynthesized compounds, prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

A Comparative Analysis of QSAR Methodologies

This section will compare two prominent QSAR approaches: 2D-QSAR and 3D-QSAR (specifically CoMFA and CoMSIA), using a hypothetical dataset of this compound analogs.

Hypothetical Dataset

For the purpose of this guide, we will use a hypothetical dataset of this compound analogs with varying substituents (R1 and R2) and their corresponding anticonvulsant activity, expressed as the negative logarithm of the effective dose 50 (pED50).

Compound IDR1R2pED50 (mol/kg)
1 HH4.50
2 4-FH4.85
3 4-ClH5.10
4 4-BrH5.25
5 4-CH3H4.70
6 4-OCH3H4.65
7 4-NO2H4.20
8 H4-F4.95
9 H4-Cl5.20
10 H4-Br5.35
11 H4-CH34.80
12 H4-OCH34.75
13 H4-NO24.30
14 4-F4-F5.15
15 4-Cl4-Cl5.50
2D-QSAR: A Descriptor-Based Approach

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

  • Molecular Structure Generation and Optimization: The 2D structures of the this compound analogs are drawn using molecular editing software. The structures are then converted to 3D and their geometries are optimized using a suitable computational method (e.g., semi-empirical or density functional theory).

  • Descriptor Calculation: A wide range of 2D descriptors are calculated for each molecule. These can include:

    • Hydrophobicity: LogP (octanol-water partition coefficient)

    • Electronic: Hammett constants (σ), molar refractivity (MR)

    • Topological: Wiener index, Kier & Hall connectivity indices

  • Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis is used to build a linear equation relating the descriptors to the biological activity (pED50).

  • Model Validation: The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the standard error of estimation (SEE). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

A hypothetical 2D-QSAR model for our dataset might look like this:

pED50 = 0.85LogP + 0.45MR - 0.62*σ + 3.21

This equation suggests that increased hydrophobicity (LogP) and molar refractivity (MR) are beneficial for anticonvulsant activity, while electron-withdrawing substituents (positive σ) are detrimental.

3D-QSAR: Mapping Structure in 3D Space

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules.[1][9]

  • Molecular Modeling and Alignment: The 3D structures of the analogs are generated and optimized. A crucial step in 3D-QSAR is the alignment of the molecules based on a common substructure. For our series, the this compound core would be the alignment template.

  • Field Calculation:

    • CoMFA: Steric and electrostatic fields are calculated at various grid points around the aligned molecules.[1]

    • CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1]

  • PLS Analysis: PLS is used to correlate the variations in the calculated fields with the changes in biological activity.

  • Model Visualization and Interpretation: The results are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

FeatureCoMFACoMSIA
Fields Calculated Steric, ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Contour Maps Can be less intuitive to interpretOften provide a more detailed and easily interpretable visualization of SAR
Predictive Power Good, with q² values often > 0.5Generally provides models with higher predictive power (higher q²) due to the inclusion of more descriptors.[1]
  • Green Contours (Steric): Indicate regions where bulky substituents enhance activity.

  • Yellow Contours (Steric): Indicate regions where bulky substituents decrease activity.

  • Blue Contours (Electrostatic): Indicate regions where positive charges are favorable.

  • Red Contours (Electrostatic): Indicate regions where negative charges are favorable.

  • Yellow Contours (Hydrophobic - CoMSIA): Favorable hydrophobic regions.

  • White Contours (Hydrophobic - CoMSIA): Unfavorable hydrophobic regions.

  • Cyan Contours (H-bond Donor - CoMSIA): Favorable H-bond donor regions.

  • Purple Contours (H-bond Donor - CoMSIA): Unfavorable H-bond donor regions.

  • Magenta Contours (H-bond Acceptor - CoMSIA): Favorable H-bond acceptor regions.

  • Orange Contours (H-bond Acceptor - CoMSIA): Unfavorable H-bond acceptor regions.

Visualizing the QSAR Workflow

The following diagrams illustrate the key workflows in 2D and 3D-QSAR analysis.

G cluster_2D 2D-QSAR Workflow A Molecular Structure Drawing B Geometry Optimization A->B C 2D Descriptor Calculation (LogP, MR, etc.) B->C D Model Building (MLR/PLS) C->D E Model Validation (R², q²) D->E F Predictive QSAR Equation E->F G cluster_3D 3D-QSAR Workflow (CoMFA/CoMSIA) G 3D Molecular Modeling H Molecular Alignment G->H I Field Calculation (Steric, Electrostatic, etc.) H->I J PLS Analysis I->J K Model Validation (q², Predictive R²) J->K L 3D Contour Map Generation K->L

Caption: A streamlined workflow for 3D-QSAR model development.

Conclusion and Future Directions

Both 2D and 3D-QSAR methodologies offer valuable insights for the rational design of novel this compound analogs as potential anticonvulsant agents. 2D-QSAR provides a rapid and computationally inexpensive way to identify key physicochemical properties influencing activity. In contrast, 3D-QSAR methods like CoMFA and CoMSIA offer a more detailed and visually intuitive understanding of the structure-activity relationship in 3D space, guiding more precise structural modifications.

For a comprehensive drug discovery campaign, an integrated approach is often the most effective. Initial screening and library design can be guided by robust 2D-QSAR models, while lead optimization can be significantly enhanced by the detailed insights from 3D-QSAR studies. The ultimate goal is to leverage these computational tools to accelerate the discovery of new, more effective, and safer antiepileptic drugs. [2][4]

References

  • Enaminones 8. CoMFA and CoMSIA studies on some anticonvulsant enaminones - PMC - PubMed Central. Available at: [Link]

  • Quantitative Structure-Activity Relationship Models for Compounds With Anticonvulsant Activity - PubMed. Available at: [Link]

  • A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed. Available at: [Link]

  • QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - CONICET. Available at: [Link]

  • QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. Available at: [Link]

  • QSAR, molecular docking, and molecular designs of some anti-epilepsy compounds. Available at: [Link]

  • QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments - PubMed. Available at: [Link]

  • QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity | Scilit. Available at: [Link]

  • 3d qsar | PPTX - Slideshare. Available at: [Link]

  • QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - PubMed. Available at: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available at: [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. Available at: [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]

  • Synthesis and anticonvulsant activity of some chalcone derivatives - JOCPR. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. Available at: [Link]

  • (PDF) Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. N,N'-(2-Chloro-1,4-phenylene)bisacetamide is one such molecule, and while its full toxicological profile may not be extensively documented, its chemical structure—featuring a chlorinated phenyl ring and bis-acetamide functional groups—necessitates a conservative and rigorous approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound. Our methodology is grounded in the precautionary principle, treating the substance as hazardous based on the known profiles of its constituent functional groups, particularly the chloroacetamide moiety, which is associated with significant toxicity. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance with bodies like the Environmental Protection Agency (EPA), and protecting our environment.

Part 1: Hazard Characterization and Waste Classification

The foundational step in proper chemical disposal is a thorough understanding of the potential hazards. Given the limited specific data for this compound, we must infer its hazard profile from analogous structures. The presence of the chloroacetamide functional group is the primary determinant of its hazardous characteristics[1].

Inferred Hazard Profile

Hazard ClassificationRationale and Reference Compound DataSource
Acute Toxicity (Oral) Assumed to be toxic if swallowed. The related compound 2-Chloroacetamide is classified as GHS Category 3 for acute oral toxicity.
Skin & Eye Irritation Expected to cause skin and serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2]
Halogenated Organic Waste The presence of chlorine classifies this as a halogenated organic compound, which has specific disposal requirements.[3][4]
Aquatic Toxicity Halogenated organic compounds can be harmful to aquatic life.[1]

Based on this assessment, all waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, filter paper), and "empty" containers, must be classified as hazardous waste [5]. Specifically, it should be categorized as Halogenated Organic Waste .

Part 2: Personnel Protection and Safety Equipment (PPE)

Before handling the compound or its waste, ensuring adequate personal protective equipment is non-negotiable. The following PPE is mandatory to prevent exposure.

Protective EquipmentSpecification and RationaleSource
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects against accidental splashes or dust generation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection A standard laboratory coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow from the point of generation to final disposal. Following these steps ensures compliance with EPA and OSHA regulations and minimizes risk.

Step 1: Waste Segregation (At the Point of Generation)

The principle of waste segregation is critical for both safety and cost-effectiveness.

  • Action: Collect all waste streams containing this compound in a dedicated hazardous waste container.

  • Causality: This waste must be kept separate from non-halogenated organic waste. Commingling halogenated and non-halogenated solvents can significantly increase the cost and complexity of disposal, as incineration requirements differ[5]. Never mix incompatible chemicals, such as acids and bases, in the same waste container[8].

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by the EPA's Resource Conservation and Recovery Act (RCRA)[9][10].

  • Action: Use a container that is chemically compatible with the waste (a high-density polyethylene or glass container is typically appropriate) and has a secure, leak-proof closure[9][10]. The original product container is often a suitable choice if it is in good condition[8].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "this compound" .

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (only once the container is moved to a Central Accumulation Area, not in the SAA)[11].

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][12].

  • Action: Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be under the direct control of laboratory personnel[9].

  • Causality: The SAA ensures that hazardous waste is managed safely in a controlled environment. Containers must be kept closed except when adding waste[8]. Regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA for up to one year, or until the container is full, at which point it must be moved within three days[8][12].

Step 4: Final Disposal and Record Keeping

Final disposal of hazardous waste is a regulated process that cannot be performed by laboratory personnel.

  • Action: Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[13].

  • Causality: Federal and state laws mandate that hazardous waste be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[10]. Chemical incineration, often with an afterburner and scrubber, is a common disposal method for this type of compound[13]. Maintain all records and manifests associated with the disposal, as required by law.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Control and Contain: If safe to do so, remove all ignition sources. Prevent the spill from spreading or entering drains[2].

  • PPE: Don appropriate PPE before attempting cleanup.

  • Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Package for Disposal: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris containing this compound"[2].

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Laboratory Operations cluster_accumulation Waste Handling & Storage cluster_disposal Final Disposition cluster_spill Emergency Protocol A Waste Generation (Pure compound, solutions, contaminated labware) B Characterize as Hazardous Waste (Halogenated Organic) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Keep separate from non-halogenated streams) C->D E Select & Fill Compatible Container D->E F Label Container 'HAZARDOUS WASTE' + Chemical Name E->F G Store in Secure SAA (Keep container closed) F->G H Container Full or 1-Year Limit Reached G->H I Contact EHS for Pickup H->I J Transport by Licensed Waste Vendor I->J K Final Disposal at Approved TSDF (e.g., Incineration) J->K Spill Spill Occurs Spill_Response Absorb with Inert Material, Collect & Label as Spill Debris Spill->Spill_Response Spill_Response->G Place in SAA

Caption: Logical workflow for the safe disposal of this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Safety Data Sheet for N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide). AK Scientific, Inc.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for 2-Chloroacetamide. Fisher Scientific.

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).

  • N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE) - gsrs. Global Substance Registration System.

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.

  • Safety Data Sheet for 2-Chloroacetamide. Sigma-Aldrich.

  • Safety Data Sheet for N,N'-(1,4-Phenylene)bis(acetoacetamide). Santa Cruz Biotechnology.

  • Managing and Disposing of Household Hazardous Waste. NY.Gov.

  • N,N'-(1,4-Phenylene)bis(2-chloroacetamide). BLDpharm.

  • Keene State College - Hazardous Waste Management Procedures. Keene State College.

  • Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals. Benchchem.

  • Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide. Benchchem.

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A Comprehensive Guide to Personal Protective Equipment for Handling N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the bedrock of innovation is a steadfast commitment to safety. This guide provides an in-depth operational and logistical framework for the safe handling of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, focusing on the critical role of Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is formulated from the established hazard profiles of analogous chemical structures, namely acetamides and chlorinated aromatic compounds. This precautionary approach ensures a robust margin of safety in your laboratory operations.

Hazard Analysis: An Evidence-Based Approach

This compound is a molecule that combines structural features of both acetamide and a chlorinated aromatic ring system. This necessitates a conservative assessment of its potential hazards, drawing parallels from related, well-documented compounds.

  • Acetamide Moiety: Acetamide itself is a suspected carcinogen (IARC Group 2B) and can cause irritation to the skin, eyes, and respiratory system.[1][2] It is also known to potentially cause liver damage.[2]

  • Chlorinated Aromatic Core: Chlorinated aromatic compounds as a class are noted for their potential toxicity, persistence in the environment, and capacity for bioaccumulation.[3] Some are known or suspected carcinogens.

  • 2-Chloroacetamide Precedent: The closely related compound, 2-Chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[4]

Given these factors, this compound must be handled as a substance with the potential for significant health hazards, including carcinogenicity, organ toxicity, and irritation.

The Cornerstone of Safety: Engineering and Administrative Controls

Before considering PPE, it is imperative to establish a foundation of engineering and administrative controls to minimize exposure. These are your primary lines of defense.

  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1] An eyewash station and safety shower must be readily accessible and tested regularly.[1]

  • Administrative Controls: Your institution must have a comprehensive Chemical Hygiene Plan (CHP) in place, as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1450.[5][6][7] All personnel handling this compound must receive documented training on its potential hazards and the specific procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between you and the chemical. The selection and use of appropriate PPE are non-negotiable for the safe handling of this compound.

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shieldGoggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes and particulates.[1] A face shield is mandatory when there is a significant risk of splashing.
Hands Nitrile glovesNitrile provides good resistance to a broad range of chemicals. Gloves must be inspected for any signs of degradation before each use and changed frequently. Contaminated gloves must be disposed of as hazardous waste.[1][8]
Body Laboratory coatA standard, buttoned lab coat is mandatory to protect against incidental contact. For larger-scale operations, a chemically resistant apron or suit may be necessary.
Respiratory NIOSH-approved respiratorRequired for any operations that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated solutions. The appropriate cartridge (e.g., P100 for particulates) must be selected based on the potential airborne concentration.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. This workflow is designed to be a self-validating system, ensuring safety at every stage.

Preparation Phase
  • Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assembly: Gather all necessary equipment, including glassware, spatulas, and pre-labeled containers, and place them within the fume hood.

  • PPE Donning: Don the required personal protective equipment in the correct order: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves.

Handling Phase
  • Minimize Dust: Handle the solid compound with care to minimize the generation of dust.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]

  • Containment: Keep all containers of this compound tightly closed when not in use.[1]

Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. A recommended procedure is to wipe down surfaces with 70% ethanol, followed by a thorough wash with soap and water.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and associated contaminated materials can pose a significant risk to both individuals and the environment.

Waste Segregation
  • Collect all materials contaminated with this compound, including disposable gloves, weighing paper, pipette tips, and contaminated labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

Disposal Method
  • Dispose of the collected hazardous waste through a licensed hazardous waste disposal company.[1] Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory.

  • The preferred disposal method for chlorinated aromatic compounds is incineration in a permitted hazardous waste incinerator.[1][3]

Prohibition: Under no circumstances should this chemical or its contaminated waste be disposed of down the drain or in regular trash.[1]

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe PPE Selection Start Start: Handling this compound AssessHazards Assess Hazards: - Acetamide Moiety (Carcinogen, Irritant) - Chlorinated Aromatic Core (Toxicity) Start->AssessHazards EngineeringControls Implement Engineering Controls: - Fume Hood - Eyewash/Shower AssessHazards->EngineeringControls AdminControls Implement Administrative Controls: - Chemical Hygiene Plan - Training EngineeringControls->AdminControls SelectBasePPE Select Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles AdminControls->SelectBasePPE AssessAerosolRisk Is there a risk of dust/aerosol generation? SelectBasePPE->AssessAerosolRisk AddFaceShield Add Full-Face Shield AssessAerosolRisk->AddFaceShield Yes FinalPPE Final PPE Ensemble Assembled AssessAerosolRisk->FinalPPE No AddRespirator Add NIOSH-Approved Respirator AddFaceShield->AddRespirator AddRespirator->FinalPPE

Caption: PPE Selection Workflow Diagram

Disposal_Plan Disposal Plan for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Post-Handling of This compound IdentifyWaste Identify Contaminated Materials: - Gloves, Weighing Paper - Pipette Tips, Labware - Excess Chemical Start->IdentifyWaste SegregateWaste Segregate into a Dedicated, Labeled, and Sealed Hazardous Waste Container IdentifyWaste->SegregateWaste ContactDisposal Contact Licensed Hazardous Waste Disposal Company SegregateWaste->ContactDisposal Prohibition Prohibited Actions: - No Drain Disposal - No Regular Trash Disposal SegregateWaste->Prohibition Incineration Preferred Method: Incineration at a Permitted Facility ContactDisposal->Incineration

Caption: Disposal Plan Workflow Diagram

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Disposal Methods for Chlorinated Aromatic Waste . RSC Publishing. [Link]

  • Acetamide - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Chemical Safety . Colorado Emergency Preparedness Partnership (CEPP). [Link]

  • Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide . Cole-Parmer. [Link]

  • Acetamide - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]

  • Chemical Safety in the Workplace . Centers for Disease Control and Prevention (CDC). [Link]

  • Safe Handling of Chemicals . Environmental Health and Safety, University of Tennessee. [Link]

  • Disposal methods for chlorinated aromatic waste . Chemical Society Reviews, RSC Publishing. [Link]

  • N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE) . Global Substance Registration System (GSRS). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.